molecular formula C31H25F4N5O3 B15576616 IDH1 Inhibitor 3

IDH1 Inhibitor 3

Numéro de catalogue: B15576616
Poids moléculaire: 591.6 g/mol
Clé InChI: ZHLSGVQIUSXPCO-NJHZRGNWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

IDH1 Inhibitor 3 is a useful research compound. Its molecular formula is C31H25F4N5O3 and its molecular weight is 591.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C31H25F4N5O3

Poids moléculaire

591.6 g/mol

Nom IUPAC

(2R)-1-(4-cyano-2-pyridinyl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C31H25F4N5O3/c32-20-12-21(33)14-23(13-20)40(28(42)25-5-6-27(41)39(25)26-11-18(17-36)8-10-37-26)31(9-7-19-3-1-2-4-24(19)31)29(43)38-22-15-30(34,35)16-22/h1-4,8,10-14,22,25H,5-7,9,15-16H2,(H,38,43)/t25-,31+/m1/s1

Clé InChI

ZHLSGVQIUSXPCO-NJHZRGNWSA-N

Origine du produit

United States

Foundational & Exploratory

"IDH1 Inhibitor 3" mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of IDH1 Inhibitor 3

For an audience of Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which disrupts normal cellular epigenetic regulation and differentiation. This compound, also identified as compound 6f, is a potent and selective allosteric inhibitor of the mutant IDH1 R132H enzyme. This document provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as a selective, allosteric inhibitor of mutated IDH1, specifically targeting the enzyme at the dimer interface. Unlike competitive inhibitors that bind to the active site, this compound binds to a pocket located between the two homodimer subunits. This allosteric binding event induces a conformational change that is non-conducive to the enzyme's neomorphic activity.

The primary consequence of this inhibition is the blockade of the conversion of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2HG). By preventing the accumulation of D-2HG, this compound effectively mitigates the downstream oncogenic effects of the mutant enzyme, including the reversal of hypermethylation patterns on DNA and histones, thereby promoting cellular differentiation.[1][2][3][4]

cluster_0 Mutant IDH1 Homodimer IDH1_Dimer Subunit A Active Site Allosteric Site Subunit B Active Site Allosteric Site D2HG D-2-Hydroxyglutarate (Oncometabolite) IDH1_Dimer->D2HG Neomorphic Reaction (BLOCKED) Inhibitor This compound Inhibitor->IDH1_Dimer Binds to Allosteric Site at Dimer Interface aKG α-Ketoglutarate aKG->IDH1_Dimer Substrate caption Allosteric Inhibition of Mutant IDH1 Enzyme

Caption: Allosteric Inhibition of Mutant IDH1 Enzyme.

Quantitative Data Summary

This compound (compound 6f) demonstrates high potency against the IDH1 R132H mutation both enzymatically and in a cellular context. Its cellular activity notably surpasses that of the first-in-class inhibitor Ivosidenib (AG-120).

ParameterTarget/SystemValueReference(s)
Enzymatic Activity
IC50IDH1 R132H Enzyme45 nM[3][4][5]
Cellular Activity
IC50 (2-HG Production)HT1080 Cell Line< 5 nM[3][4]
Pharmacokinetics Preclinical ModelsFavorable[3][4]

Downstream Signaling Pathway

The oncogenic activity of mutant IDH1 is mediated by D-2HG, which acts as a competitive inhibitor of α-KG-dependent dioxygenases, most notably the TET family of DNA demethylases and histone lysine (B10760008) demethylases (KDMs). This inhibition leads to a state of global hypermethylation, blocking normal cellular differentiation and promoting tumorigenesis. By reducing D-2HG levels, this compound restores the function of these enzymes, reverses the hypermethylation phenotype, and allows for terminal differentiation of cancer cells.

mIDH1 Mutant IDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) mIDH1->D2HG Neomorphic Activity aKG α-Ketoglutarate aKG->mIDH1 TET_KDM TET & KDM Enzymes (α-KG Dependent) D2HG->TET_KDM Competitive Inhibition Methylation DNA & Histone Hypermethylation TET_KDM->Methylation Demethylation (Inhibited) Diff_Block Block in Cellular Differentiation Methylation->Diff_Block Tumorigenesis Tumorigenesis Diff_Block->Tumorigenesis Inhibitor This compound Inhibitor->mIDH1 Inhibition caption Downstream Effects of Mutant IDH1 Inhibition

Caption: Downstream Effects of Mutant IDH1 Inhibition.

Key Experimental Protocols

The following sections describe representative methodologies for evaluating the activity of IDH1 inhibitors.

Mutant IDH1 (R132H) Enzyme Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the neomorphic activity of the purified mutant IDH1 enzyme by measuring the consumption of the cofactor NADPH.

Principle: The conversion of α-KG to D-2HG by mutant IDH1 consumes NADPH. The rate of NADPH depletion, which can be monitored by the decrease in absorbance at 340 nm or through a coupled fluorescent reaction, is proportional to enzyme activity.

Materials:

  • Recombinant human IDH1 R132H enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • This compound (Test Compound)

  • 96-well or 384-well microplate (UV-transparent or black for fluorescence)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further into Assay Buffer to the desired final concentrations.

  • Enzyme Reaction Setup: To each well of the microplate, add:

    • Assay Buffer

    • Recombinant IDH1 R132H enzyme (e.g., final concentration of 10-50 nM)

    • Diluted test compound or DMSO vehicle control

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing NADPH (e.g., 10-50 µM final concentration) and α-KG (e.g., 50-500 µM final concentration).

  • Measurement: Immediately begin kinetic measurement of NADPH consumption by monitoring the decrease in absorbance at 340 nm or fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over 30-60 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow Biochemical Assay Workflow A 1. Prepare Reagents (Enzyme, Buffer, NADPH, α-KG, Inhibitor Dilutions) B 2. Add Enzyme and Inhibitor to Microplate Wells A->B C 3. Pre-incubate (15-30 min at RT) B->C D 4. Initiate Reaction (Add NADPH + α-KG) C->D E 5. Kinetic Measurement (Monitor NADPH depletion via Absorbance/Fluorescence) D->E F 6. Data Analysis (Calculate V₀, % Inhibition, and IC50) E->F caption Workflow for IDH1 Enzyme Inhibition Assay

Caption: Workflow for IDH1 Enzyme Inhibition Assay.

Cellular D-2-Hydroxyglutarate (D-2HG) Assay

This cell-based assay measures the potency of an inhibitor in reducing the production of the oncometabolite D-2HG in a cancer cell line endogenously expressing mutant IDH1 (e.g., HT1080 fibrosarcoma cells).

Principle: HT1080 cells harbor the IDH1 R132C mutation and secrete high levels of D-2HG into the culture medium. Following treatment with an inhibitor, the concentration of D-2HG in the cell lysate or supernatant can be quantified using LC-MS/MS or an enzyme-based colorimetric/fluorometric kit.

Materials:

  • HT1080 cell line

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound (Test Compound)

  • 96-well cell culture plate

  • D-2HG quantification kit or access to LC-MS/MS facility

Procedure:

  • Cell Plating: Seed HT1080 cells into a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound or a DMSO vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for inhibition of D-2HG production and turnover of the existing D-2HG pool.

  • Sample Collection:

    • Supernatant: Collect the cell culture medium from each well.

    • Cell Lysate: Wash the cells with cold PBS, then lyse them using an appropriate buffer or by freeze-thaw cycles.

  • Sample Preparation: Deproteinate the samples if necessary (e.g., by methanol (B129727) precipitation or ultrafiltration) as per the requirements of the detection method.

  • D-2HG Quantification: Measure the D-2HG concentration in each sample.

    • Enzymatic Assay: Use a commercial kit where D-2HG dehydrogenase oxidizes D-2HG, leading to the production of a signal (colorimetric or fluorometric) proportional to the D-2HG amount.

    • LC-MS/MS: Use a validated liquid chromatography-tandem mass spectrometry method for the most sensitive and specific quantification.

  • Data Analysis: Normalize D-2HG levels to cell number or total protein concentration. Plot the normalized D-2HG concentration versus inhibitor concentration and fit the data to determine the cellular IC50 value.[6][7]

References

An In-depth Technical Guide to the Target Specificity of IDH1 Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the target specificity of the isocitrate dehydrogenase 1 (IDH1) inhibitor, commonly referred to as IDH1 Inhibitor 3 or compound 6f. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to IDH1 and its Role in Cancer

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, primarily located in the cytoplasm and peroxisomes. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a key intermediate in the citric acid cycle, while reducing NADP+ to NADPH.[1][2] Mutations in the IDH1 gene, most commonly at the R132 residue, are frequently observed in several types of cancer, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[3][4]

These mutations result in a neomorphic enzymatic activity, causing the mutant IDH1 (mIDH1) to convert α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][3][4][5] The accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations, such as DNA and histone hypermethylation, which ultimately drive tumorigenesis by impairing cellular differentiation.[1][4][6] This unique gain-of-function of the mutant enzyme makes it an attractive therapeutic target.

This compound: A Selective Mutant IDH1 Inhibitor

This compound, also identified as compound 6f, is a potent and selective inhibitor of the mutant IDH1 enzyme.[7] Its primary mechanism of action is to specifically target and inhibit the activity of the mutated form of the IDH1 enzyme, thereby blocking the production of the oncometabolite 2-HG.[2]

Quantitative Data on Target Specificity

The following table summarizes the inhibitory activity of this compound against the R132H mutant of IDH1. Data on its effects on wild-type IDH1 and other related enzymes are crucial for a complete specificity profile.

Target EnzymeInhibitorIC50 (nM)Assay TypeReference
Mutant IDH1 (R132H)This compound (compound 6f)45Biochemical Assay[7]

Signaling Pathways Modulated by this compound

Mutant IDH1 and the subsequent accumulation of 2-HG have been shown to impact several signaling pathways involved in cancer development. By inhibiting mIDH1, this compound is expected to modulate these pathways, restoring normal cellular function.

One of the key pathways affected is the PI3K/AKT/mTOR signaling cascade . Some studies suggest that wild-type IDH1 can regulate this pathway, and mutations in IDH1 have been linked to its activation, promoting cell survival and proliferation.[8][9] Furthermore, IDH1 mutations can influence cellular redox status by decreasing the production of NADPH, which can sensitize cells to certain chemotherapeutic agents.[9]

IDH1_Signaling_Pathway

Figure 1: Simplified signaling pathway of wild-type and mutant IDH1.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the specificity of IDH1 inhibitors.

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified recombinant IDH1.

Objective: To determine the IC50 value of this compound against mutant and wild-type IDH1.

Materials:

  • Purified recombinant human IDH1 (wild-type and mutant R132H)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% bovine serum albumin)

  • Diaphorase

  • Resazurin (B115843)

  • 384-well plates

  • Plate reader for fluorescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • In a 384-well plate, add the diluted inhibitor, the IDH1 enzyme solution, and a substrate solution containing α-KG and NADPH.[10]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]

  • To measure NADPH consumption (indicative of enzyme activity), add a detection reagent containing diaphorase and resazurin.[10] Diaphorase uses the remaining NADPH to convert resazurin to the fluorescent resorufin.

  • Incubate for a short period (e.g., 10 minutes) and measure the fluorescence (e.g., Ex/Em = 530/590 nm).

  • The signal is inversely proportional to IDH1 activity.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow

Figure 2: Workflow for a biochemical enzyme inhibition assay.

This assay measures the ability of an inhibitor to reduce the production of D-2HG in cells expressing mutant IDH1.

Objective: To determine the cellular potency (EC50) of this compound.

Materials:

  • Cancer cell line endogenously expressing mutant IDH1 (e.g., HT1080) or a cell line engineered to overexpress the mutant enzyme (e.g., U87MG).[11]

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Seed the mutant IDH1-expressing cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

  • After incubation, wash the cells with PBS and lyse them.

  • Extract the intracellular metabolites.

  • Quantify the levels of D-2HG in the cell lysates using a validated LC-MS/MS method.[11]

  • Normalize the D-2HG levels to the total protein concentration or cell number.

  • Plot the D-2HG levels against the inhibitor concentration to determine the EC50 value.

Cellular_Assay_Workflow

Figure 3: Workflow for a cell-based 2-HG production assay.

Off-Target Effects and Clinical Considerations

While IDH1 inhibitors are designed to be highly selective for the mutant enzyme, it is crucial to evaluate potential off-target effects. A comprehensive assessment would involve screening against a broad panel of kinases and other enzymes.

Clinically, IDH1 inhibitors like ivosidenib (B560149) have been approved for the treatment of IDH1-mutated AML and cholangiocarcinoma.[12][13][14] Common adverse effects observed with this class of drugs include differentiation syndrome, fatigue, and gastrointestinal issues.[15][16][17][18]

Conclusion

This compound (compound 6f) is a potent inhibitor of the mutant IDH1 enzyme, with a reported IC50 of 45 nM for the R132H variant.[7] Its target specificity is central to its therapeutic potential, which lies in its ability to selectively block the production of the oncometabolite D-2HG in cancer cells harboring IDH1 mutations. This leads to the modulation of downstream signaling pathways and a reversal of the epigenetic dysregulation that drives tumorigenesis. Further characterization of its full specificity profile and in vivo efficacy is essential for its potential development as a therapeutic agent.

References

An In-depth Technical Guide on the Biological Activity of IDH1 Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDH1 Inhibitor 3, also identified as compound 6f, is a potent and selective small molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, specifically targeting the R132H mutation. This mutation is a key driver in several cancers, including glioma and acute myeloid leukemia (AML), through the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG). This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative potency and selectivity data, and detailed experimental protocols for its evaluation. The information presented is intended to support further preclinical and clinical research into this compound as a targeted cancer therapeutic.

Core Concepts: Mechanism of Action

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In cancer, a recurrent somatic mutation leads to a substitution of arginine at position 132, most commonly with histidine (R132H). This mutation confers a new enzymatic function, enabling the reduction of α-KG to D-2-hydroxyglutarate (D-2-HG).[1]

D-2-HG accumulates to high levels in cancer cells and acts as an oncometabolite by competitively inhibiting α-KG-dependent dioxygenases, including histone and DNA demethylases.[2] This leads to widespread epigenetic dysregulation, a block in cellular differentiation, and ultimately, tumorigenesis.[2]

This compound acts by specifically binding to the mutant IDH1 R132H enzyme and blocking its neomorphic activity. This inhibition leads to a reduction in the cellular levels of D-2-HG, thereby restoring normal epigenetic regulation and inducing differentiation of cancer cells.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data.

ParameterValueTarget/Cell LineReference
IC50 45 nMMutant IDH1 R132H (enzymatic assay)[3]
Selectivity >100-foldvs. Wild-Type IDH1 (enzymatic assay)[3]
Selectivity >100-foldvs. Mutant IDH2 R140Q (enzymatic assay)[3]
Cellular 2-HG IC50 Potent InhibitionHT1080 cells (harboring IDH1 R132H mutation)[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

The following diagram illustrates the central role of mutant IDH1 in oncogenesis and the mechanism of action of this compound.

IDH1_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate IDH1_wt IDH1 (Wild-Type) Isocitrate->IDH1_wt aKG α-Ketoglutarate TCA Tricarboxylic Acid (TCA) Cycle aKG->TCA IDH1_wt->aKG aKG_mut α-Ketoglutarate IDH1_mut IDH1 R132H (Mutant) aKG_mut->IDH1_mut D2HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic Epigenetic Dysregulation (Histone & DNA Hypermethylation) D2HG->Epigenetic IDH1_mut->D2HG Differentiation Block in Cellular Differentiation Epigenetic->Differentiation Tumorigenesis Tumorigenesis Differentiation->Tumorigenesis Inhibitor This compound Inhibitor->IDH1_mut Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic_Assay Enzymatic Assay (Potency & Selectivity) Cellular_Assay Cellular 2-HG Assay (Target Engagement) Enzymatic_Assay->Cellular_Assay Proliferation_Assay Cell Proliferation/ Differentiation Assays Cellular_Assay->Proliferation_Assay PK_Studies Pharmacokinetic (PK) Studies Proliferation_Assay->PK_Studies Xenograft_Model Xenograft Tumor Model (Efficacy) PK_Studies->Xenograft_Model PD_Biomarkers Pharmacodynamic (PD) Biomarker Analysis (2-HG) Xenograft_Model->PD_Biomarkers Data_Analysis Data Analysis & Lead Optimization PD_Biomarkers->Data_Analysis Start Compound Synthesis (this compound) Start->Enzymatic_Assay

References

The Role of Mutant IDH1 Inhibitors in Cancer Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in the understanding of cancer metabolism. These mutations lead to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG), which plays a pivotal role in oncogenesis through epigenetic dysregulation and altered cellular differentiation. This technical guide provides an in-depth overview of the role of mutant IDH1 (mIDH1) inhibitors in cancer metabolism, with a focus on two FDA-approved drugs, Ivosidenib (AG-120) and Olutasidenib (FT-2102). We will delve into their mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction: The Role of IDH1 in Normal and Cancer Metabolism

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, primarily located in the cytoplasm and peroxisomes. In normal physiological conditions, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle.[1][2] This reaction also produces NADPH, which is vital for cellular antioxidant defense.[3]

Somatic point mutations in the IDH1 gene, most commonly at the R132 residue, are frequently observed in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[2][4][5] These mutations confer a neomorphic (new) function to the enzyme. Instead of converting isocitrate to α-KG, the mutant IDH1 enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (2-HG).[1][6] This aberrant production and accumulation of 2-HG, an oncometabolite, is a central event in the pathogenesis of IDH1-mutant cancers.[4]

Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET2), leading to widespread epigenetic alterations.[4][6] This results in a hypermethylated state, which in turn blocks normal cellular differentiation and promotes oncogenesis.[4][6]

Mechanism of Action of Mutant IDH1 Inhibitors

Targeted inhibitors of mutant IDH1 have been developed to specifically block the production of 2-HG. These small molecules, such as Ivosidenib and Olutasidenib, are designed to selectively bind to and inhibit the mutant form of the IDH1 enzyme.[1][6] By doing so, they effectively reduce the intracellular and plasma concentrations of 2-HG.[1][2]

The reduction in 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, leading to the restoration of normal epigenetic regulation. This, in turn, promotes the differentiation of cancer cells and can lead to clinical responses in patients with IDH1-mutant malignancies.[1][6] Ivosidenib and Olutasidenib have demonstrated selectivity for the mutant IDH1 enzyme over the wild-type (WT) form, which is crucial for minimizing off-target effects and improving the safety profile of these drugs.[1][2]

Quantitative Data for Key IDH1 Inhibitors

The following tables summarize key quantitative data for the FDA-approved mIDH1 inhibitors, Ivosidenib and Olutasidenib, as well as other notable preclinical inhibitors.

Table 1: In Vitro Potency of IDH1 Inhibitors
CompoundTargetAssay TypeIC50 (nM)Reference
Ivosidenib (AG-120)IDH1-R132HBiochemical12[7]
Ivosidenib (AG-120)IDH1-R132CBiochemical13[7]
Ivosidenib (AG-120)IDH1-R132GBiochemical8[7]
Ivosidenib (AG-120)IDH1-R132LBiochemical13[7]
Ivosidenib (AG-120)IDH1-R132SBiochemical12[7]
AGI-5198IDH1-R132HBiochemical70[8]
AGI-5198IDH1-R132CBiochemical160[8]
ML309IDH1-R132HBiochemical68[9]
Compound 14IDH1-R132HBiochemical81[8]
Compound 14IDH1-R132CBiochemical72[8]
Table 2: Clinical Efficacy of Ivosidenib and Olutasidenib in Relapsed/Refractory AML
DrugClinical TrialNPrimary EndpointCR + CRh Rate (%)Median Duration of Response (months)Reference
IvosidenibPhase 1 (NCT02074839)125CR + CRh30.48.2[4]
OlutasidenibPhase 2 (Study 2102-HEM-101)147CR + CRh3525.9[10][11]

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mutant IDH1 and its Inhibition

Mutant_IDH1_Pathway Signaling Pathway of Mutant IDH1 and its Inhibition cluster_0 Cellular Metabolism cluster_1 Oncogenic Pathway cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-type IDH1 mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mutant_IDH1 Two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->Two_HG Neomorphic activity TET2 TET2 & other α-KG-dependent dioxygenases Two_HG->TET2 Inhibition Hypermethylation DNA & Histone Hypermethylation TET2->Hypermethylation Leads to Differentiation_Block Block in Cellular Differentiation Hypermethylation->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis IDH1_Inhibitor IDH1 Inhibitor (e.g., Ivosidenib) IDH1_Inhibitor->mutant_IDH1 Inhibition

Caption: The signaling pathway of mutant IDH1 leading to oncogenesis and its therapeutic inhibition.

Experimental Workflow for Evaluating IDH1 Inhibitors

Experimental_Workflow Experimental Workflow for Evaluating IDH1 Inhibitors cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Clinical Evaluation Biochemical Biochemical Assay (Enzyme Kinetics, IC50) Cellular Cellular Assay (2-HG levels, Cell Viability) Biochemical->Cellular Validate cellular activity Xenograft Patient-Derived Xenograft (PDX) Models Cellular->Xenograft Test in vivo efficacy Pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->Pharmacokinetics Determine drug exposure and target engagement Phase1 Phase I Trials (Safety, Dosing) Pharmacokinetics->Phase1 Inform clinical trial design Phase2_3 Phase II/III Trials (Efficacy, Response Rates) Phase1->Phase2_3 Establish efficacy

Caption: A typical experimental workflow for the preclinical and clinical evaluation of IDH1 inhibitors.

Key Experimental Protocols

IDH1 Enzyme Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency (IC50) of a test compound against mutant IDH1 enzymes.

Principle: The assay measures the enzymatic activity of purified recombinant mIDH1 by monitoring the consumption of NADPH, which is coupled to a fluorescent reporter system.

Materials:

  • Purified recombinant mIDH1 (e.g., R132H, R132C)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

  • Test compound (serially diluted)

  • Diaphorase/resazurin detection reagent

  • 384-well microplates

Procedure:

  • Add 5 µL of assay buffer containing the test compound at various concentrations to the wells of a 384-well plate.

  • Add 10 µL of a solution containing mIDH1 enzyme and NADPH to each well and incubate for 30 minutes at room temperature.[12]

  • Initiate the enzymatic reaction by adding 5 µL of a solution containing α-KG.

  • Incubate the plate for 60-90 minutes at 37°C.[12]

  • Stop the reaction and develop the signal by adding the diaphorase/resazurin detection reagent.[9]

  • Measure the fluorescence (e.g., Ex/Em = 544/590 nm) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular 2-HG Measurement Assay

Objective: To measure the intracellular levels of the oncometabolite 2-HG in cancer cells treated with an IDH1 inhibitor.

Principle: This assay utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify 2-HG levels in cell lysates.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080, U87MG-IDH1-R132H)

  • Cell culture medium and supplements

  • Test compound

  • Methanol/acetonitrile/water extraction solvent

  • LC-MS/MS system

Procedure:

  • Seed IDH1-mutant cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours.

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells and extract the metabolites by adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the lysate. Centrifuge to pellet the cell debris.

  • Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • Inject the samples into the LC-MS/MS system and quantify the 2-HG levels based on a standard curve.[12]

Cell Viability Assay

Objective: To assess the effect of an IDH1 inhibitor on the proliferation and viability of cancer cells.

Principle: A colorimetric or fluorometric assay is used to measure the metabolic activity or DNA content of the cells, which correlates with the number of viable cells.

Materials:

  • IDH1-mutant cancer cell line

  • Cell culture medium and supplements

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®, PicoGreen dsDNA assay kit)

  • 96-well plates

Procedure:

  • Seed cells at a low density in a 96-well plate and allow them to attach.[13]

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate for 3-6 days.[13]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percent viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The discovery of IDH1 mutations and the subsequent development of targeted inhibitors have ushered in a new era of precision medicine for a subset of cancers. By specifically targeting the neomorphic activity of the mutant enzyme, drugs like Ivosidenib and Olutasidenib have demonstrated the ability to reverse the oncogenic effects of 2-HG, leading to meaningful clinical benefits for patients. The continued investigation into the complex interplay between IDH1 mutations, metabolism, and epigenetics will undoubtedly pave the way for novel therapeutic strategies and combination therapies to further improve patient outcomes. This technical guide provides a foundational understanding of the core principles and methodologies in this rapidly evolving field.

References

The Impact of Ivosidenib on 2-Hydroxyglutarate Production in IDH1-Mutant Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic activity, leading to the aberrant production and accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation. Ivosidenib (B560149) (AG-120), a potent and selective inhibitor of the mutant IDH1 enzyme, has emerged as a targeted therapy that effectively reduces 2-HG levels, restores normal cellular processes, and induces clinical responses. This technical guide provides an in-depth overview of the mechanism of action of Ivosidenib, its impact on 2-HG production, detailed experimental protocols for its evaluation, and a summary of its clinical efficacy.

Introduction: The Role of Mutant IDH1 in Oncogenesis

The isocitrate dehydrogenase 1 (IDH1) enzyme is a crucial component of cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm and peroxisomes. In several cancers, somatic point mutations in the IDH1 gene, most commonly at the R132 residue, lead to a gain-of-function enzymatic activity.[1] Instead of producing α-KG, the mutated IDH1 enzyme converts it to D-2-hydroxyglutarate (2-HG).[1]

The accumulation of 2-HG, an oncometabolite, has profound effects on cellular function. It competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which leads to widespread hypermethylation and epigenetic alterations.[2] This epigenetic dysregulation blocks normal cellular differentiation and promotes a tumorigenic state.[2]

Ivosidenib (AG-120): A Targeted Inhibitor of Mutant IDH1

Ivosidenib is an oral, small-molecule inhibitor that selectively targets the mutant IDH1 enzyme.[3] By binding to the mutated enzyme, Ivosidenib blocks its neomorphic activity, thereby preventing the conversion of α-KG to 2-HG.[3] This leads to a significant reduction in intracellular and plasma 2-HG levels, which in turn alleviates the block on cellular differentiation and restores normal hematopoietic and other cellular processes.[4]

Quantitative Data on Ivosidenib's Efficacy

The efficacy of Ivosidenib in inhibiting mutant IDH1 and reducing 2-HG levels has been demonstrated in numerous preclinical and clinical studies.

Table 1: In Vitro Potency of Ivosidenib Against Mutant IDH1
Cell LineCancer TypeIDH1 MutationIC50 (2-HG Reduction)
U-87 MGGlioblastomaR132HNot explicitly quantified, but significant reduction observed
HT-1080FibrosarcomaR132CNot explicitly quantified, but significant reduction observed
Table 2: In Vivo and Clinical Reduction of 2-HG by Ivosidenib
Model/Patient PopulationCancer TypeIvosidenib Dose2-HG ReductionReference
Patients with IDH1-mutant low-grade gliomaGlioma500 mg once daily91.1% reduction in tumor 2-HG[5]
Patients with advanced solid tumors (cholangiocarcinoma, chondrosarcoma)Cholangiocarcinoma, Chondrosarcoma500 mg once dailyUp to 98% reduction in plasma 2-HG[6]
Patients with newly diagnosed AMLAcute Myeloid Leukemia500 mg dailySubstantial reduction by day 8 of cycle 1[7]
Patients with relapsed/refractory MDSMyelodysplastic Syndrome500 mg once dailySignificant reduction leading to clinical response[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mutant IDH1 and Ivosidenib Intervention

Mutant IDH1 dysregulates cellular signaling primarily through the production of 2-HG, which impacts epigenetic regulation. Recent studies also suggest that mutant IDH1 can activate pathways like AKT-mTOR signaling.[8] Ivosidenib's inhibition of mutant IDH1 aims to reverse these aberrant signaling events.

Mutant_IDH1_Signaling cluster_Downstream_Effects Downstream Effects Isocitrate Isocitrate Mutant_IDH1 Mutant IDH1 (e.g., R132H) Isocitrate->Mutant_IDH1 alpha_KG α-Ketoglutarate alpha_KG->Mutant_IDH1 NADPH NADPH NADPH->Mutant_IDH1 NADP NADP+ Mutant_IDH1->NADP Two_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH1->Two_HG Neomorphic Activity AKT_mTOR AKT-mTOR Pathway Activation Mutant_IDH1->AKT_mTOR Potential Activation Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis AKT_mTOR->Tumorigenesis Ivosidenib Ivosidenib Ivosidenib->Mutant_IDH1 Inhibits

Mutant IDH1 Signaling Pathway and Ivosidenib's Point of Intervention.
Experimental Workflow: Evaluating IDH1 Inhibitors

A typical workflow for evaluating a potential IDH1 inhibitor like Ivosidenib involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and effect on 2-HG levels and cellular phenotype.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation cluster_Clinical Clinical Evaluation Biochemical_Assay Biochemical Assay: - Recombinant mutant IDH1 enzyme - Measure NADPH consumption - Determine IC50 Cell_Based_Assay Cell-Based Assay: - IDH1-mutant cell lines (e.g., HT1080, U87-MG) - Treat with inhibitor - Measure intracellular 2-HG Biochemical_Assay->Cell_Based_Assay LC_MS 2-HG Quantification (LC-MS/MS) Cell_Based_Assay->LC_MS Western_Blot Western Blot Analysis: - Assess downstream signaling (e.g., p-AKT, p-mTOR) Cell_Based_Assay->Western_Blot Xenograft_Model Xenograft Mouse Model: - Implant IDH1-mutant tumor cells - Administer inhibitor Cell_Based_Assay->Xenograft_Model Tumor_2HG Measure 2-HG in Tumor and Plasma Xenograft_Model->Tumor_2HG Efficacy_Assessment Assess Tumor Growth Inhibition Tumor_2HG->Efficacy_Assessment Phase_I_II_Trials Phase I/II Clinical Trials: - Patients with IDH1-mutant cancers - Dose escalation and expansion Efficacy_Assessment->Phase_I_II_Trials PK_PD_Analysis Pharmacokinetics (PK) and Pharmacodynamics (PD) Analysis: - Measure plasma drug and 2-HG levels Phase_I_II_Trials->PK_PD_Analysis Clinical_Response Evaluate Clinical Response and Safety PK_PD_Analysis->Clinical_Response

A Generalized Experimental Workflow for the Preclinical and Clinical Evaluation of an IDH1 Inhibitor.

Detailed Experimental Protocols

Mutant IDH1 Enzyme Activity Assay (Colorimetric)

This protocol is adapted from commercially available assay kits for measuring mutant IDH1 activity by monitoring NADPH consumption.

Materials:

  • Recombinant mutant IDH1 enzyme

  • Mutant IDH Assay Buffer

  • NADPH (20 mM stock)

  • Mutant IDH Substrate (α-ketoglutarate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and keep on ice.

    • Prepare a 10 mM NADPH standard by diluting the 20 mM stock.

    • Prepare a standard curve of NADPH (0, 20, 40, 60, 80, 100 nmol/well) in the 96-well plate. Adjust the volume of each standard to 100 µL with Mutant IDH Assay Buffer.

  • Sample and Inhibitor Preparation:

    • Prepare serial dilutions of Ivosidenib in Mutant IDH Assay Buffer.

    • In separate wells, add 5-50 µL of the sample containing mutant IDH1 or the purified enzyme.

    • Add the desired concentration of Ivosidenib or vehicle control to the wells.

    • Adjust the final volume in each well to 50 µL with Mutant IDH Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a reaction mix containing Mutant IDH Assay Buffer, Mutant IDH Substrate, and NADPH.

  • Assay Measurement:

    • Add 50 µL of the reaction mix to each well.

    • Incubate the plate at 37°C for 30 minutes to 2 hours.

    • Measure the absorbance at 450 nm in kinetic or endpoint mode.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the change in absorbance over time.

    • Determine the IC50 value of Ivosidenib by plotting the percent inhibition against the inhibitor concentration.

Cellular 2-Hydroxyglutarate (2-HG) Quantification by LC-MS/MS

This protocol provides a general method for the extraction and quantification of 2-HG from cultured cells.

Materials:

  • IDH1-mutant cell line (e.g., HT-1080)

  • Ivosidenib

  • Chilled methanol/water (4:1, v/v)

  • LC-MS/MS system

  • ZIC-HILIC stationary phase column

  • Derivatization agent (e.g., diacetyl-L-tartaric anhydride (B1165640) - DATAN)

Procedure:

  • Cell Culture and Treatment:

    • Culture IDH1-mutant cells to the desired confluency.

    • Treat cells with various concentrations of Ivosidenib or vehicle control for a specified time (e.g., 24-48 hours).

  • Metabolite Extraction:

    • Remove the culture medium and wash the cells with ice-cold PBS.

    • Add 1 mL of chilled methanol/water (4:1, v/v) to each well and shake for 10 minutes at 4°C.

    • Transfer the cell extract to a microcentrifuge tube and centrifuge at high speed to pellet debris.

  • Sample Preparation and Derivatization:

    • Transfer the supernatant to a new tube.

    • For enantiomeric separation, derivatize the samples with DATAN.[9]

    • Dilute the derivatized samples with acetonitrile:acetic acid (4:1, v/v).[9]

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Separate the metabolites using a ZIC-HILIC column with an isocratic elution.[9]

    • Operate the mass spectrometer in selective reaction monitoring (SRM) mode to detect the specific mass transitions for 2-HG.[9]

  • Data Analysis:

    • Integrate the chromatographic peak areas for 2-HG.

    • Generate a standard curve using known concentrations of 2-HG.

    • Quantify the 2-HG concentration in the samples and normalize to cell number or protein concentration.

Western Blot Analysis of Downstream Signaling

This protocol outlines the steps for assessing the phosphorylation status of proteins in the AKT-mTOR pathway following Ivosidenib treatment.

Materials:

  • IDH1-mutant cell line

  • Ivosidenib

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-IDH1 R132H)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with Ivosidenib as described previously.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

    • Compare the levels of phosphorylated proteins between treated and untreated samples.

Conclusion

Ivosidenib represents a significant advancement in the targeted therapy of IDH1-mutant cancers. Its ability to potently and selectively inhibit the neomorphic activity of the mutant enzyme leads to a dramatic reduction in the oncometabolite 2-HG. This, in turn, reverses the epigenetic blockade and promotes cellular differentiation, offering a promising therapeutic strategy for patients with these malignancies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and clinicians working to further understand and utilize this important class of therapeutic agents.

References

Preclinical Data for IDH1 Inhibitor 3: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a significant role in tumorigenesis through epigenetic dysregulation. IDH1 Inhibitor 3, also known as compound 6f, is a potent and selective small molecule inhibitor of the mutant IDH1 enzyme. This document provides a comprehensive overview of the available preclinical data for this compound, including its biochemical and cellular activity, selectivity, and pharmacokinetic properties.

Core Data Summary

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity
TargetAssay TypeIC50Selectivity Fold
IDH1 R132H Enzymatic Assay45 nM[1][2][3][4]-
HT1080 cells (IDH1 R132C)Cellular 2-HG Production< 10 nM[1]-
Wild-type IDH1Enzymatic Assay-79-fold vs. IDH1 R132H[1]
Mutant IDH2 R140QEnzymatic Assay->2000-fold vs. IDH1 R132H[1]
Table 2: Cellular Activity
Cell LineGenotypeAssayIC50
HT1080IDH1 R132C2-HG Production< 10 nM[1]

Mechanism of Action

This compound is an allosteric inhibitor that targets the mutant form of the IDH1 enzyme. The accumulation of the oncometabolite 2-HG, produced by mutant IDH1, leads to the competitive inhibition of α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. This results in widespread hypermethylation of histones and DNA, leading to epigenetic alterations that block cellular differentiation and promote tumorigenesis. By selectively inhibiting the mutant IDH1 enzyme, this compound blocks the production of 2-HG, thereby restoring normal epigenetic regulation and inducing differentiation in cancer cells.

IDH1_Inhibitor_3_Mechanism_of_Action cluster_pathway Mutant IDH1 Pathway cluster_intervention Therapeutic Intervention alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mutant_IDH1 two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->two_HG Neomorphic Activity epigenetic_dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) two_HG->epigenetic_dysregulation Inhibition of α-KG-dependent dioxygenases differentiation_block Block in Cellular Differentiation epigenetic_dysregulation->differentiation_block tumorigenesis Tumorigenesis differentiation_block->tumorigenesis IDH1_Inhibitor_3 This compound IDH1_Inhibitor_3->mutant_IDH1 Inhibition

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in the primary literature by Zheng et al. (2017). A summary of the key methodologies is provided below.

Recombinant IDH1 R132H Enzymatic Assay

The inhibitory activity of this compound against the mutant IDH1 R132H enzyme was determined using a biochemical assay. The assay measures the NADPH-dependent reduction of α-ketoglutarate to 2-hydroxyglutarate. The reaction typically contains the purified recombinant IDH1 R132H enzyme, α-ketoglutarate, and NADPH in a buffered solution. The consumption of NADPH is monitored spectrophotometrically by the decrease in absorbance at 340 nm. Compounds are serially diluted to determine the concentration required for 50% inhibition (IC50).

Enzymatic_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant IDH1 R132H - α-Ketoglutarate - NADPH - Assay Buffer start->prepare_reagents serial_dilution Serially Dilute This compound prepare_reagents->serial_dilution add_to_plate Add Reagents and Inhibitor to Assay Plate serial_dilution->add_to_plate incubate Incubate at Room Temperature add_to_plate->incubate read_absorbance Measure NADPH Depletion (Absorbance at 340 nm) incubate->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Figure 2: General workflow for the IDH1 R132H enzymatic assay.

Cellular 2-HG Assay in HT1080 Cells

The cellular potency of this compound was assessed by measuring the inhibition of 2-HG production in the HT1080 human fibrosarcoma cell line, which endogenously expresses the IDH1 R132C mutation. Cells are seeded in multi-well plates and treated with increasing concentrations of the inhibitor. After a specified incubation period, the cells are lysed, and the intracellular concentration of 2-HG is quantified using a specific and sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS). The IC50 value is determined by plotting the 2-HG levels against the inhibitor concentration.

Cellular_Assay_Workflow start Start seed_cells Seed HT1080 Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with This compound (Serial Dilutions) seed_cells->treat_cells incubate_cells Incubate for a Defined Period treat_cells->incubate_cells lyse_cells Lyse Cells to Extract Metabolites incubate_cells->lyse_cells quantify_2hg Quantify Intracellular 2-HG using LC-MS lyse_cells->quantify_2hg calculate_ic50 Calculate Cellular IC50 quantify_2hg->calculate_ic50

Figure 3: General workflow for the cellular 2-HG assay.

Pharmacokinetic Properties

Pharmacokinetic studies have indicated that this compound possesses favorable pharmacokinetic (PK) properties. While specific quantitative data from the primary publication is not publicly available, related reports suggest that the class of indane analogues, to which this compound belongs, has been optimized for improved PK profiles compared to earlier generation inhibitors.

Conclusion

This compound (compound 6f) is a potent and highly selective inhibitor of mutant IDH1. It demonstrates strong inhibition of the IDH1 R132H enzyme and robust suppression of the oncometabolite 2-HG in a cellular context. Its high selectivity against wild-type IDH1 and other IDH isoforms suggests a favorable therapeutic window. The reported favorable pharmacokinetic properties further underscore its potential as a clinical candidate for the treatment of IDH1-mutant cancers. Further preclinical development, including in vivo efficacy and toxicology studies, is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to IDH1 Inhibitor Research in Glioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research and development of Isocitrate Dehydrogenase 1 (IDH1) inhibitors for the treatment of glioma. Mutations in the IDH1 gene are a defining characteristic of a significant subset of gliomas, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in gliomagenesis. This guide delves into the mechanism of action of IDH1 inhibitors, presents key preclinical and clinical data, outlines detailed experimental protocols for their evaluation, and visualizes the critical signaling pathways involved.

The Role of Mutant IDH1 in Glioma

Isocitrate dehydrogenase (IDH) enzymes are crucial components of the citric acid cycle. Mutations in IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic alterations and a block in cellular differentiation, thereby driving tumorigenesis.[2] This unique metabolic vulnerability of IDH1-mutant gliomas has spurred the development of targeted inhibitors.

Quantitative Analysis of IDH1 Inhibitors

A number of potent and selective IDH1 inhibitors have been developed and evaluated in preclinical and clinical settings. While specific data for a compound generically named "IDH1 Inhibitor 3" is limited to an IC50 value, extensive research on other molecules provides a strong framework for understanding their therapeutic potential.

Table 1: In Vitro Potency of Selected Mutant IDH1 Inhibitors

InhibitorTarget Mutation(s)IC50 (nM)Cell Line/Assay Condition
This compound (compound 6f) IDH1 R132H45Biochemical Assay
AGI-5198 IDH1 R132H160U87MG-IDH1 R132H cells
Vorasidenib (AG-881) IDH1 R132H/C/G/S, IDH2 R140Q/R172K0.04 - 22 (for IDH1 mutants)Cell-based 2-HG inhibition
Ivosidenib (AG-120) IDH1 R132H/C40-50Biochemical Assay
DS-1001b IDH1 R132HNot specifiedInhibits 2-HG in xenograft models
SYC-435 IDH1 R132H/C500 - 1000 (suppressed cell proliferation)BT142AOA & IC-V0914AOA neurospheres
IDH-305 IDH1 R132 mutationsNot specifiedRapidly decreases 2-HG in patients

Table 2: In Vivo Efficacy of Selected Mutant IDH1 Inhibitors in Glioma Models

InhibitorAnimal ModelDosing RegimenKey Findings
AGI-5198 Subcutaneous TS603 oligodendroglioma xenograft150 mg/kg and 450 mg/kgSlowed tumor growth and reversed histone methylation.[3][4]
Vorasidenib (AG-881) Orthotopic TS603 patient-derived xenograft≥0.1 mg/kg>97% inhibition of 2-HG production in the brain.[4]
DS-1001b Subcutaneous and intracranial patient-derived xenografts (IDH1 R132H)Continuous administrationImpaired tumor growth and decreased 2-HG levels.[5]
BAY-1436032 Intracranial IDH1 R132H xenograftsNot specifiedCrossed the blood-brain barrier, reduced 2-HG, and prolonged survival.[4]

Key Signaling Pathways in IDH1-Mutant Glioma

The oncogenic activity of mutant IDH1 extends beyond epigenetic dysregulation, impacting key cellular signaling pathways. Understanding these pathways is crucial for identifying potential combination therapies and mechanisms of resistance.

mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that the oncometabolite 2-HG, produced by mutant IDH1, can drive mTOR activity.[6] The expression of IDH1 mutations has been shown to activate mTOR signaling by upregulating genes such as WNT5A, PRKAA2, GSK3B, and MTOR, as well as increasing the level of phosphorylated mTOR protein.[7]

mTOR_Signaling_in_IDH1_Mutant_Glioma IDH1_mut Mutant IDH1 (e.g., R132H) Two_HG 2-Hydroxyglutarate (2-HG) IDH1_mut->Two_HG produces PI3K PI3K Two_HG->PI3K activates AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis IDH1_Inhibitor IDH1 Inhibitor (e.g., this compound) IDH1_Inhibitor->IDH1_mut inhibits

mTOR signaling pathway activation by mutant IDH1.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development and has been implicated in the growth of various malignancies, including gliomas. Activation of the Hh pathway has been observed in a subset of gliomas, particularly those with IDH mutations.[8] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates the inhibition of Smoothened (SMO). This leads to the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival.

Hedgehog_Signaling_in_Glioma SHH Sonic Hedgehog (SHH) PTCH1 PTCH1 SHH->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters Nucleus Nucleus GLI->Nucleus translocates to Target_Genes Target Gene Expression GLI->Target_Genes activates transcription of Proliferation Cell Proliferation Target_Genes->Proliferation Experimental_Workflow_for_IDH1_Inhibitor_Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Culture IDH1-mutant glioma cells Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Western_Blot Western Blotting (Pathway Analysis) Cell_Culture->Western_Blot Xenograft Establish Orthotopic Glioma Xenograft Cell_Viability->Xenograft Lead Compound Selection Treatment Treat with IDH1 Inhibitor Xenograft->Treatment Monitoring Monitor Tumor Growth (e.g., MRI, BLI) Treatment->Monitoring Analysis Histological & Molecular Analysis Monitoring->Analysis

References

Preclinical Evaluation of Novel IDH1 Inhibitors in Acute Myeloid Leukemia: A Technical Guide Featuring IDH1 Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a key therapeutic target in a subset of acute myeloid leukemia (AML) patients. These gain-of-function mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives leukemogenesis through epigenetic dysregulation and a block in hematopoietic differentiation. The development of small molecule inhibitors targeting mutant IDH1 (mIDH1) has ushered in a new era of targeted therapy for AML. This technical guide provides a comprehensive overview of the preclinical evaluation of novel mIDH1 inhibitors, using the research compound "IDH1 Inhibitor 3" (also known as compound 6f) as a case study. While publicly available data on this compound is limited, this document outlines the essential experimental framework and data presentation required to characterize such a compound for potential clinical development.

Introduction to Mutant IDH1 in AML

Somatic mutations in the IDH1 gene, most commonly at the R132 residue, are found in approximately 6-10% of AML patients.[1] These mutations confer a neomorphic enzymatic activity, enabling the conversion of α-ketoglutarate (α-KG) to 2-HG.[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2 and histone demethylases, leading to a hypermethylation phenotype and a block in myeloid differentiation, which are hallmarks of AML.[2][3] The development of inhibitors that specifically target the mutant IDH1 enzyme aims to reduce 2-HG levels, thereby restoring normal hematopoietic differentiation.[3]

This compound: A Novel Mutant IDH1 Inhibitor

This compound is a research compound identified as a potent inhibitor of the mutant IDH1 R132H enzyme. Its primary characteristic reported in the public domain is its in vitro enzymatic inhibitory activity.

Table 1: In Vitro Enzymatic Potency of this compound
CompoundTargetIC50 (nM)
This compound (compound 6f)IDH1-R132H45

This table summarizes the known quantitative data for this compound. Further studies would be required to determine its selectivity against wild-type IDH1 and other IDH1 mutations.

Preclinical Evaluation Workflow for a Novel IDH1 Inhibitor

The preclinical assessment of a novel IDH1 inhibitor like this compound follows a structured workflow to establish its mechanism of action, potency, selectivity, and in vivo efficacy.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Enzymatic Assays B Cell-Based Assays A->B Potency & Selectivity C Mechanism of Action Studies B->C Cellular Effects D Pharmacokinetics C->D Candidate Selection E Pharmacodynamics D->E Dosage & Scheduling F Efficacy in AML Xenograft Models E->F Anti-Leukemic Activity

Caption: Preclinical evaluation workflow for a novel IDH1 inhibitor in AML.

Signaling Pathways in IDH1-Mutated AML

The oncogenic activity of mutant IDH1 is primarily driven by the production of 2-HG, which impacts multiple downstream signaling pathways involved in epigenetic regulation and cell differentiation.

G cluster_0 Cellular Metabolism cluster_1 Epigenetic Regulation cluster_2 Cellular Consequences Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Wild-Type IDH1 TwoHG 2-Hydroxyglutarate aKG->TwoHG Mutant IDH1 TET2 TET2 TwoHG->TET2 Inhibits HistoneDemethylases Histone Demethylases TwoHG->HistoneDemethylases Inhibits DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Prevents Histone_Hypermethylation Histone Hypermethylation HistoneDemethylases->Histone_Hypermethylation Prevents Diff_Block Differentiation Block DNA_Hypermethylation->Diff_Block Histone_Hypermethylation->Diff_Block Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis mutantIDH1 Mutant IDH1 IDH1_Inhibitor This compound IDH1_Inhibitor->mutantIDH1 Inhibits

Caption: Signaling pathway of mutant IDH1 in AML.

Detailed Experimental Protocols

The following are representative protocols for key experiments in the preclinical evaluation of a novel IDH1 inhibitor.

IDH1-R132H Enzymatic Inhibition Assay
  • Objective: To determine the in vitro potency of the inhibitor against the mutant IDH1 enzyme.

  • Methodology:

    • Purified recombinant human IDH1-R132H protein is used.

    • The inhibitor is serially diluted to various concentrations.

    • The enzyme, inhibitor, substrate (α-ketoglutarate), and cofactor (NADPH) are incubated in an appropriate buffer system.

    • The reaction is initiated by the addition of the substrate.

    • Enzyme activity is measured by monitoring the rate of NADPH consumption, typically by measuring the decrease in absorbance at 340 nm.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Measurement Assay
  • Objective: To assess the inhibitor's ability to reduce the production of the oncometabolite 2-HG in a cellular context.

  • Methodology:

    • IDH1-mutant AML cell lines (e.g., MOLM-14, TF-1) or primary patient-derived AML cells are cultured.

    • Cells are treated with the inhibitor at various concentrations for a specified period (e.g., 24, 48, 72 hours).

    • At the end of the treatment period, cells are harvested, and intracellular metabolites are extracted (e.g., using a methanol/water/chloroform extraction method).

    • The levels of 2-HG in the cell extracts are quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

    • IC50 values for 2-HG reduction are determined.

AML Cell Viability and Differentiation Assays
  • Objective: To evaluate the effect of the inhibitor on the viability and differentiation of IDH1-mutant AML cells.

  • Methodology:

    • Viability: IDH1-mutant AML cells are treated with a range of inhibitor concentrations for several days. Cell viability is assessed using assays such as CellTiter-Glo® (Promega) or by flow cytometry using viability dyes (e.g., propidium (B1200493) iodide).

    • Differentiation: Cells are treated with the inhibitor, and differentiation is assessed by monitoring the expression of myeloid differentiation markers (e.g., CD11b, CD14, CD15) using flow cytometry. Morphological changes consistent with differentiation (e.g., nuclear segmentation, cytoplasmic granulation) can be observed by cytospin and Wright-Giemsa staining.

In Vivo Efficacy Studies in AML Xenograft Models
  • Objective: To determine the anti-leukemic efficacy of the inhibitor in a preclinical in vivo model.

  • Methodology:

    • Immunocompromised mice (e.g., NOD/SCID or NSG) are engrafted with IDH1-mutant AML cells (either cell lines or patient-derived xenografts).

    • Once leukemia is established (as determined by monitoring peripheral blood for human CD45+ cells), mice are randomized into vehicle control and treatment groups.

    • The inhibitor is administered orally at one or more dose levels and schedules.

    • Tumor burden is monitored regularly by flow cytometry of peripheral blood or bioluminescence imaging if cells are engineered to express luciferase.

    • At the end of the study, bone marrow and spleen are harvested to assess leukemic infiltration.

    • Survival is monitored as a primary endpoint.

Illustrative Preclinical Data for a Novel IDH1 Inhibitor

The following tables present hypothetical but representative data for a novel IDH1 inhibitor, illustrating how the results of the aforementioned experiments would be summarized.

Table 2: In Vitro Activity Profile of a Novel IDH1 Inhibitor
AssayCell LineIC50 (nM)
IDH1-R132H Enzymatic Inhibition-40
IDH1-WT Enzymatic Inhibition->10,000
2-HG ReductionMOLM-14 (IDH1-R132C)150
Cell ViabilityMOLM-14 (IDH1-R132C)500
Cell ViabilityKasumi-1 (IDH1-WT)>10,000
Table 3: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model of IDH1-Mutant AML
Treatment GroupMedian Survival (days)Change in Tumor Burden (Day 28 vs. Day 0)
Vehicle Control35+500%
Novel IDH1 Inhibitor (50 mg/kg, QD)65-50%
Novel IDH1 Inhibitor (100 mg/kg, QD)80-80%

Conclusion and Future Directions

The preclinical characterization of a novel IDH1 inhibitor such as "this compound" is a critical step in its development as a potential therapeutic for IDH1-mutated AML. A thorough evaluation of its enzymatic and cellular potency, selectivity, mechanism of action, and in vivo efficacy is essential. The experimental framework and data presentation outlined in this guide provide a robust roadmap for advancing promising new IDH1 inhibitors from the laboratory to the clinic, with the ultimate goal of improving outcomes for patients with this challenging disease. Future studies should also investigate mechanisms of resistance to IDH1 inhibitors, which can involve second-site mutations in IDH1 or the activation of parallel signaling pathways. Combination strategies with other targeted agents or standard chemotherapy may also hold promise for overcoming resistance and enhancing clinical benefit.

References

Therapeutic Potential of IDH1 Inhibitor 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis. The development of small molecule inhibitors targeting mutant IDH1 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of "IDH1 Inhibitor 3" (also known as compound 6f), a potent and selective inhibitor of the IDH1 R132H mutant.

Core Compound Data

"this compound" is a conformationally restricted indane analogue developed through structure-based rational design.[2] It has demonstrated potent and selective inhibition of the IDH1 R132H mutant, the most common IDH1 mutation.

PropertyValueReference
Compound Name This compound (compound 6f)[2]
CAS Number 2171081-24-4[2]
Target Mutant Isocitrate Dehydrogenase 1 (IDH1) R132H[2]
IC50 (Enzymatic) 45 nM[1][2]
Cellular Potency Effective inhibition of 2-HG production in HT1080 cells[2]
Selectivity High selectivity against wild-type IDH1 and IDH2 R140Q[2]
Pharmacokinetics Favorable properties[2]

Mechanism of Action

"this compound" functions as a targeted inhibitor of the neomorphic activity of the R132H mutant IDH1 enzyme. By binding to the mutant enzyme, it blocks the conversion of α-ketoglutarate to the oncometabolite 2-HG. The reduction in intracellular 2-HG levels is hypothesized to restore the function of α-ketoglutarate-dependent dioxygenases, leading to the reversal of the hypermethylation phenotype and induction of cellular differentiation.

IDH1_Inhibitor_3_Mechanism_of_Action cluster_0 Mutant IDH1 Pathway cluster_1 Cellular Effects cluster_2 Therapeutic Intervention alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 (R132H) alpha_KG->mutant_IDH1 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->two_HG NADPH -> NADP+ restoration Restoration of Normal Cellular Function epigenetic_dysregulation Epigenetic Dysregulation (Hypermethylation) two_HG->epigenetic_dysregulation diff_block Block in Cellular Differentiation epigenetic_dysregulation->diff_block tumorigenesis Tumorigenesis diff_block->tumorigenesis inhibitor This compound inhibitor->mutant_IDH1 Inhibition

Mechanism of action of this compound.

Preclinical Data

The preclinical evaluation of "this compound" has demonstrated its potential as a therapeutic agent.

Enzymatic and Cellular Activity
AssayMetricValueCell Line
IDH1 R132H Enzymatic AssayIC5045 nMN/A
2-HG Production AssayIC50Data not specified, but potent inhibition observedHT1080 (human fibrosarcoma)
Selectivity

"this compound" exhibits high selectivity for the mutant IDH1 enzyme over its wild-type counterpart and the related mutant IDH2 enzyme. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

EnzymeSelectivity
Wild-type IDH1High
IDH2 R140QHigh
Pharmacokinetics

Pharmacokinetic studies have indicated that "this compound" possesses favorable properties, suggesting good drug-like characteristics.[2] However, specific parameters from the primary literature are not publicly available.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize "this compound".

IDH1 R132H Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the production of NADPH by the mutant IDH1 enzyme.

Materials:

  • Recombinant human IDH1 R132H enzyme

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

  • Diaphorase

  • Resazurin (B115843)

  • 384-well plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of "this compound" in DMSO and then dilute in assay buffer.

  • Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the IDH1 R132H enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding a substrate mixture containing α-KG and NADPH.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add a detection reagent containing diaphorase and resazurin.

  • Incubate for a short period (e.g., 5-10 minutes) to allow for the conversion of resazurin to the fluorescent resorufin.

  • Measure the fluorescence intensity (e.g., Ex/Em = 544/590 nm).

  • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Enzymatic_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_inhibitor Add inhibitor to 384-well plate prep_inhibitor->add_inhibitor add_enzyme Add IDH1 R132H enzyme and incubate add_inhibitor->add_enzyme add_substrate Add α-KG and NADPH to initiate reaction add_enzyme->add_substrate incubate_reaction Incubate at room temperature add_substrate->incubate_reaction add_detection Add diaphorase and resazurin incubate_reaction->add_detection measure_fluorescence Measure fluorescence add_detection->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow for the IDH1 R132H enzymatic assay.
Cellular 2-HG Production Assay

This assay measures the level of the oncometabolite 2-HG in cells treated with the inhibitor.

Materials:

  • HT1080 cell line (expressing endogenous IDH1 R132C, which is often used as a model for R132H inhibition) or a cell line engineered to express IDH1 R132H.

  • Cell culture medium and supplements.

  • "this compound"

  • Lysis buffer

  • 2-HG assay kit (commercially available, typically LC-MS/MS or enzymatic-based)

  • 96-well cell culture plates

Procedure:

  • Seed HT1080 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of "this compound" or vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Lyse the cells and collect the cell lysates.

  • Measure the intracellular 2-HG concentration using a 2-HG assay kit according to the manufacturer's instructions.

  • Normalize the 2-HG levels to cell number or protein concentration.

  • Determine the cellular IC50 value for 2-HG inhibition.

Cellular_Assay_Workflow start Start seed_cells Seed HT1080 cells in 96-well plates start->seed_cells treat_cells Treat cells with This compound seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells lyse_cells Lyse cells and collect lysates incubate_cells->lyse_cells measure_2hg Measure intracellular 2-HG (e.g., LC-MS/MS) lyse_cells->measure_2hg normalize_data Normalize 2-HG levels measure_2hg->normalize_data calculate_ic50 Calculate cellular IC50 normalize_data->calculate_ic50 end End calculate_ic50->end

Workflow for the cellular 2-HG production assay.

Therapeutic Potential and Future Directions

The potent and selective inhibition of the IDH1 R132H mutant by "this compound", coupled with its favorable pharmacokinetic profile, underscores its therapeutic potential for the treatment of IDH1-mutant cancers. By reducing the oncometabolite 2-HG, this inhibitor has the potential to reverse the epigenetic alterations that drive tumorigenesis and promote cellular differentiation.

Further preclinical development, including in vivo efficacy studies in relevant animal models of IDH1-mutant cancers, is warranted to fully elucidate the therapeutic utility of "this compound". These studies will be critical in determining its potential for clinical translation as a novel targeted therapy for patients with IDH1-mutated malignancies. The high selectivity of this compound is a promising feature that may translate into a favorable safety profile in clinical settings.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of IDH1 inhibitors. The protocols cover both biochemical and cell-based assays to determine inhibitor potency and cellular effects.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism. In normal cells, it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] However, mutations in the IDH1 gene, particularly at the R132 residue, are frequently found in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] These mutations confer a neomorphic (new) function, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[4] Small molecule inhibitors targeting these mutant IDH1 enzymes represent a promising therapeutic strategy.[1][4]

This document outlines two primary in vitro assays to characterize inhibitors of mutant IDH1: a biochemical enzyme activity assay and a cell-based assay measuring 2-HG production.

Part 1: Biochemical Assay for Mutant IDH1 Activity

This assay measures the ability of a test compound to inhibit the conversion of α-KG to 2-HG by a recombinant mutant IDH1 enzyme (e.g., IDH1-R132H). The activity is monitored by measuring the consumption of the cofactor NADPH, which can be detected by changes in absorbance at 340 nm or through a coupled fluorescent reaction.[4][5]

Principle of the Assay

The mutant IDH1 enzyme utilizes NADPH to reduce α-KG to 2-HG. This results in the oxidation of NADPH to NADP+. The rate of NADPH consumption is directly proportional to the enzyme's activity. The assay can be performed by directly monitoring the decrease in NADPH absorbance or by using a secondary diaphorase/resazurin (B115843) system, where diaphorase uses the remaining NADPH to convert non-fluorescent resazurin into fluorescent resorufin.[6]

Signaling Pathway Diagram

IDH1_Pathway cluster_normal Normal IDH1 Activity cluster_mutant Mutant IDH1 Activity Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 alpha_KG α-Ketoglutarate (α-KG) wtIDH1->alpha_KG NADPH_prod NADPH wtIDH1->NADPH_prod NADP NADP+ NADP->wtIDH1 alpha_KG_mut α-Ketoglutarate (α-KG) mIDH1 Mutant IDH1 (e.g., R132H) alpha_KG_mut->mIDH1 two_HG 2-Hydroxyglutarate (2-HG) mIDH1->two_HG NADP_mut NADP+ mIDH1->NADP_mut NADPH_cons NADPH NADPH_cons->mIDH1 Inhibitor IDH1 Inhibitor Inhibitor->mIDH1

Caption: Biochemical reactions of wild-type and mutant IDH1.

Experimental Workflow

assay_workflow start Start: Prepare Reagents plate Add Assay Buffer, Mutant IDH1 Enzyme, and NADPH to 384-well plate start->plate add_inhibitor Add IDH1 Inhibitor 3 (or DMSO) at various concentrations plate->add_inhibitor incubate1 Pre-incubate for 30 minutes at room temperature add_inhibitor->incubate1 add_substrate Initiate reaction by adding α-KG incubate1->add_substrate incubate2 Incubate for 60 minutes at room temperature add_substrate->incubate2 detect Measure NADPH consumption (Absorbance at 340 nm or Fluorescence with coupled assay) incubate2->detect analyze Analyze Data: Calculate % Inhibition and IC50 detect->analyze end End analyze->end cell_assay_workflow start Start: Culture Cells seed_cells Seed IDH1-mutant cells (e.g., HT1080) into a 96-well plate start->seed_cells incubate1 Allow cells to adhere overnight seed_cells->incubate1 add_inhibitor Treat cells with serial dilutions of this compound incubate1->add_inhibitor incubate2 Incubate for 48-72 hours add_inhibitor->incubate2 collect_media Collect cell culture supernatant incubate2->collect_media measure_2HG Measure 2-HG concentration (GC-MS or Enzymatic Assay) collect_media->measure_2HG analyze Analyze Data: Calculate % 2-HG reduction and IC50 measure_2HG->analyze end End analyze->end

References

Application Notes and Protocols for Cell-Based Assays of IDH1 Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[3] Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy.[3][4]

"IDH1 Inhibitor 3" is a representative potent and selective small molecule inhibitor of the mutant IDH1 enzyme. These application notes provide a comprehensive guide to the essential cell-based assays for characterizing the activity of IDH1 inhibitors like "this compound". The protocols detailed below cover the measurement of the primary pharmacodynamic biomarker, 2-HG, assessment of target engagement within the cell, and evaluation of the inhibitor's effect on cell viability.

Mechanism of Action of Mutant IDH1 and its Inhibition

Mutant IDH1 enzymes gain the function of reducing α-KG to 2-HG in an NADPH-dependent manner.[2] This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation.[3] IDH1 inhibitors are designed to selectively bind to the mutant IDH1 enzyme, blocking its catalytic activity and thereby reducing the production of 2-HG.[1] This restoration of normal cellular metabolism can induce differentiation of cancer cells.[1]

cluster_0 Normal Cell cluster_1 IDH1-Mutant Cancer Cell cluster_2 Inhibitor Action Isocitrate Isocitrate alpha-KG_normal α-Ketoglutarate Isocitrate->alpha-KG_normal NADP+ NADPH WT_IDH1 Wild-Type IDH1 alpha-KG_mutant α-Ketoglutarate 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-KG_mutant->2-HG NADPH NADP+ Mutant_IDH1 Mutant IDH1 Mutant_IDH1_inhibited Mutant IDH1 No_2-HG 2-HG Production Blocked Mutant_IDH1_inhibited->No_2-HG IDH1_Inhibitor_3 This compound IDH1_Inhibitor_3->Mutant_IDH1_inhibited

Figure 1. Mechanism of mutant IDH1 and its inhibition.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the expected quantitative data for a potent and selective IDH1 inhibitor, designated here as "this compound".

Table 1: Biochemical Potency of this compound

Enzyme TargetIC₅₀ (nM)Assay Type
Mutant IDH1 (R132H)15Biochemical (Enzymatic)
Mutant IDH1 (R132C)25Biochemical (Enzymatic)
Wild-Type IDH1> 20,000Biochemical (Enzymatic)

Table 2: Cellular Activity of this compound

Cell Line (IDH1 Mutation)2-HG Inhibition IC₅₀ (nM)Cell Viability EC₅₀ (µM)
HT1080 (R132C)50> 10
U87-MG (R132H)75> 10
JJ012 (R132G)60> 10
Wild-Type IDH1 Cell LineNot Applicable> 10

Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG) in Cell Culture

This protocol describes the quantification of 2-HG levels in cell culture media or cell lysates following treatment with an IDH1 inhibitor. The primary readout of a successful IDH1 inhibitor in a cellular context is the reduction of 2-HG.

Start Start Seed_Cells Seed IDH1-mutant cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Inhibitor Treat cells with serial dilutions of this compound Incubate_24h->Treat_Inhibitor Incubate_48h Incubate for 48-72 hours Treat_Inhibitor->Incubate_48h Collect_Supernatant Collect cell culture supernatant or prepare cell lysate Incubate_48h->Collect_Supernatant Measure_2HG Measure 2-HG levels (LC-MS/MS or Enzymatic Assay) Collect_Supernatant->Measure_2HG Analyze_Data Analyze data and determine IC₅₀ Measure_2HG->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for 2-HG measurement assay.

Materials:

  • IDH1-mutant cell lines (e.g., HT1080, U87-MG engineered to express mutant IDH1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (vehicle control)

  • LC-MS/MS system or a commercial 2-HG assay kit (enzymatic, colorimetric, or fluorometric)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed IDH1-mutant cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C and 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the serially diluted inhibitor or vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for 2-HG measurement.

    • Cell Lysate: For intracellular 2-HG, wash the cells with PBS, then lyse the cells according to the 2-HG assay kit manufacturer's protocol.

  • 2-HG Quantification:

    • LC-MS/MS: This is the gold standard for accurate quantification.[2]

    • Enzymatic Assay: Use a commercial kit that measures the conversion of 2-HG to α-KG, which is coupled to a reaction that produces a detectable colorimetric or fluorescent signal.[3]

  • Data Analysis: Normalize the 2-HG levels to a vehicle-treated control. Plot the normalized 2-HG concentration against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that an inhibitor binds to its target protein within the complex environment of a cell.[5] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6]

Start Start Treat_Cells Treat intact cells with This compound or vehicle Start->Treat_Cells Heat_Challenge Heat cell suspension at a range of temperatures Treat_Cells->Heat_Challenge Cell_Lysis Lyse cells (e.g., freeze-thaw) Heat_Challenge->Cell_Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Cell_Lysis->Centrifugation Collect_Supernatant Collect the supernatant (soluble protein fraction) Centrifugation->Collect_Supernatant Protein_Detection Detect soluble IDH1 protein (Western Blot or other methods) Collect_Supernatant->Protein_Detection Analyze_Shift Analyze the thermal shift to confirm target engagement Protein_Detection->Analyze_Shift End End Analyze_Shift->End

Figure 3. Workflow for the Cellular Thermal Shift Assay.

Materials:

  • IDH1-mutant cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Thermal cycler

  • Microcentrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibody against IDH1, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

  • Cell Culture and Treatment: Culture IDH1-mutant cells to 80-90% confluency. Treat the cells with a high concentration of this compound (e.g., 10x the 2-HG IC₅₀) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 1-5 x 10⁶ cells/mL.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 37°C.

  • Separation of Soluble Proteins: Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Carefully transfer the supernatant (soluble protein fraction) to new tubes. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for IDH1. Following incubation with an HRP-conjugated secondary antibody, detect the protein bands using an ECL substrate.

  • Data Analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the normalized band intensity versus temperature. A shift of the melting curve to higher temperatures in the inhibitor-treated sample indicates target engagement.

Cell Viability Assay

This assay determines the effect of the IDH1 inhibitor on cell proliferation and is crucial for assessing the therapeutic window of the compound.

Materials:

  • IDH1-mutant and wild-type cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or PicoGreen dsDNA assay kit)

Procedure:

  • Cell Seeding: Seed both IDH1-mutant and wild-type cells in 96-well plates at a low density (e.g., 1,000-2,000 cells per well) in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plates for an extended period, typically 5-7 days, to observe effects on cell proliferation.

  • Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions. Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis: Normalize the viability signal to the vehicle-treated control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value. A selective inhibitor is expected to have a minimal effect on the viability of wild-type cells.

Conclusion

The protocols outlined in these application notes provide a robust framework for the cellular characterization of "this compound" or any novel IDH1 inhibitor. By systematically assessing the impact on 2-HG production, confirming target engagement with CETSA, and evaluating the effects on cell viability, researchers can build a comprehensive profile of their compound's cellular activity. This information is critical for advancing promising IDH1 inhibitors through the drug discovery and development pipeline.

References

Application Notes and Protocols for IDH1 Inhibitor 3 in IDH1-Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several types of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations result in a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[1][2][3]

IDH1 inhibitors are a class of targeted therapies that specifically inhibit the mutant IDH1 enzyme, thereby blocking the production of 2-HG and restoring normal cellular function. "IDH1 Inhibitor 3," also known as compound 6f, is a potent and selective inhibitor of the IDH1 R132H mutant, with a reported half-maximal inhibitory concentration (IC50) of 45 nM.[2] These application notes provide an overview of the use of this compound in IDH1-mutant cell lines, including experimental protocols and data presentation guidelines. While specific experimental data for "this compound" is limited in publicly available literature, the following protocols are based on established methods for characterizing similar mutant IDH1 inhibitors.

Data Presentation

Quantitative data from experiments should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineIDH1 MutationIC50 (nM)Reference
Enzymatic Inhibition(Recombinant)R132H45[2]
2-HG Inhibition (Cellular)e.g., HT1080R132CData not available-
Cell Viabilitye.g., U87MG-IDH1 R132HR132HData not available-

Table 2: Effect of this compound on 2-HG Levels in IDH1-Mutant Cell Lines

Cell LineIDH1 MutationTreatment Concentration (nM)Treatment Duration (hr)% Reduction in 2-HG
e.g., HT1080R132CUser-defined24, 48, 72User-defined
e.g., U87MG-IDH1 R132HR132HUser-defined24, 48, 72User-defined

Experimental Protocols

Cell Culture of IDH1-Mutant Cell Lines

A variety of cell lines with endogenous or engineered IDH1 mutations are available. Examples include HT1080 (fibrosarcoma, endogenous R132C), and U87MG glioblastoma cells engineered to express IDH1 R132H.[4]

Protocol:

  • Culture IDH1-mutant cell lines (e.g., HT1080, U87MG-IDH1 R132H) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells upon reaching 80-90% confluency. For adherent cells, use a trypsin-EDTA solution for detachment.

Measurement of 2-Hydroxyglutarate (2-HG) Levels

A key functional assay for any IDH1 inhibitor is its ability to reduce the levels of the oncometabolite 2-HG in IDH1-mutant cells. This can be achieved using commercially available colorimetric or fluorometric assay kits or by mass spectrometry.

Protocol using a Colorimetric Assay Kit:

  • Seed IDH1-mutant cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with a dose range of this compound (e.g., 0-1000 nM) for 24, 48, or 72 hours.

  • Prepare cell lysates according to the manufacturer's protocol of the D-2-Hydroxyglutarate Assay Kit.[5]

  • In the assay, D-2-hydroxyglutarate is oxidized, leading to the development of a colored product with absorbance at 450 nm.[5]

  • Measure the absorbance using a microplate reader.

  • Calculate the 2-HG concentration based on a standard curve.

Cell Viability Assay

To assess the effect of this compound on cell proliferation and viability, a standard MTT or CellTiter-Glo assay can be performed.

Protocol using MTT Assay:

  • Seed IDH1-mutant cells in a 96-well plate as described for the 2-HG assay.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Plot the cell viability as a percentage of the untreated control and determine the IC50 value.

Western Blot Analysis

Western blotting can be used to assess the expression levels of the mutant IDH1 protein and downstream signaling molecules.

Protocol:

  • Treat IDH1-mutant cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.[6]

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[6]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6][7]

  • Incubate the membrane with a primary antibody specific for the IDH1 R132H mutation or other proteins of interest overnight at 4°C.[6]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

Visualizations

Signaling Pathway of Mutant IDH1

Mutant_IDH1_Signaling Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 Two_HG 2-Hydroxyglutarate (2-HG) alpha_KG->Two_HG NADPH -> NADP+ mutant_IDH1 mutant_IDH1 Mutant IDH1 (e.g., R132H) TET_enzymes TET Enzymes (DNA Demethylases) Two_HG->TET_enzymes inhibits Histone_demethylases Histone Demethylases Two_HG->Histone_demethylases inhibits Hypermethylation DNA & Histone Hypermethylation TET_enzymes->Hypermethylation Histone_demethylases->Hypermethylation Differentiation_Block Block in Cell Differentiation Hypermethylation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis IDH1_Inhibitor_3 This compound IDH1_Inhibitor_3->mutant_IDH1 inhibits

Caption: The signaling pathway of mutant IDH1 leading to tumorigenesis.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Functional Readouts cluster_2 Data Analysis Cell_Culture 1. Culture IDH1-Mutant Cell Lines Treatment 2. Treat with This compound Cell_Culture->Treatment Two_HG_Assay 3a. 2-HG Measurement Treatment->Two_HG_Assay Viability_Assay 3b. Cell Viability Assay Treatment->Viability_Assay Western_Blot 3c. Western Blot Treatment->Western_Blot IC50_2HG 4a. Determine IC50 for 2-HG Inhibition Two_HG_Assay->IC50_2HG IC50_Viability 4b. Determine IC50 for Cell Viability Viability_Assay->IC50_Viability Protein_Expression 4c. Analyze Protein Expression Changes Western_Blot->Protein_Expression

Caption: A typical experimental workflow for evaluating this compound.

Logical Relationship of IDH1 Inhibition

Logical_Relationship cluster_0 Cause cluster_1 Mechanism cluster_2 Effect Mutant_IDH1_Activity Mutant IDH1 Activity Two_HG_Production Increased 2-HG Production Mutant_IDH1_Activity->Two_HG_Production Tumorigenesis Tumorigenesis Two_HG_Production->Tumorigenesis Inhibitor_Binding Binding of This compound Inhibitor_Binding->Mutant_IDH1_Activity blocks Reduced_2HG Reduced 2-HG Levels Inhibitor_Binding->Reduced_2HG Therapeutic_Effect Potential Therapeutic Effect Reduced_2HG->Therapeutic_Effect

References

Application Notes and Protocols for In Vivo Studies of IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4] The accumulation of 2-HG disrupts normal cellular processes, including epigenetic regulation, and contributes to tumorigenesis.[1][4]

Small molecule inhibitors targeting mutant IDH1 (mIDH1) have emerged as a promising therapeutic strategy.[4][5] These inhibitors aim to block the production of 2-HG, thereby restoring normal cellular function and impeding tumor growth.[3][5] This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the efficacy of "IDH1 Inhibitor 3," a representative potent and selective inhibitor of mutant IDH1. The provided methodologies and dosage information are based on preclinical data for various mIDH1 inhibitors and serve as a comprehensive guide for researchers.

Signaling Pathway of Mutant IDH1

Mutant IDH1 enzymes exhibit a gain-of-function activity that alters the cellular metabolic landscape. The primary consequence is the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate, which competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[4][6] Furthermore, studies have shown that IDH1 mutations can activate the AKT-mTOR signaling pathway, which is crucial for cell proliferation and survival.[7][8][9]

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Isocitrate Isocitrate wild_type_IDH1 Wild-Type IDH1 Isocitrate->wild_type_IDH1 NADP+ to NADPH alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 (R132H) alpha_KG->mutant_IDH1 NADPH to NADP+ Two_HG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->Two_HG mTOR_Activation AKT-mTOR Pathway Activation mutant_IDH1->mTOR_Activation Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation IDH1_Inhibitor_3 This compound IDH1_Inhibitor_3->mutant_IDH1 Inhibition wild_type_IDH1->alpha_KG Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis mTOR_Activation->Tumorigenesis

Caption: Mutant IDH1 signaling pathway and mechanism of inhibition.

In Vivo Dosage and Efficacy of Representative IDH1 Inhibitors

The optimal in vivo dosage of an IDH1 inhibitor is critical for achieving therapeutic efficacy while minimizing toxicity. Preclinical studies in xenograft models provide essential data for dose selection. The following table summarizes representative in vivo dosages and their effects for various IDH1 inhibitors.

Inhibitor NameAnimal ModelCell LineDosing ScheduleRoute of AdministrationTumor Growth Inhibition (%)Reduction in Tumor 2-HG (%)Reference
AGI-5198 Mouse XenograftOligodendroglioma150 mg/kg and 450 mg/kgNot SpecifiedSuppressed tumor cell growthNot Reported[10]
IDH-305 Mouse XenograftNot Specified100 - 300 mg/kg BIDOralSignificant anti-tumor activityDose-dependent inhibition[1]
Compound 35 U87-MG IDH1-R132H XenograftU87-MG (IDH1-R132H)150 mg/kg, BIDIntraperitonealNot Reported~90% after 3 doses[11]
BAY 1436032 Animal ModelsNot SpecifiedNot SpecifiedNot SpecifiedReduced cell proliferationEffective reduction[10]
HMS-101 Syngeneic Mouse Model & PDX ModelAML cellsNot SpecifiedNot SpecifiedProlonged survivalSuppressed 2-HG production[12]
Ivosidenib (AG-120) Mouse XenograftIDH1-mutant AMLNot SpecifiedOralNot ReportedResulted in 2-HG inhibition[13]

BID: twice daily; IP: intraperitoneal.

Experimental Protocol: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model

This protocol outlines a standard procedure for evaluating the in vivo efficacy of "this compound" in a subcutaneous tumor xenograft model using immunodeficient mice.

Materials
  • IDH1-mutant cancer cell line (e.g., U87-MG IDH1-R132H)

  • 6-8 week old female immunodeficient mice (e.g., BALB/c nude)

  • Cell culture medium and supplements

  • Matrigel

  • "this compound"

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

  • Calipers

  • LC-MS/MS equipment for 2-HG analysis

Procedure
  • Cell Culture: Culture the IDH1-mutant cancer cells according to standard protocols.

  • Tumor Implantation:

    • Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[11]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements three times per week.[11]

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[11]

  • Randomization and Treatment:

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into vehicle control and treatment groups (n=8-10 mice per group).[1][11]

    • Formulate "this compound" in the vehicle solution at the desired concentrations.

    • Administer the inhibitor orally (e.g., by gavage) at the predetermined dose and schedule (e.g., once or twice daily).[11]

  • Efficacy and Toxicity Monitoring:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe animals for any signs of toxicity.

  • Study Termination and Sample Collection:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals.

    • Excise the tumors and record their weights.

    • Collect tumor tissue and plasma for pharmacodynamic analysis.[11]

  • Pharmacodynamic Analysis:

    • Measure 2-HG levels in tumor tissue and plasma using LC-MS/MS to confirm target engagement.[11]

  • Data Analysis:

    • Analyze the statistical significance of the differences in tumor growth between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).[1]

    • Correlate the dose of "this compound" with the extent of 2-HG inhibition and the anti-tumor response.[1]

Experimental_Workflow cluster_prep Preparation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Cell_Culture 1. Culture IDH1-mutant Cancer Cells Tumor_Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth (Calipers) Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer 'this compound' or Vehicle Randomization->Treatment Efficacy_Toxicity 6. Monitor Tumor Volume, Body Weight & Toxicity Treatment->Efficacy_Toxicity Termination 7. Study Termination & Sample Collection Efficacy_Toxicity->Termination PD_Analysis 8. Pharmacodynamic Analysis (2-HG Levels via LC-MS/MS) Termination->PD_Analysis Data_Analysis 9. Statistical Analysis of Tumor Growth & PD Data PD_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo efficacy studies.

Troubleshooting and Optimization

IssuePotential CausesRecommended Solutions
Lack of tumor growth inhibition 1. Insufficient drug exposure at the tumor site.2. Suboptimal dosing or scheduling.3. Intrinsic or acquired resistance.4. Issues with drug formulation and stability.1. Perform pharmacokinetic studies to determine plasma and tumor drug concentrations.2. Conduct dose-response studies to identify the optimal dose and schedule.3. Investigate potential resistance mechanisms.4. Verify the stability and solubility of the dosing formulation.[11]
High variability in tumor growth 1. Inconsistent tumor cell implantation.2. Variability in drug administration.3. Differences in individual animal metabolism.1. Ensure consistent cell numbers and injection technique.2. Ensure proper and consistent administration technique.3. Increase the number of animals per group to improve statistical power.[11]
Difficulty in measuring 2-HG reduction 1. Insufficient drug potency or exposure.2. Assay sensitivity issues.3. Timing of sample collection.1. Confirm drug exposure in plasma and tumor.2. Validate the sensitivity and accuracy of the LC-MS/MS assay.3. Collect samples at time points corresponding to peak drug exposure.

Conclusion

The provided application notes and protocols offer a comprehensive framework for conducting robust in vivo studies to determine the optimal dosage and efficacy of "this compound." Preclinical evidence strongly suggests a dose-dependent inhibition of 2-HG and subsequent anti-tumor activity for selective mIDH1 inhibitors. Careful experimental design, including appropriate animal models, dosing regimens, and pharmacodynamic endpoints, is crucial for the successful preclinical development of novel IDH1-targeted therapies.

References

Application Notes and Protocols for IDH1 Inhibitor 3 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[1][2]

IDH1 inhibitors are a class of targeted therapies designed to selectively inhibit the mutant IDH1 enzyme, thereby blocking the production of 2-HG. "IDH1 Inhibitor 3" (also referred to as compound 6f) is a potent inhibitor of the IDH1 R132H mutation with an IC50 of 45 nM.[3] These application notes provide a comprehensive guide for the preclinical administration of this compound and similar compounds in mouse models, summarizing key data and detailing experimental protocols.

Data Presentation

Table 1: In Vitro Potency of Various IDH1 Inhibitors
CompoundTargetIC50 (nM)Cell-Based 2-HG Inhibition (IC50)Reference
This compound (compound 6f) IDH1 R132H45Not specified[3]
Ivosidenib (AG-120) Mutant IDH112Potent cellular activity[4]
IDH-305 Mutant IDH1Not specifiedPotent in preclinical models[1]
BAY1436032 IDH1 R132X15 (for R132H)Potent in cells[5]
AG-881 (Vorasidenib) Dual IDH1/2 mutant0.04–22Potent in cells[2][5]
Table 2: Pharmacokinetic Parameters of Ivosidenib in Mice
ParameterValueReference
Route of Administration Oral and Intravenous[6][7]
Oral Bioavailability 48%[6][7]
Terminal Half-life (t1/2) Moderate to long (species-dependent)[8]
Brain to Plasma Exposure Ratio Low (2.3%)[8]
Plasma Protein Binding High[8]
Table 3: Preclinical Efficacy of IDH1 Inhibitors in Mouse Xenograft Models
InhibitorMouse ModelDosing RegimenKey OutcomesReference
IDH-305 Mutant IDH1 xenograft100-300 mg/kg BID (oral)Dose-dependent inhibition of 2-HG and anti-tumor efficacy.[1]
Ivosidenib (AG-120) IDH1-mutant AML xenograft50 and 150 mg/kg (oral)Tumor regression.[4]
BAY1436032 IDH1-mutant PDX modelNot specifiedDecreased leukemic cell percentage; prolonged survival.[9]
HMS-101 IDH1/HoxA9 leukemia model0.5-1 mg (intraperitoneal)Reduced serum 2-HG; prolonged survival.[10]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an IDH1 inhibitor in a mouse xenograft model.

Materials:

  • IDH1-mutant cancer cell line (e.g., U87-MG expressing IDH1-R132H)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude)

  • Matrigel

  • Sterile PBS

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Calipers

  • LC-MS/MS for 2-HG analysis

Procedure:

  • Cell Culture: Culture the mutant IDH1 cancer cells under standard conditions.

  • Tumor Implantation:

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[1]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width^2).

    • Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[1][11]

  • Drug Formulation and Administration:

    • Formulate the IDH1 inhibitor in a suitable vehicle.

    • Administer the inhibitor orally (e.g., by gavage) at the predetermined dose and schedule (e.g., once or twice daily).[11]

  • Efficacy Endpoints:

    • Continue to monitor tumor volume and body weight.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis.[11]

  • Pharmacodynamic Analysis:

    • Collect tumor tissue and plasma at specified time points to measure 2-HG levels by LC-MS/MS to confirm target engagement.[11]

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of an IDH1 inhibitor in mice.

Materials:

  • This compound

  • Vehicle for oral and intravenous administration

  • Male BALB/c mice

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • LC-MS/MS for drug quantification

Procedure:

  • Animal Dosing:

    • For oral administration, administer a single dose of the IDH1 inhibitor formulated in a suitable vehicle via oral gavage.

    • For intravenous administration, administer a single dose via the tail vein.

  • Blood Sampling:

    • Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 36 hours).[6][7]

    • Blood can be collected as whole blood on dried blood spots (DBS) or as plasma.[6][7]

  • Sample Processing and Analysis:

    • Process the blood samples to extract the drug.

    • Quantify the concentration of the IDH1 inhibitor in each sample using a validated LC-MS/MS method.[6][7]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Mandatory Visualization

IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT NADP+ to NADPH alpha_KG_normal α-Ketoglutarate IDH1_WT->alpha_KG_normal Oxidative Decarboxylation alpha_KG_mutant α-Ketoglutarate IDH1_mutant Mutant IDH1 (e.g., R132H) alpha_KG_mutant->IDH1_mutant NADPH to NADP+ D2HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) D2HG->Epigenetic_Dysregulation IDH1_mutant->D2HG IDH1_Inhibitor This compound IDH1_Inhibitor->IDH1_mutant Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis

Caption: Signaling pathway of wild-type and mutant IDH1.

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow A 1. Cell Culture (IDH1-mutant cells) B 2. Tumor Implantation (Subcutaneous injection in mice) A->B C 3. Tumor Growth Monitoring (Calipers) B->C D 4. Randomization (Tumor volume 150-200 mm³) C->D E 5. Treatment (Vehicle vs. IDH1 Inhibitor) D->E F 6. Efficacy & PD Monitoring (Tumor volume, body weight, 2-HG levels) E->F G 7. Endpoint Analysis (Tumor weight, histology, etc.) F->G

References

Application Notes and Protocols for IDH1 Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to limited publicly available data for "IDH1 Inhibitor 3 (compound 6f)," these application notes and protocols have been developed using the well-characterized, FDA-approved mutant IDH1 (mIDH1) inhibitor, Ivosidenib (AG-120) , as a representative compound. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted as necessary for the specific inhibitor being investigated.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] Somatic gain-of-function mutations in the IDH1 gene, most commonly at the R132 residue, result in a neomorphic enzymatic activity that converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[4][5]

Selective inhibitors of mutant IDH1, such as Ivosidenib, are designed to specifically target the mutated enzyme, reduce 2-HG levels, and restore normal cellular differentiation.[1][3][4] This document provides an overview of the experimental design for evaluating the efficacy and mechanism of action of mIDH1 inhibitors.

Mechanism of Action

Ivosidenib is a small-molecule inhibitor that selectively targets the mutant IDH1 enzyme.[2][3] By binding to the mutated enzyme, it blocks the conversion of α-KG to 2-HG.[1] This reduction in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, leading to the reversal of hypermethylation, and subsequent induction of myeloid differentiation.[4][5] Ivosidenib has been shown to inhibit various IDH1-R132 mutations at significantly lower concentrations than wild-type IDH1.[2][4]

Data Presentation

In Vitro Activity of Ivosidenib (AG-120)
ParameterCell LineIDH1 MutationIC50 (nM)EffectReference
Enzyme Inhibition-R132H12Inhibition of mIDH1 enzymatic activity[6]
-R132C13Inhibition of mIDH1 enzymatic activity[6]
-R132G8Inhibition of mIDH1 enzymatic activity[6]
-R132L13Inhibition of mIDH1 enzymatic activity[6]
-R132S12Inhibition of mIDH1 enzymatic activity[6]
2-HG ReductionPrimary mIDH1 AML cellsR132H/R132C-96% reduction at 0.5 µM[7][8]
HT1080R132C7.5Reduction in 2-HG production[9]
Cell DifferentiationTF-1R132H-Restores EPO-induced differentiation[9][10]
Primary mIDH1 AML cellsR132H/R132C-Induces myeloid differentiation[7][8][9]
In Vivo Efficacy of Ivosidenib (AG-120) in a Xenograft Model
Animal ModelTumor TypeDosingOutcomeReference
Nude BALB/c miceHT1080 (fibrosarcoma)50 mg/kg, single oral dose92.0% tumor 2-HG reduction at 12h[7][8]
150 mg/kg, single oral dose95.2% tumor 2-HG reduction at 12h[7][8]

Experimental Protocols

Mutant IDH1 Enzymatic Assay

This protocol is designed to measure the enzymatic activity of purified recombinant mIDH1 and assess the inhibitory potential of test compounds.

Materials:

  • Purified recombinant IDH1-R132H enzyme

  • Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% w/v BSA)

  • α-ketoglutarate (α-KG)

  • NADPH

  • Diaphorase

  • Resazurin

  • Test compound (e.g., Ivosidenib)

  • 384-well plates

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 384-well plate, add the test compound solution.

  • Add the IDH1-R132H enzyme solution to each well.

  • Initiate the reaction by adding a substrate solution containing α-KG and NADPH.

  • Incubate the plate at room temperature for 60 minutes.

  • To measure NADPH consumption, add a detection reagent containing diaphorase and resazurin.

  • Incubate for an additional 10 minutes at room temperature.

  • Measure the fluorescence to determine the amount of NADPH consumed, which is inversely proportional to the mIDH1 activity.

  • Calculate the IC50 value of the test compound.

Cell-Based 2-HG Measurement Assay

This protocol measures the intracellular or extracellular levels of the oncometabolite 2-HG in mIDH1-harboring cells treated with an inhibitor.

Materials:

  • mIDH1-mutant cell line (e.g., HT1080 [R132C], U87 MG [R132H])[11]

  • Cell culture medium and supplements

  • Test compound (e.g., Ivosidenib)

  • GC-MS or LC-MS/MS system for 2-HG detection

  • D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) enzymatic assay kit (alternative to MS)

Procedure:

  • Seed mIDH1-mutant cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • For extracellular 2-HG: Collect the cell culture supernatant.

  • For intracellular 2-HG: Lyse the cells and collect the cell lysate.

  • Perform a deproteination step on the samples.

  • Analyze the 2-HG levels using GC-MS, LC-MS/MS, or a D2HGDH-based enzymatic assay.

  • Normalize the 2-HG levels to cell number or protein concentration.

  • Determine the dose-dependent reduction in 2-HG production by the test compound.

Cell Viability and Proliferation Assay

This protocol assesses the effect of the mIDH1 inhibitor on the viability and proliferation of cancer cells.

Materials:

  • mIDH1-mutant and wild-type IDH1 cell lines

  • Cell culture medium and supplements

  • Test compound (e.g., Ivosidenib)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed both mIDH1-mutant and wild-type cells in 96-well plates.

  • After cell attachment, add serial dilutions of the test compound.

  • Incubate the cells for a defined period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate as required by the reagent.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 for cell growth inhibition.

In Vivo Xenograft Model for Efficacy Studies

This protocol describes a general workflow for evaluating the in vivo efficacy of an mIDH1 inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude BALB/c)

  • mIDH1-mutant tumor cells (e.g., HT1080)

  • Test compound (e.g., Ivosidenib) formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inoculate mIDH1-mutant tumor cells into the flanks of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer the test compound or vehicle orally at the desired dose and schedule (e.g., once daily).

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., 2-HG measurement).

  • Analyze the tumor growth inhibition and changes in 2-HG levels between the treatment and control groups.

Mandatory Visualizations

G cluster_0 Normal IDH1 Function cluster_1 Mutant IDH1 Neomorphic Activity cluster_2 Downstream Effects cluster_3 Inhibitor Action Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG IDH1 (WT) 2-HG (Oncometabolite) 2-HG (Oncometabolite) alpha-KG->2-HG (Oncometabolite) IDH1 (Mutant) Inhibition of\nalpha-KG-dependent\ndioxygenases Inhibition of alpha-KG-dependent dioxygenases 2-HG (Oncometabolite)->Inhibition of\nalpha-KG-dependent\ndioxygenases Histone/DNA\nHypermethylation Histone/DNA Hypermethylation Inhibition of\nalpha-KG-dependent\ndioxygenases->Histone/DNA\nHypermethylation Block in Cell\nDifferentiation Block in Cell Differentiation Histone/DNA\nHypermethylation->Block in Cell\nDifferentiation Tumorigenesis Tumorigenesis Block in Cell\nDifferentiation->Tumorigenesis IDH1 Inhibitor IDH1 Inhibitor IDH1 (Mutant) IDH1 (Mutant) IDH1 Inhibitor->IDH1 (Mutant) Inhibits

Caption: Signaling pathway of mutant IDH1 and the action of its inhibitor.

G Start Start Seed mIDH1 cells Seed mIDH1 cells Start->Seed mIDH1 cells Treat with inhibitor Treat with inhibitor Seed mIDH1 cells->Treat with inhibitor Incubate (48-72h) Incubate (48-72h) Treat with inhibitor->Incubate (48-72h) Collect supernatant/lysate Collect supernatant/lysate Incubate (48-72h)->Collect supernatant/lysate Measure 2-HG Measure 2-HG Collect supernatant/lysate->Measure 2-HG Analyze data Analyze data Measure 2-HG->Analyze data End End Analyze data->End

Caption: Experimental workflow for cell-based 2-HG measurement.

G Inoculate cells Subcutaneous inoculation of mIDH1 tumor cells Tumor growth Monitor tumor growth Inoculate cells->Tumor growth Randomize Randomize mice into treatment & control groups Tumor growth->Randomize Treat Daily oral administration of inhibitor or vehicle Randomize->Treat Monitor Measure tumor volume and body weight Treat->Monitor Monitor->Treat Repeat daily Endpoint Euthanize and exicse tumors Monitor->Endpoint Analysis Analyze tumor growth and 2-HG levels Endpoint->Analysis

Caption: Workflow for in vivo xenograft efficacy study.

References

Application Notes and Protocols for "IDH1 Inhibitor 3" in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which promotes tumorigenesis through epigenetic dysregulation. "IDH1 Inhibitor 3," also known as compound 6f, is a potent and selective inhibitor of the mutant IDH1 R132H enzyme, with a reported half-maximal inhibitory concentration (IC50) of 45 nM. While monotherapy with IDH1 inhibitors has shown clinical benefit, combination strategies are being explored to enhance efficacy and overcome potential resistance mechanisms.

These application notes provide an overview of the rationale and preclinical evidence for combining "this compound" with other anticancer agents. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating such combination therapies.

Note: Preclinical and clinical data for "this compound" in combination therapies are not yet publicly available. The quantitative data and experimental examples provided herein are based on studies with other potent and selective IDH1 inhibitors, such as ivosidenib (B560149) and SYC-435, and are intended to serve as a guide for designing and interpreting experiments with "this compound."

Rationale for Combination Therapies

Combining "this compound" with other anticancer drugs is based on several mechanistic rationales:

  • Synergistic Induction of Apoptosis: Preclinical data suggests a synergistic effect between IDH1 inhibitors and BCL-2 inhibitors like venetoclax (B612062) in AML. Mutant IDH1 is known to increase dependency on the anti-apoptotic protein BCL-2 for cell survival.

  • Enhanced Efficacy with Standard Chemotherapy: Combining IDH1 inhibition with standard-of-care chemotherapy, such as cytarabine (B982) and doxorubicin (B1662922) in AML or temozolomide (B1682018) and radiation in glioma, may lead to improved tumor cell killing.

  • Overcoming Resistance: Combination therapies can target multiple pathways, potentially preventing or overcoming resistance to IDH1 inhibitor monotherapy. Mechanisms of resistance to IDH1 inhibitors include isoform switching (from mutant IDH1 to mutant IDH2) and other genetic mutations.

  • Epigenetic Reprogramming: The combination of IDH1 inhibitors with hypomethylating agents like azacitidine has shown significant clinical benefit in AML, suggesting a cooperative effect in reversing the epigenetic alterations caused by mutant IDH1.

Quantitative Data from Combination Studies with Selective IDH1 Inhibitors

The following tables summarize representative data from preclinical and clinical studies of potent IDH1 inhibitors in combination with other anticancer agents.

Table 1: In Vitro and In Vivo Efficacy of IDH1 Inhibitor Combinations

Cancer TypeIDH1 InhibitorCombination Agent(s)Model SystemOutcomeReference
GliomaSYC-435Temozolomide + RadiationPatient-Derived XenograftIncreased median survival[1][2]
AMLIvosidenibVenetoclaxPhase Ib/II Clinical TrialHigh composite complete remission rates[3][4]
AMLIvosidenibAzacitidinePhase III Clinical TrialImproved overall survival[3]
AMLIvosidenibVenetoclax + AzacitidinePhase Ib/II Clinical TrialHigh overall response rate[4][5]

Table 2: Clinical Trial Outcomes of Ivosidenib-Based Combination Therapies in AML

Combination RegimenPatient PopulationComposite Complete Remission (CRc) RateOverall Response Rate (ORR)Reference
Ivosidenib + VenetoclaxTreatment-naïve100%-[4]
Ivosidenib + Venetoclax + AzacitidineNewly Diagnosed (IC-ineligible)92%95%[6]
Ivosidenib + AzacitidineNewly Diagnosed53% (CR/CRh)-[3]

Experimental Protocols

In Vitro Cell Viability and Synergy Analysis

This protocol describes how to assess the in vitro efficacy of "this compound" in combination with another drug using a cell viability assay and how to determine synergy using the Chou-Talalay method.

a. Materials:

  • Cancer cell line with an IDH1 mutation (e.g., U87MG-IDH1-R132H, patient-derived cells)

  • "this compound"

  • Combination drug (e.g., Venetoclax)

  • Cell culture medium and supplements

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • CompuSyn software or similar for synergy analysis

b. Protocol for Cell Viability Assay (CellTiter-Glo®):

  • Cell Seeding: Seed the IDH1-mutant cancer cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background control.

  • Drug Treatment: After 24 hours, treat the cells with serial dilutions of "this compound" alone, the combination drug alone, and the combination of both drugs at a constant ratio (e.g., based on the ratio of their IC50 values).

  • Incubation: Incubate the plates for 72 hours (or a duration appropriate for the cell line) at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.[7]

c. Synergy Analysis (Chou-Talalay Method):

  • Data Input: Enter the dose-response data from the single-agent and combination treatments into the CompuSyn software.

  • Calculation of Combination Index (CI): The software will calculate the Combination Index (CI) based on the Median-Effect Equation.[8][9]

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Visualization: Generate a Fa-CI plot (Fraction affected vs. CI) and an isobologram to visualize the drug interaction over a range of effect levels.[8]

In Vivo Xenograft Model for Combination Therapy Evaluation

This protocol outlines a general procedure for evaluating the in vivo efficacy of "this compound" in combination with another therapeutic agent in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.

a. Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • IDH1-mutant cancer cells or patient-derived tumor fragments

  • "this compound" formulated for in vivo administration

  • Combination agent formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

b. Protocol:

  • Tumor Implantation: Subcutaneously or orthotopically implant IDH1-mutant cancer cells or tumor fragments into the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, "this compound" alone, combination drug alone, combination of both drugs).

  • Drug Administration: Administer the drugs according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[1]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume reaches a certain size, significant weight loss, or a set study duration).

  • Data Analysis: Analyze the tumor growth inhibition (TGI) for each treatment group. For survival studies, use Kaplan-Meier analysis to compare the survival times between groups.[1]

Visualizations

Signaling Pathway and Drug Combination Logic

IDH1_Combination_Therapy cluster_pathway Mutant IDH1 Signaling cluster_intervention Therapeutic Intervention Mutant_IDH1 Mutant IDH1 (e.g., R132H) D_2HG D-2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->D_2HG  NADPH alpha_KG α-Ketoglutarate alpha_KG->Mutant_IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) D_2HG->Epigenetic_Dysregulation Inhibits TET2, KDM Differentiation_Block Block in Cell Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth Synergistic_Effect Synergistic Anti-Tumor Effect IDH1_Inhibitor_3 This compound IDH1_Inhibitor_3->Mutant_IDH1 Inhibits Other_Drug Combination Drug (e.g., Venetoclax, Azacitidine) Other_Drug->Tumor_Growth Inhibits (e.g., induces apoptosis)

Caption: Rationale for combining this compound with other anticancer agents.

Experimental Workflow for In Vitro Synergy Screen

In_Vitro_Workflow Start Start: IDH1-mutant cell line Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Drug_Treatment Treat with single agents and combinations Seed_Cells->Drug_Treatment Incubate Incubate for 72h Drug_Treatment->Incubate Viability_Assay Perform CellTiter-Glo Viability Assay Incubate->Viability_Assay Data_Acquisition Measure Luminescence Viability_Assay->Data_Acquisition Data_Analysis Analyze dose-response curves and calculate Combination Index (CI) using CompuSyn Data_Acquisition->Data_Analysis Results Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) Data_Analysis->Results

Caption: Workflow for in vitro drug combination screening and synergy analysis.

In Vivo Xenograft Study Workflow

In_Vivo_Workflow Start Start: Immunocompromised mice and IDH1-mutant tumor cells/PDX Implantation Implant tumor cells/tissue Start->Implantation Tumor_Growth Monitor tumor growth Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer Vehicle, Single Agents, and Combination Therapy Randomization->Treatment Monitoring Monitor tumor volume, body weight, and health Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Analysis Analyze Tumor Growth Inhibition (TGI) and/or Survival (Kaplan-Meier) Endpoint->Data_Analysis Conclusion Evaluate in vivo efficacy of the combination Data_Analysis->Conclusion

Caption: Workflow for evaluating in vivo efficacy of combination therapy.

References

Application Notes and Protocols for Long-Term Treatment with IDH1 Inhibitor 3 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2] The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in epigenetic dysregulation, a block in cellular differentiation, and subsequent tumorigenesis.[1][2]

IDH1 Inhibitor 3 is a potent and selective small molecule inhibitor of the mutant IDH1 R132H enzyme, with a reported IC50 of 45 nM. By targeting the mutated enzyme, this compound aims to reduce the production of D-2-HG, thereby restoring normal cellular processes and inhibiting cancer cell growth and survival. These application notes provide detailed protocols for the long-term treatment of cancer cell lines with this compound to assess its effects on cell viability, proliferation, and key signaling pathways.

Data Presentation

The following tables summarize representative quantitative data from studies on long-term treatment with selective IDH1 inhibitors in various cancer cell lines. This data is intended to provide a comparative baseline for expected outcomes when using this compound.

Table 1: Effects of Long-Term IDH1 Inhibition on Cell Proliferation and Viability

Cell LineCancer TypeIDH1 MutationInhibitor (Concentration)Treatment DurationEffect on Proliferation/ViabilityReference
JJ012ChondrosarcomaR132CAGI-5198 (1.5 µM)20 passagesMinor effect on viability[3]
L835ChondrosarcomaR132GAGI-5198 (1.5 µM)10 passagesMinor effect on viability[3]
HT1080FibrosarcomaR132CAGI-5198 (1.5 µM)20 passagesNo significant effect on proliferation[3]
TS603GliomaR132HAGI-5198 (up to 10 µM)7 daysDose-dependent decrease in cell viability[4]
HCT116Colon CancerR132H/+ (engineered)ML309 (various)24 hoursDose-dependent decrease in cell viability[5]

Table 2: Effect of IDH1 Inhibition on D-2-Hydroxyglutarate (D-2-HG) Levels

Cell LineCancer TypeIDH1 MutationInhibitor (Concentration)Treatment DurationReduction in D-2-HGReference
L835, HT1080, JJ012ChondrosarcomaR132C/GAGI-5198 (dose-dependent)72 hours>90%[3]
TS603GliomaR132HAGI-5198 (2.5 µM)7 days>99%[4]
U87MG (engineered)GlioblastomaR132HIDH-C227 (0.25 µmol/L)Not specifiedPotent inhibition[1]
HT-1080FibrosarcomaR132CIDH-C227 (< 0.1 µmol/L)Not specifiedPotent inhibition[1]

Experimental Protocols

Protocol 1: Long-Term Cell Culture with this compound

This protocol outlines the continuous treatment of adherent cancer cell lines with this compound to assess long-term effects on cell behavior.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080 [IDH1 R132C], patient-derived glioma cells with IDH1 R132H)

  • IDH1 wild-type cancer cell line (as a control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Cell culture plates/flasks

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells at a low density to allow for long-term growth without reaching confluency too quickly.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations based on the IC50 (e.g., 50 nM, 100 nM, 500 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: 24 hours after seeding, replace the medium with fresh medium containing this compound or vehicle control.

  • Maintenance: Culture the cells for the desired duration (e.g., 10-20 passages). Replace the medium with fresh inhibitor- or vehicle-containing medium every 2-3 days.

  • Passaging: When cells reach 70-80% confluency, passage them as usual. Re-plate the cells in the presence of the inhibitor or vehicle.

  • Analysis: At various time points (e.g., after 5, 10, 15, and 20 passages), harvest cells for downstream analyses as described in the following protocols.

Protocol 2: Cell Viability and Proliferation Assays

A. Cell Viability (MTT/CCK-8 Assay):

  • Seed cells treated long-term with this compound (from Protocol 1) in a 96-well plate.

  • After 24 hours, treat with a range of this compound concentrations.

  • Incubate for 24, 48, or 72 hours.

  • Add MTT or CCK-8 reagent according to the manufacturer's instructions.

  • Measure absorbance to determine cell viability.

B. Colony Formation Assay:

  • Seed a low number of cells (e.g., 500-1000 cells per well) from the long-term treatment cultures into 6-well plates.

  • Continue to treat with the respective concentrations of this compound or vehicle.

  • Incubate for 10-14 days, replacing the medium with fresh treatment every 3-4 days.

  • When visible colonies form, wash with PBS, fix with methanol, and stain with 0.5% crystal violet.

  • Count the number of colonies to assess long-term proliferative capacity.

Protocol 3: Measurement of Intracellular D-2-HG Levels

This protocol uses a colorimetric or fluorometric assay kit to quantify D-2-HG.

Materials:

  • Cells from long-term treatment (Protocol 1)

  • D-2-Hydroxyglutarate Assay Kit (e.g., from Sigma-Aldrich or Abcam)

  • Cold PBS

  • Deproteinizing sample preparation buffer (if required by the kit)

Procedure:

  • Sample Preparation: Harvest approximately 1-2 million cells. Wash with cold PBS. Lyse the cells according to the assay kit's instructions. Some kits may require a deproteinization step.[6]

  • Standard Curve: Prepare a D-2-HG standard curve as per the kit's protocol.

  • Assay: Add the prepared cell lysates and standards to a 96-well plate. Add the reaction mix containing the D-2-HG enzyme.

  • Incubation: Incubate the plate as recommended by the manufacturer (e.g., 60 minutes at 37°C).[7]

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the D-2-HG concentration in the samples based on the standard curve.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the protein expression levels of key components of pathways affected by IDH1 inhibition.

Materials:

  • Cells from long-term treatment (Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IDH1-R132H, anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-HIF-1α, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse harvested cells in RIPA buffer.[8]

  • Protein Quantification: Determine protein concentration using a BCA or similar assay.[8]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

Visualizations

IDH1_Signaling_Pathway cluster_normal Normal Cell (Wild-Type IDH1) cluster_mutant Cancer Cell (Mutant IDH1) Isocitrate_wt Isocitrate IDH1_wt IDH1 (WT) Isocitrate_wt->IDH1_wt alpha_KG_wt α-Ketoglutarate TET2_wt TET2 alpha_KG_wt->TET2_wt Histone_Demethylases_wt Histone Demethylases alpha_KG_wt->Histone_Demethylases_wt HIF1a_degradation_wt HIF-1α Degradation alpha_KG_wt->HIF1a_degradation_wt IDH1_wt->alpha_KG_wt DNA_Demethylation_wt DNA Demethylation TET2_wt->DNA_Demethylation_wt Histone_Demethylation_wt Histone Demethylation Histone_Demethylases_wt->Histone_Demethylation_wt Normal_Differentiation_wt Normal Differentiation DNA_Demethylation_wt->Normal_Differentiation_wt Histone_Demethylation_wt->Normal_Differentiation_wt alpha_KG_mut α-Ketoglutarate IDH1_mut IDH1 (Mutant) alpha_KG_mut->IDH1_mut D2HG D-2-HG TET2_mut TET2 D2HG->TET2_mut Histone_Demethylases_mut Histone Demethylases D2HG->Histone_Demethylases_mut HIF1a_stabilization_mut HIF-1α Stabilization D2HG->HIF1a_stabilization_mut IDH1_mut->D2HG DNA_Hypermethylation_mut DNA Hypermethylation TET2_mut->DNA_Hypermethylation_mut Histone_Hypermethylation_mut Histone Hypermethylation Histone_Demethylases_mut->Histone_Hypermethylation_mut Differentiation_Block_mut Differentiation Block DNA_Hypermethylation_mut->Differentiation_Block_mut Histone_Hypermethylation_mut->Differentiation_Block_mut IDH1_Inhibitor_3 This compound IDH1_Inhibitor_3->IDH1_mut

Caption: IDH1 signaling in normal vs. mutant cells and the action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed IDH1-mutant and wild-type cells treatment Long-Term Treatment: - this compound (various conc.) - Vehicle (DMSO) control start->treatment maintenance Culture Maintenance: - Media change every 2-3 days - Passaging as needed treatment->maintenance timepoints Harvest cells at multiple time points (e.g., 5, 10, 15, 20 passages) maintenance->timepoints viability Cell Viability/Proliferation (MTT, Colony Formation) timepoints->viability d2hg D-2-HG Measurement (LC-MS or Assay Kit) timepoints->d2hg western Western Blot Analysis (p-Akt, p-mTOR, HIF-1α) timepoints->western analysis Data Analysis and Comparison viability->analysis d2hg->analysis western->analysis

Caption: Workflow for long-term this compound treatment and analysis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IDH1_mut_path Mutant IDH1 D2HG_path D-2-HG IDH1_mut_path->D2HG_path D2HG_path->mTOR Activation IDH1_Inhibitor_3_path This compound IDH1_Inhibitor_3_path->IDH1_mut_path

Caption: Putative interaction of mutant IDH1 with the PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols for Studying Drug Resistance with IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Isocitrate Dehydrogenase 1 (IDH1) inhibitors in the study of drug resistance. The focus is on understanding the mechanisms of resistance to these targeted therapies and providing detailed protocols for key experiments. While the specific designation "IDH1 Inhibitor 3" is not commonly found in published literature, this document will use Ivosidenib (AG-120), a well-characterized and FDA-approved IDH1 inhibitor, as a primary example to illustrate the principles and methodologies.

Introduction to IDH1 Inhibition and Drug Resistance

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism.[1][2] Mutations in the IDH1 gene are frequently observed in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2][3] These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which plays a significant role in tumorigenesis by altering cellular epigenetics and differentiation.[1][2]

IDH1 inhibitors, such as Ivosidenib, are designed to specifically target the mutant IDH1 enzyme, thereby reducing 2-HG levels and inducing cancer cell differentiation.[1][4] Despite the clinical success of these inhibitors, the development of drug resistance is a significant challenge.[2][3] Understanding the mechanisms of resistance is critical for developing strategies to overcome it.

Mechanisms of Resistance to IDH1 Inhibitors

Several mechanisms of acquired resistance to IDH1 inhibitors have been identified:

  • Secondary Mutations in IDH1: The acquisition of additional mutations in the IDH1 gene can prevent the inhibitor from binding effectively. A notable example is the S280F mutation at the dimer interface, which creates steric hindrance for Ivosidenib binding.[3][5][6] Another reported mutation is D279N.[1]

  • Isoform Switching: Cancer cells can develop mutations in the mitochondrial isoform of the enzyme, IDH2, rendering the IDH1-specific inhibitor ineffective.[3][4][7] This "isoform switching" allows the cell to continue producing 2-HG.

  • Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to survive without the oncometabolite 2-HG. This can involve enhanced mitochondrial oxidative metabolism, which supports resistance to IDH inhibitors.[3][8]

  • Dimer-Interface Mutations: Mutations can occur at the interface where the IDH1 enzyme forms a dimer, which is crucial for its function and for the binding of allosteric inhibitors like Ivosidenib.[9] These mutations can be in cis (on the same allele as the primary mutation) or in trans (on the other allele).[9]

Data Presentation

Table 1: In Vitro Activity of IDH1 Inhibitors
CompoundTargetCell LineAssay TypeIC50Reference
Ivosidenib (AG-120)mIDH1HT1080 (IDH1 R132C)Cell Proliferation1.311 µM[10]
Ivosidenib (AG-120)mIDH1U87 (wild-type IDH1)Cell Proliferation49.041 µM[10]
Ivosidenib (AG-120)mIDH1Patient-derived AML cells2-HG reductionVaries[3]
LY3410738mIDH1/mIDH2IDH1 R132H/C mutant cells2-HG productionLow nanomolar[11]
Table 2: Clinical Efficacy of Ivosidenib in Relapsed/Refractory (R/R) AML with IDH1 mutations
ParameterValueReference
Overall Response Rate (ORR)41.6%[3][12]
Complete Remission (CR) Rate21.6%[3][12]
Median Overall Survival (mOS)8.8 months[3][12]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 Values

This protocol is used to assess the concentration of an IDH1 inhibitor required to inhibit the growth of cancer cells by 50%.

Materials:

  • IDH1-mutant and wild-type cancer cell lines (e.g., HT1080, U87)

  • Cell culture medium and supplements

  • IDH1 inhibitor (e.g., Ivosidenib)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the IDH1 inhibitor in cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blotting for IDH1 and Downstream Effectors

This protocol is used to analyze the expression levels of IDH1 and proteins in related signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-IDH1, anti-phospho-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin).

Protocol 3: 2-HG Measurement Assay

This protocol is used to quantify the levels of the oncometabolite 2-hydroxyglutarate in cells or patient samples.

Materials:

  • Cell or tissue extracts

  • 2-HG assay kit (e.g., colorimetric or fluorometric)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare cell or tissue lysates according to the assay kit's instructions.

  • Add the samples and standards to the wells of a 96-well plate.

  • Add the reaction mix provided in the kit to each well.

  • Incubate the plate for the recommended time at the specified temperature.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the concentration of 2-HG in the samples based on the standard curve.

Mandatory Visualizations

cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH1 (wild-type) Isocitrate_mut Isocitrate alpha_KG_mut α-Ketoglutarate Isocitrate_mut->alpha_KG_mut IDH1 (wild-type function) Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG IDH1 (mutant function)

Caption: IDH1 mutation leads to the production of the oncometabolite 2-HG.

cluster_0 Experimental Workflow: Assessing Resistance cluster_1 Analysis of Resistant Cells Start IDH1-mutant cell line Treatment Treat with IDH1 inhibitor Start->Treatment Observation Observe for resistance Treatment->Observation Resistant_cells Resistant cell population Observation->Resistant_cells Sequencing IDH1/IDH2 Sequencing Resistant_cells->Sequencing Metabolomics Metabolomic Profiling Resistant_cells->Metabolomics Western_blot Western Blotting Resistant_cells->Western_blot

Caption: Workflow for investigating resistance to IDH1 inhibitors.

cluster_0 Mechanisms of Resistance mIDH1 Mutant IDH1 Two_HG_prod 2-HG Production mIDH1->Two_HG_prod Drives Inhibitor IDH1 Inhibitor (e.g., Ivosidenib) Inhibitor->mIDH1 Inhibits Cell_diff Cell Differentiation Two_HG_prod->Cell_diff Blocks Tumor_growth Tumor Growth Two_HG_prod->Tumor_growth Promotes Resistance Drug Resistance Resistance->mIDH1 Restores 2-HG production via... Sec_mut Secondary IDH1 Mutation Sec_mut->Resistance Iso_switch IDH2 Isoform Switching Iso_switch->Resistance Met_reprog Metabolic Reprogramming Met_reprog->Resistance

Caption: Mechanisms of acquired resistance to IDH1 inhibitors.

References

Application of Mutant IDH1 Inhibitors in Chondrosarcoma Cell Lines: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chondrosarcomas, malignant tumors of cartilage, are often resistant to conventional chemotherapy and radiation, making surgical resection the primary treatment for localized disease. A significant subset of conventional and dedifferentiated chondrosarcomas, estimated between 40% and 65%, harbor gain-of-function mutations in the isocitrate dehydrogenase 1 (IDH1) gene.[1][2] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis by altering epigenetic regulation and cellular signaling.[3][4] This has led to the development of targeted therapies aimed at inhibiting the mutant IDH1 enzyme.

This document provides detailed application notes and protocols for the use of mutant IDH1 inhibitors in chondrosarcoma cell line research, with a focus on the representative inhibitor AGI-5198. It also summarizes clinical findings with Ivosidenib (AG-120), a clinically approved IDH1 inhibitor.

Mechanism of Action

Mutations in IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to D-2HG.[3][4][5] D-2HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and altered gene expression that can drive cancer development.[4][6] Furthermore, D-2HG can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), promoting angiogenesis and tumor growth.[6][7][8] IDH1 inhibitors selectively bind to the mutant enzyme, blocking the production of D-2HG and thereby reversing its downstream oncogenic effects.[5][6]

cluster_0 Normal Cell cluster_1 Chondrosarcoma Cell with IDH1 Mutation Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-Type IDH1 TCA Cycle TCA Cycle alpha-KG->TCA Cycle Isocitrate_mut Isocitrate alpha-KG_mut alpha-KG Isocitrate_mut->alpha-KG_mut Mutant IDH1 D-2HG D-2-Hydroxyglutarate (Oncometabolite) alpha-KG_mut->D-2HG Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (Hypermethylation) D-2HG->Epigenetic_Dysregulation HIF-1a_Stabilization HIF-1α Stabilization D-2HG->HIF-1a_Stabilization IDH1_Inhibitor IDH1 Inhibitor (e.g., AGI-5198) IDH1_Inhibitor->D-2HG Inhibits Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis HIF-1a_Stabilization->Tumorigenesis

Caption: Signaling pathway of mutant IDH1 in chondrosarcoma.

Quantitative Data from In Vitro Studies

The following tables summarize the effects of the mutant IDH1 inhibitor AGI-5198 on various chondrosarcoma cell lines harboring endogenous IDH1 mutations.

Table 1: Effect of AGI-5198 on D-2HG Production

Cell LineIDH1 MutationAGI-5198 IC50 for D-2HG ReductionReference
JJ012R132G0.7 µM[9]
HT1080R132C0.5 µM[9]
L835R132C0.35 µM[9]

Table 2: Effect of AGI-5198 on Cell Viability and Tumorigenic Properties

Cell LineAssayTreatment ConditionsObserved EffectReference
JJ012Cell Viability72 hours with AGI-5198Minor decrease in viability (approx. 65% viability)[9]
L835Cell Viability72 hours with AGI-5198Minor decrease in viability (approx. 80% viability)[9]
JJ012, HT1080Colony FormationAGI-5198Selective inhibition of colony formation[1]
JJ012, HT1080Cell MigrationAGI-5198Significant inhibition of migration distance[6]
L835, HT1080, JJ012Proliferation & MigrationProlonged treatment (up to 20 passages)No significant effect[9]

Clinical Data with Ivosidenib (AG-120)

Ivosidenib is an oral, selective inhibitor of mutant IDH1. A phase I study evaluated its safety and efficacy in patients with advanced solid tumors, including chondrosarcoma.

Table 3: Clinical Activity of Ivosidenib in Advanced Chondrosarcoma

ParameterValueReference
Number of Patients21[10][11]
Best Overall Response52% Stable Disease[10][12]
Median Progression-Free Survival (PFS)5.6 months[10][12]
6-month PFS Rate39.5%[10]
Plasma 2-HG InhibitionMedian of 56.7% (range 14%-94.2%)[10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture
  • Cell Lines: JJ012 (IDH1-R132G), HT1080 (IDH1-R132C), and L835 (IDH1-R132C) are commonly used human chondrosarcoma cell lines with endogenous IDH1 mutations. The C28 cell line can be used as a wild-type IDH1 control.[6]

  • Culture Medium: Grow cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

D-2HG Measurement

This protocol is for the quantification of D-2HG levels in cell culture medium.

Start Start Cell_Culture Culture chondrosarcoma cells with and without IDH1 inhibitor Start->Cell_Culture Collect_Medium Collect cell culture medium Cell_Culture->Collect_Medium Metabolite_Extraction Perform metabolite extraction (e.g., with methanol) Collect_Medium->Metabolite_Extraction LC-MS_Analysis Analyze samples by LC-MS/MS Metabolite_Extraction->LC-MS_Analysis Quantification Quantify D-2HG levels LC-MS_Analysis->Quantification End End Quantification->End IDH1_Inhibitor IDH1 Inhibitor Mutant_IDH1 Mutant IDH1 IDH1_Inhibitor->Mutant_IDH1 Inhibits D-2HG D-2HG Production Mutant_IDH1->D-2HG Increases HIF-1a HIF-1α Stabilization D-2HG->HIF-1a Promotes Integrin_Signaling Integrin Signaling (e.g., ITGA5, ITGB5) D-2HG->Integrin_Signaling Promotes Angiogenesis Angiogenesis HIF-1a->Angiogenesis Anchorage_Independent_Growth Anchorage-Independent Growth HIF-1a->Anchorage_Independent_Growth Cell_Adhesion Cell Adhesion Integrin_Signaling->Cell_Adhesion Cell_Migration Cell Migration Integrin_Signaling->Cell_Migration

References

Troubleshooting & Optimization

"IDH1 Inhibitor 3" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDH1 Inhibitor 3. Here you will find information on addressing solubility issues and best practices for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS No. 2171081-24-4) is a potent and selective small molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H mutation.[1][2] In cancer cells with this mutation, the enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to tumor development.[3] this compound is designed to block this activity.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: Like many small molecule inhibitors, this compound is expected to have poor solubility in aqueous solutions. The recommended solvent for creating stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). For subsequent dilutions into aqueous media for experiments, it is crucial to follow specific protocols to avoid precipitation.

Q3: What is the recommended storage condition for this compound?

A3: For long-term storage, the solid (lyophilized) form of this compound should be stored at -20°C, desiccated.[2] In its lyophilized form, the chemical is stable for up to 36 months.[2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -20°C and used within one month to maintain potency.[2] It is highly recommended to aliquot the stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles.[2]

Q4: Can I use solvents other than DMSO?

A4: While DMSO is the most common and recommended solvent for initial solubilization, other organic solvents may be used for specific applications, though with caution. The solubility of similar IDH1 inhibitors has been reported in ethanol (B145695) and dimethylformamide (DMF). However, for cell-based assays, the final concentration of these solvents must be kept very low (typically <0.5% for DMSO) to avoid cellular toxicity.

Q5: My compound precipitated when I diluted my DMSO stock solution in my aqueous cell culture medium. What should I do?

A5: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds. To prevent this, it is best to perform serial dilutions of the concentrated DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous medium. This gradual reduction in concentration helps to keep the compound in solution. Ensure the final DMSO concentration in your experiment is low and consistent across all conditions, including your vehicle control.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in DMSO. 1. The compound has low solubility. 2. The DMSO is not of sufficient purity or is not anhydrous.1. Gentle warming (e.g., in a 37°C water bath) and/or sonication can aid in dissolution. 2. Use fresh, anhydrous, molecular biology grade DMSO from a newly opened bottle. Moisture in DMSO can significantly reduce the solubility of many compounds.
Precipitation occurs in the stock solution upon storage. 1. The solubility limit was exceeded. 2. The stock solution was not stored properly.1. Prepare a new stock solution at a lower concentration. 2. Ensure the stock solution is stored at -20°C or -80°C in tightly sealed vials. Aliquot into single-use volumes to avoid freeze-thaw cycles.
Inconsistent results between experiments. 1. Inconsistent preparation or storage of the inhibitor solution. 2. Degradation of the compound during long experiments.1. Standardize the protocol for preparing and storing the inhibitor solutions. Ensure all users adhere to the same guidelines. 2. For lengthy experiments, consider the stability of the compound in your specific experimental medium. It may be necessary to add the compound fresh at different time points.
Reduced or no compound activity in cellular assays. 1. Improper storage leading to degradation. 2. Incorrect solvent or final solvent concentration.1. Verify that both the solid compound and stock solutions have been stored at the correct temperatures and protected from light. Prepare fresh stock solutions if degradation is suspected. 2. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed toxic levels.

Quantitative Solubility Data

Compound NameSolventSolubility
IDH-305 DMSO≥ 150 mg/mL
IDH1 Inhibitor 1 DMSO≥ 100 mg/mL
Vorasidenib (AG-881) DMSO~30 mg/mL
Vorasidenib (AG-881) Dimethyl formamide~30 mg/mL
Vorasidenib (AG-881) 1:2 solution of DMSO:PBS (pH 7.2)~0.33 mg/mL[4]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of an IDH1 Inhibitor in DMSO

This protocol is a general guideline and can be adapted for this compound based on the molecular weight of 591.56 g/mol .

Materials:

  • This compound (solid powder)

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weigh the Compound: Carefully weigh out 5.92 mg of this compound powder into a sterile, dry microcentrifuge tube.

  • Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the tube containing the powder.

  • Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.

    • Troubleshooting: If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions for Cell-Based Assays
  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in pure, anhydrous DMSO to create intermediate stock concentrations. This is preferable to a large single dilution into an aqueous medium.

  • Final Dilution (in Culture Medium): Directly before use, dilute the appropriate DMSO stock solution into your pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of medium).

  • Mix and Apply: Gently mix the final working solution by pipetting or inverting the tube before adding it to your cells.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.

Visualizations

Mutant IDH1 Signaling Pathway

Mutant_IDH1_Pathway Simplified Signaling Pathway of Mutant IDH1 Inhibition Isocitrate Isocitrate mIDH1 Mutant IDH1 (e.g., R132H) Isocitrate->mIDH1 Wild-type activity (reduced) alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mIDH1 Neomorphic activity Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetics Epigenetic Dysregulation (Histone & DNA Demethylase Inhibition) Two_HG->Epigenetics mIDH1->alpha_KG Wild-type activity (reduced) mIDH1->Two_HG Neomorphic activity Restore_Diff Restored Cellular Differentiation mIDH1->Restore_Diff IDH1_Inhibitor This compound IDH1_Inhibitor->mIDH1 Inhibition Differentiation Blocked Cellular Differentiation Epigenetics->Differentiation Tumorigenesis Tumorigenesis Differentiation->Tumorigenesis Reduce_Tumor Reduced Tumor Growth Restore_Diff->Reduce_Tumor

Caption: Mutant IDH1 converts α-KG to 2-HG, leading to tumorigenesis.

Experimental Workflow for Solubilization and Use

Experimental_Workflow Workflow for this compound Preparation and Use Start Start: This compound (Solid Powder) Weigh 1. Weigh Powder Start->Weigh Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Stock 3. Prepare Concentrated Stock Solution (e.g., 10 mM) Dissolve->Stock Aliquot 4. Aliquot into Single-Use Vials Stock->Aliquot Store 5. Store at -20°C / -80°C Aliquot->Store Dilute 6. Prepare Working Solution (Dilute in Medium) Store->Dilute Assay 7. Add to Cell-Based Assay Dilute->Assay Control Prepare Vehicle Control (DMSO in Medium) Dilute->Control Control->Assay

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Enhancing In Vivo Bioavailability of IDH1 Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with improving the in vivo bioavailability of "IDH1 Inhibitor 3."

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary mechanism of action?

A1: "this compound" is an investigational small molecule designed to selectively target and inhibit the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. In certain cancers, a mutated IDH1 enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG).[1][2][3] High levels of 2-HG can lead to epigenetic changes that block cellular differentiation and promote tumor growth.[1][2] "this compound" works by blocking the production of 2-HG, thereby aiming to restore normal cellular processes.

Q2: What are the common causes of poor oral bioavailability for small molecule inhibitors like "this compound"?

A2: Poor oral bioavailability is a frequent challenge in drug development and can stem from several factors.[4] For compounds like "this compound," the primary reasons often include:

  • Poor aqueous solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.[5][6]

  • Limited membrane permeability: The inhibitor may have difficulty passing through the intestinal wall to enter the bloodstream.[7]

  • First-pass metabolism: After absorption, the drug may be extensively metabolized by enzymes in the liver before it reaches systemic circulation, reducing the amount of active compound.[7][8]

  • Efflux by transporters: The compound might be actively pumped back into the gastrointestinal lumen by transporters like P-glycoprotein (P-gp).[9][10]

Q3: What initial steps should be taken to assess the bioavailability of "this compound"?

A3: A preliminary assessment should involve a preclinical pharmacokinetic (PK) study in an animal model, typically rodents. This study compares the plasma concentration of the drug over time after both intravenous (IV) and oral (PO) administration. The absolute oral bioavailability (F%) is then calculated using the dose-normalized area under the curve (AUC) values from both routes of administration (F% = (AUCPO / AUCIV) x 100).[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments aimed at improving the bioavailability of "this compound."

Problem Potential Cause Suggested Solution
Low drug exposure (AUC) after oral administration. Poor solubility of "this compound".1. Particle size reduction: Micronization or nanomilling can increase the surface area for dissolution. 2. Formulation with solubilizing agents: Use of excipients like surfactants, cyclodextrins, or lipid-based formulations can enhance solubility.[6][12] 3. Amorphous solid dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve dissolution.
High first-pass metabolism.1. Co-administration with a CYP3A4 inhibitor: If metabolism is primarily through Cytochrome P450 3A4, a known inhibitor could be used in preclinical models to assess the impact. Note: This is an experimental approach and has clinical implications.[13] 2. Prodrug approach: A chemically modified version of the inhibitor could be designed to be less susceptible to first-pass metabolism.[4]
High variability in plasma concentrations between subjects. Inconsistent absorption due to formulation issues or food effects.1. Optimize the formulation: A more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), can provide more consistent absorption.[14] 2. Standardize feeding protocols: Conduct studies in fasted or fed states to understand and control for the effect of food on absorption.
Rapid clearance and short half-life. Extensive metabolism or rapid excretion.1. Structural modification: Medicinal chemistry efforts can be employed to modify the molecule to block sites of metabolism. 2. Inhibition of metabolic enzymes: As a diagnostic tool in preclinical studies, co-dosing with metabolic inhibitors can help identify the key metabolic pathways.
No significant reduction in 2-HG levels despite detectable plasma concentrations. Insufficient drug concentration at the tumor site.1. Assess tumor penetration: Measure the concentration of "this compound" in tumor tissue in addition to plasma. 2. Increase the dose: If tolerated, a higher dose may be necessary to achieve therapeutic concentrations within the tumor.[1] 3. Consider drug transporters: Investigate if the compound is a substrate for efflux transporters at the tumor site.

Data Presentation: Comparative Pharmacokinetics of "this compound" Formulations

The following table summarizes hypothetical pharmacokinetic data from a study in mice, comparing different oral formulations of "this compound" to an intravenous solution.

Parameter IV Solution Aqueous Suspension (PO) Micronized Suspension (PO) Lipid-Based Formulation (PO)
Dose (mg/kg) 5202020
Cmax (ng/mL) 25003507801500
Tmax (h) 0.252.01.51.0
AUC (ng*h/mL) 8500170042509350
Oral Bioavailability (F%) -5%12.5%27.5%

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Use male BALB/c mice, 8-10 weeks old.

  • Groups:

    • Group 1: IV administration (5 mg/kg).

    • Group 2: Oral gavage of aqueous suspension (20 mg/kg).

    • Group 3: Oral gavage of an optimized formulation (e.g., lipid-based, 20 mg/kg).

  • Drug Formulation:

    • IV Formulation: Dissolve "this compound" in a suitable vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

    • Oral Suspension: Suspend the compound in a vehicle like 0.5% methylcellulose (B11928114) in water.[1]

  • Administration: Administer the formulations to the respective groups.

  • Sample Collection: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of "this compound" in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate oral bioavailability.

Protocol 2: Formulation Screening for Improved Solubility
  • Solubility Assessment: Determine the equilibrium solubility of "this compound" in various pharmaceutically acceptable solvents, surfactants, and lipids.

  • Vehicle Selection: Based on solubility data, select promising excipients. Common choices include PEG 400, Tween 80, Cremophor EL, and various oils (e.g., sesame oil, oleic acid).[14]

  • Formulation Preparation: Prepare small-scale formulations such as:

    • Co-solvent systems: Dissolve the inhibitor in a mixture of solvents.

    • Lipid-based systems: Create solutions or suspensions in oils and surfactants.

    • Solid dispersions: Use techniques like spray drying or hot-melt extrusion with polymers like PVP or HPMC.

  • In Vitro Dissolution Testing: Perform dissolution studies on the most promising formulations in simulated gastric and intestinal fluids to predict in vivo performance.

  • Lead Formulation Selection: Choose the formulation with the best dissolution profile for subsequent in vivo testing as described in Protocol 1.

Visualizations

G cluster_0 Factors Affecting Oral Bioavailability A Oral Administration of This compound B Dissolution in GI Tract A->B C Absorption Across Intestinal Wall B->C D Systemic Circulation (Bioavailable Drug) C->D Bypasses Liver E First-Pass Metabolism (Liver) C->E F Excretion D->F E->D E->F

Caption: Key physiological hurdles affecting the oral bioavailability of a drug.

G cluster_1 Troubleshooting Workflow for Poor Bioavailability Start Poor In Vivo Bioavailability Observed for this compound Solubility Assess Solubility (BCS Classification) Start->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Solubility->Permeability Good Solubility Formulate Improve Formulation (e.g., Nanoparticles, SEDDS) Solubility->Formulate Low Solubility Metabolism Assess In Vitro Metabolism (Microsomes, Hepatocytes) Permeability->Metabolism Good Permeability Prodrug Prodrug Strategy Permeability->Prodrug Low Permeability Inhibitor Co-dose with Metabolic Inhibitor Metabolism->Inhibitor High Metabolism End Re-evaluate In Vivo PK Metabolism->End Low Metabolism Formulate->End Prodrug->End Inhibitor->End

Caption: A decision tree for troubleshooting and improving poor bioavailability.

References

potential off-target effects of "IDH1 Inhibitor 3"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing IDH1 Inhibitor 3. The information herein is intended to help identify and mitigate potential off-target effects and ensure the generation of robust and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, allosteric inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H and other R132 variants.[1] It is designed to bind to a pocket distinct from the active site, stabilizing the enzyme in an inactive conformation. This prevents the neomorphic enzymatic activity of mutant IDH1, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG is implicated in epigenetic dysregulation and tumorigenesis.[1][2][3]

Q2: What are the potential off-target effects of this compound?

While designed for selectivity, this compound may exhibit off-target activities that can influence experimental outcomes. These can include:

  • Inhibition of wild-type IDH1: Under certain intracellular conditions, such as low magnesium levels, this compound may inhibit the wild-type form of the enzyme.[4] This can lead to metabolic shifts unrelated to the inhibition of mutant IDH1.[5][6]

  • Kinase cross-reactivity: Some IDH1 inhibitors with similar structural motifs have been observed to interact with non-receptor tyrosine kinases, such as ABL1.[2] This could lead to unintended modulation of signaling pathways involved in cell proliferation and survival.

  • Metabolic alterations: Beyond the reduction of 2-HG, inhibition of IDH1 (both mutant and wild-type) can impact the TCA cycle and related metabolic pathways, including a shift from oxidative phosphorylation to glycolysis and effects on one-carbon metabolism.[5][6]

Q3: My cells are showing unexpected toxicity at concentrations close to the IC50. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • Off-target kinase inhibition: If this compound is inhibiting essential kinases, this could trigger apoptotic pathways or cell cycle arrest.[7]

  • Disruption of wild-type IDH1 function: Inhibition of wild-type IDH1 can lead to metabolic stress, increased reactive oxygen species (ROS) formation, and subsequent cell death, particularly in cells that are highly dependent on IDH1 activity for metabolic homeostasis.[5][6]

  • Compound aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition of various proteins and can induce cytotoxicity.[8]

Q4: I am not observing the expected phenotype, or the phenotype is inconsistent with genetic knockdown of IDH1. Why?

Discrepancies between pharmacological inhibition and genetic approaches are common indicators of off-target effects.[7]

  • Inhibition of compensatory pathways: The inhibitor might be affecting other proteins that mask the phenotype expected from targeting mutant IDH1 alone.

  • Different mechanisms of action: Genetic knockdown removes the entire protein, while a small molecule inhibitor only blocks its enzymatic activity. This can lead to different downstream consequences, especially if the protein has non-enzymatic functions.

  • Incomplete inhibition: The concentration of the inhibitor may not be sufficient to fully suppress mutant IDH1 activity in your specific cellular context.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Symptom Possible Cause Troubleshooting Steps
High variability between replicates.Compound instability in media.[9]1. Perform a stability assay of this compound in your specific cell culture media over the time course of your experiment.[9] 2. Prepare fresh working solutions for each experiment. 3. Minimize freeze-thaw cycles of the stock solution.[9]
Cell density variations.Ensure consistent cell seeding density across all wells.
Compound aggregation.[8]1. Repeat the assay with the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[8] 2. Visually inspect the compound in solution for any precipitation.
Effective concentration is much higher than the biochemical IC50.[7]Poor cell permeability.Use a lower percentage of serum in your media during treatment, as serum proteins can bind to the compound and reduce its effective concentration.[9]
Active efflux from cells.Co-treat with known efflux pump inhibitors to see if the potency of this compound increases.
Off-target effects at higher concentrations.[7]Perform a dose-response curve and use the lowest effective concentration.
Issue 2: Suspected Off-Target Activity
Symptom Possible Cause Troubleshooting Steps
Phenotype does not match IDH1 knockdown/knockout.[7]Off-target kinase inhibition.[2]1. Perform a kinase panel screen to identify potential kinase off-targets. 2. Use a structurally distinct IDH1 inhibitor to see if the same phenotype is observed.[7]
Inhibition of wild-type IDH1.[4]1. Test the effect of this compound in isogenic cell lines with and without the IDH1 mutation. 2. Modulate intracellular magnesium levels to assess its impact on inhibitor potency in wild-type cells.[4]
Unexpected changes in signaling pathways (e.g., MAPK, RTK).[10]Cross-reactivity with kinases in these pathways.Use western blotting to probe the phosphorylation status of key proteins in suspected off-target pathways.
Indirect effects of metabolic changes.Perform metabolomic profiling to understand the broader metabolic impact of the inhibitor.[5]

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate its target profile and potential off-target activities. Actual values must be determined experimentally.

Table 1: Potency and Selectivity of this compound

Target Biochemical IC50 (nM) Cellular EC50 (nM) for 2-HG reduction
Mutant IDH1 (R132H)1550
Mutant IDH1 (R132C)2575
Wild-type IDH1 (standard Mg2+)>10,000>20,000
Wild-type IDH1 (low Mg2+)5001,500

Table 2: Kinase Off-Target Profile (% Inhibition at 1 µM)

Kinase % Inhibition
ABL165%
SRC45%
LCK30%
EGFR<10%
VEGFR2<5%

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound directly binds to and stabilizes the IDH1 protein in a cellular context.[11][12]

Methodology:

  • Cell Treatment: Culture cells (e.g., HT1080 with IDH1 R132C mutation) to 80-90% confluency. Treat cells with this compound at the desired concentration (e.g., 10x EC50) or DMSO as a vehicle control for 1-2 hours at 37°C.[11]

  • Cell Harvesting and Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.[11][13]

  • Protein Extraction: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13] Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[13]

  • Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Normalize protein concentrations using a Bradford or BCA assay. Analyze the levels of soluble IDH1 at each temperature for both treated and control samples by western blot using an anti-IDH1 antibody.[11]

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble IDH1 protein as a function of temperature for both DMSO and this compound treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.[14]

Protocol 2: Kinase Panel Screening

Objective: To identify potential off-target kinase interactions of this compound.[15]

Methodology:

  • Compound Submission: Provide this compound to a commercial kinase screening service (e.g., Reaction Biology, Eurofins).

  • Assay Format: Typically, the inhibitor is screened at a fixed concentration (e.g., 0.5 or 1 µM) against a broad panel of recombinant kinases (e.g., >300 kinases).[16]

  • Detection Method: The most common format is a radiometric assay that measures the incorporation of 33P-ATP into a substrate.[15] The percentage of remaining kinase activity in the presence of the inhibitor is determined relative to a DMSO control.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. "Hits" are typically defined as kinases showing significant inhibition (e.g., >50%).

  • Follow-up: For any significant hits, determine the IC50 values by performing dose-response assays to confirm the off-target interaction and quantify its potency.

Visualizations

Signaling Pathway and Logical Relationships

IDH1_Inhibitor_3_MoA cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects mIDH1 Mutant IDH1 (e.g., R132H) HG2 2-Hydroxyglutarate (Oncometabolite) mIDH1->HG2 neomorphic activity aKG α-Ketoglutarate aKG->mIDH1 substrate Epigenetics Epigenetic Dysregulation (Histone/DNA Hypermethylation) HG2->Epigenetics DiffBlock Differentiation Block Epigenetics->DiffBlock Inhibitor This compound Inhibitor->mIDH1 allosteric inhibition wtIDH1 Wild-Type IDH1 Inhibitor->wtIDH1 inhibition (low Mg2+) ABL1 ABL1 Kinase Inhibitor->ABL1 inhibition MetabolicStress Metabolic Stress / ROS wtIDH1->MetabolicStress ProlifSignal Proliferation Signaling ABL1->ProlifSignal

Caption: Mechanism of action and potential off-target effects of this compound.

Experimental and Troubleshooting Workflows

Troubleshooting_Workflow cluster_off_target_investigation Off-Target Investigation cluster_assay_optimization Assay Optimization start Unexpected Phenotype or Toxicity Observed q1 Is phenotype consistent with IDH1 genetic knockdown? start->q1 kinase_screen Perform Kinase Panel Screen q1->kinase_screen No cet_assay Perform CETSA to confirm on-target binding q1->cet_assay Yes isogenic_lines Test in isogenic wt/mutant IDH1 cell lines kinase_screen->isogenic_lines stability_check Check compound stability in media cet_assay->stability_check structurally_different Test structurally different IDH1 inhibitor isogenic_lines->structurally_different end_off_target Identify Off-Target(s) structurally_different->end_off_target dose_response Optimize concentration (Dose-Response Curve) stability_check->dose_response aggregation_check Test with detergent (e.g., Triton X-100) dose_response->aggregation_check end_on_target Phenotype is likely On-Target aggregation_check->end_on_target

Caption: Troubleshooting workflow for unexpected results with this compound.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis treat 1. Treat cells with Inhibitor vs. DMSO harvest 2. Harvest and resuspend cells in PBS treat->harvest heat 3. Heat aliquots across a temperature gradient harvest->heat lyse 4. Lyse cells and separate soluble/insoluble fractions heat->lyse wb 5. Western Blot for soluble IDH1 lyse->wb plot 6. Plot melting curves and analyze shift wb->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Stability of IDH1 Inhibitor 3 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the stability of "IDH1 Inhibitor 3" in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as compound 6f, is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, specifically the R132H mutation, with an IC50 of 45 nM.[1][2] The wild-type IDH1 enzyme converts isocitrate to α-ketoglutarate (α-KG). However, the mutant IDH1 enzyme gains a neomorphic function, converting α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[3] High levels of 2-HG are implicated in the development and progression of certain cancers. This compound selectively binds to the mutant IDH1 enzyme, blocking the production of 2-HG.

Q2: What are the general factors that can affect the stability of a small molecule inhibitor like this compound in cell culture media?

The stability of a small molecule in cell culture media can be influenced by several factors:

  • Chemical Instability: The inherent reactivity of the molecule in an aqueous environment at 37°C.

  • Enzymatic Degradation: Enzymes present in the media, particularly when supplemented with serum (e.g., fetal bovine serum - FBS), can metabolize the compound. These enzymes can include esterases, proteases, and others.

  • pH Instability: The pH of standard cell culture media (typically 7.2-7.4) can promote the degradation of pH-sensitive compounds.

  • Binding to Media Components: The inhibitor may bind to proteins (like albumin in FBS) or other components in the media, which can affect its free concentration and apparent stability.[4]

  • Adsorption to Plasticware: Hydrophobic compounds may adsorb to the surfaces of cell culture plates and pipette tips, leading to a decrease in the effective concentration.[4]

  • Cellular Uptake: If cells are present, the compound will be actively or passively transported into the cells, reducing its concentration in the media.

Q3: What is the recommended method for preparing a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[5] Stock solutions should be aliquoted into small volumes in tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C. For use in cell culture, the DMSO stock should be diluted into the aqueous cell culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration in the cell culture is low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.

Q4: Are there any specific structural features of this compound that might be susceptible to degradation?

Based on its chemical structure, this compound contains amide bonds. While generally stable, amide bonds can be susceptible to hydrolysis by amidases or proteases that may be present in serum-supplemented cell culture media. The core indane structure is generally considered stable.[6][7]

Troubleshooting Guide

This guide addresses common issues related to the stability of this compound in cell culture experiments.

Problem Potential Cause Recommended Solution
Loss of inhibitor activity over time in cell-based assays. Degradation of the inhibitor in the cell culture media.Perform a stability study of this compound in your specific cell culture media (with and without serum) over the time course of your experiment. Analyze samples at different time points using HPLC or LC-MS to determine the concentration of the intact inhibitor.
Adsorption of the inhibitor to the cell culture plates.Use low-protein-binding plates. Include a control group with no cells to assess the extent of binding to the plasticware.
Cellular uptake and metabolism of the inhibitor.Analyze cell lysates to determine the intracellular concentration of the inhibitor and any potential metabolites.
High variability in experimental results between replicates. Inconsistent inhibitor concentration due to poor solubility or precipitation upon dilution into aqueous media.Visually inspect the media for any signs of precipitation after adding the inhibitor. Prepare fresh dilutions for each experiment. Consider a brief sonication of the stock solution before dilution.
Inconsistent sample handling and processing.Ensure precise and consistent timing for all experimental steps, including inhibitor addition and sample collection.
Discrepancy between biochemical assay potency (IC50) and cell-based assay potency (EC50). Poor cell permeability of the inhibitor.The EC50 in a cell-based assay is expected to be higher than the biochemical IC50. If the difference is very large, it may indicate poor membrane permeability.
Efflux of the inhibitor by cellular transporters (e.g., P-glycoprotein).Consider using cell lines with known expression levels of common drug transporters or use transporter inhibitors to investigate this possibility.
Binding of the inhibitor to serum proteins in the cell culture media, reducing the free concentration available to the cells.Perform cell-based assays in serum-free media or with reduced serum concentrations, if the cell line can tolerate it. Determine the fraction of the inhibitor bound to serum proteins.

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)

  • 24-well sterile, low-protein-binding cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation)

  • Internal Standard (IS) solution (a structurally similar, stable compound not present in the sample)

  • HPLC or UHPLC system coupled to a mass spectrometer (MS)

  • C18 reverse-phase column

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution by diluting the stock solution in the cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.

  • Incubation:

    • Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition (media with serum, media without serum).

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Preparation for LC-MS Analysis:

    • To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples for 1 minute to precipitate proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • LC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific parent-to-daughter ion transitions of this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • Determine the percentage of this compound remaining at each time point by comparing the peak area ratio to that of the 0-hour time point.

    • Plot the percentage of inhibitor remaining versus time to determine the stability profile.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare 10 µM this compound in Cell Culture Media (with and without serum) incubate Incubate at 37°C, 5% CO₂ prep->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample precipitate Protein Precipitation (Acetonitrile + Internal Standard) sample->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Workflow for assessing the stability of this compound in cell culture media.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results in Cell-Based Assay check_solubility Check for Precipitation in Media start->check_solubility check_stability Assess Stability in Media (LC-MS) check_solubility->check_stability No optimize_prep Optimize Stock Dilution (e.g., sonicate, fresh dilutions) check_solubility->optimize_prep Yes check_binding Evaluate Binding to Plates and Serum check_stability->check_binding Stable modify_protocol Modify Experimental Protocol (e.g., shorter incubation, different media) check_stability->modify_protocol Degradation Observed use_low_binding Use Low-Binding Plates and Serum-Free Media check_binding->use_low_binding Binding Observed end Consistent Results check_binding->end No Binding optimize_prep->end modify_protocol->end use_low_binding->end

Caption: A decision-making flowchart for troubleshooting inconsistent experimental results.

References

troubleshooting "IDH1 Inhibitor 3" experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving IDH1 Inhibitor 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as compound 6f, is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, specifically targeting the R132H mutation. The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, the mutant IDH1 enzyme gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG interfere with various cellular processes, including epigenetic regulation, and are implicated in the development of several cancers.[1][2] this compound allosterically binds to the mutant IDH1 enzyme, blocking the production of 2-HG.

Q2: What is the IC50 of this compound?

The half-maximal inhibitory concentration (IC50) of this compound for the IDH1 R132H mutant enzyme is approximately 45 nM.

Q3: How should I dissolve and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. To avoid precipitation when diluting into aqueous solutions like cell culture media, it is recommended to perform serial dilutions in DMSO first before adding to the final aqueous medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (DMSO only) in your experiments. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.

Q4: Can this compound affect wild-type IDH1 or other enzymes?

This compound is designed to be selective for the mutant form of IDH1. However, like many small molecule inhibitors, there is a potential for off-target effects, especially at higher concentrations. It is advisable to test a range of concentrations to determine the optimal dose that inhibits mutant IDH1 activity without significantly affecting other cellular processes. If off-target effects are a concern, consider performing kinome-wide screening or testing against closely related enzymes like IDH2.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Enzymatic Assay: Mutant IDH1 Activity
Problem Possible Cause Suggested Solution
High Background Signal Contamination of reagents with reducing agents.Use fresh, high-quality reagents. Ensure that buffers are free of any reducing agents that could interfere with the NADPH/NADP+ detection system.
Non-specific enzyme activity in cell lysates.If using cell lysates, consider purifying the mutant IDH1 protein or using an immunoprecipitation protocol to isolate the enzyme before the assay.
Low or No Inhibitor Activity Incorrect assay conditions.Ensure the pH of the assay buffer is optimal for mutant IDH1 activity (typically around 7.5). Verify the concentrations of substrates (α-KG and NADPH) and the enzyme.
Inhibitor precipitation.Ensure the final concentration of DMSO is low enough to prevent the inhibitor from precipitating in the aqueous assay buffer. Pre-dilute the inhibitor in DMSO before adding it to the reaction.
Inactive inhibitor.Verify the integrity of the inhibitor stock. If possible, confirm its activity using a positive control cell line known to be sensitive to IDH1 inhibitors.
Inconsistent Results Pipetting errors or variability in reagent addition.Use calibrated pipettes and ensure thorough mixing of reagents. Consider using a master mix for adding reagents to multiple wells to minimize variability.
Temperature fluctuations.Maintain a consistent temperature throughout the assay incubation period.
Cell-Based Assay: 2-Hydroxyglutarate (2-HG) Measurement
Problem Possible Cause Suggested Solution
High Variability in 2-HG Levels Inconsistent cell seeding density.Ensure uniform cell seeding across all wells. Allow cells to adhere and resume normal growth before adding the inhibitor.
Differences in cell confluence at the time of treatment.Treat cells at a consistent level of confluence for all experimental conditions.
Low Signal-to-Noise Ratio Insufficient 2-HG production by the cell line.Confirm that the cell line used expresses a mutant IDH1 and produces detectable levels of 2-HG. Optimize the cell culture time to allow for sufficient 2-HG accumulation.
Interference from other metabolites.Lactate can sometimes interfere with 2-HG detection in certain assays. If suspected, consider using a more specific detection method like LC-MS/MS or a commercially available 2-HG assay kit designed to minimize interference.
Incomplete Inhibition of 2-HG Production Insufficient inhibitor concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and incubation duration for maximal 2-HG reduction.
Cell line is resistant to the inhibitor.Some cell lines may have intrinsic or acquired resistance mechanisms. Confirm target engagement by Western blot to ensure the inhibitor is reaching its target.
Western Blot: IDH1 Protein Detection
Problem Possible Cause Suggested Solution
Weak or No IDH1 Signal Low protein loading.Ensure you are loading a sufficient amount of total protein (typically 20-40 µg of cell lysate).
Inefficient antibody binding.Optimize the primary antibody dilution. Manufacturer datasheets provide a recommended starting dilution, but this often requires optimization.[3][4]
Poor protein transfer.Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane and that the transfer buffer is fresh.
High Background Primary antibody concentration is too high.Decrease the concentration of the primary antibody and/or shorten the incubation time.
Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat dry milk).
Inadequate washing.Increase the number and/or duration of washes after primary and secondary antibody incubations.
Non-specific Bands Antibody is not specific to IDH1.Use a well-validated antibody specific for IDH1. Check the antibody datasheet for validation data.
Protein degradation.Use fresh protease inhibitors in your lysis buffer and keep samples on ice or at 4°C during preparation.
Cell Viability Assays
Problem Possible Cause Suggested Solution
Inhibitor Appears More Toxic Than Expected Off-target effects.At high concentrations, the inhibitor might have off-target cytotoxic effects. Perform a dose-response curve to identify a concentration that inhibits 2-HG production without causing significant cell death.
Solvent toxicity.Ensure the final DMSO concentration is not toxic to your cells (typically ≤ 0.1%). Always include a vehicle-only control.
Inconsistent Results Between Different Viability Assays Different assays measure different cellular parameters.MTT and similar assays measure metabolic activity, which can be affected by the inhibitor's mechanism of action. Consider using an assay that measures a different parameter, such as cell membrane integrity (e.g., trypan blue exclusion) or ATP levels.
Inhibitor Precipitates in Culture Medium Poor solubility.Prepare a more diluted stock solution in DMSO before adding to the cell culture medium. Ensure thorough mixing after adding the inhibitor to the medium.

Experimental Protocols

Mutant IDH1 (R132H) Enzymatic Activity Assay

This protocol is for measuring the activity of mutant IDH1 by monitoring the consumption of NADPH.

Materials:

  • Purified recombinant mutant IDH1 (R132H) enzyme

  • This compound

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • 96-well black plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the inhibitor in assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).

  • In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control to each well.

  • Add 25 µL of a solution containing the mutant IDH1 enzyme and NADPH in assay buffer to each well. The final concentration of the enzyme and NADPH should be optimized for your specific assay conditions.

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of a solution of α-KG in assay buffer to each well.

  • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

  • Calculate the rate of NADPH consumption (decrease in absorbance over time). The inhibitory activity is determined by comparing the rates in the presence of the inhibitor to the vehicle control.

Intracellular 2-Hydroxyglutarate (2-HG) Measurement

This protocol describes the measurement of 2-HG levels in cell culture supernatant using a commercially available colorimetric or fluorometric assay kit.

Materials:

  • Cells expressing mutant IDH1 (e.g., HT-1080)

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plate

  • 2-HG Assay Kit (follow the manufacturer's instructions)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Follow the protocol provided with the 2-HG assay kit to measure the concentration of 2-HG in the supernatant. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the amount of 2-HG.

  • Measure the absorbance or fluorescence using a plate reader at the wavelength specified in the kit's protocol.

  • Calculate the concentration of 2-HG in each sample based on a standard curve generated with known concentrations of 2-HG.

Western Blot for IDH1 Protein

This protocol outlines the steps for detecting IDH1 protein in cell lysates.

Materials:

  • Cells treated with this compound or vehicle control

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against IDH1

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary IDH1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

Visualizations

IDH1 Signaling Pathway and Inhibition

IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_wt Wild-Type IDH1 cluster_mut Mutant IDH1 cluster_downstream Downstream Effects Isocitrate Isocitrate wt_IDH1 Wild-Type IDH1 Isocitrate->wt_IDH1 alpha_KG α-Ketoglutarate mut_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mut_IDH1 D_2HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation D_2HG->Epigenetic_Dysregulation Altered_Metabolism Altered Cellular Metabolism D_2HG->Altered_Metabolism Block_in_Differentiation Block in Cellular Differentiation D_2HG->Block_in_Differentiation wt_IDH1->alpha_KG NADP+ -> NADPH mut_IDH1->D_2HG NADPH -> NADP+ Inhibitor This compound Inhibitor->mut_IDH1 Inhibits

Caption: IDH1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Testing this compound

experimental_workflow cluster_assays Perform Assays start Start prepare_inhibitor Prepare IDH1 Inhibitor 3 Stock (in DMSO) start->prepare_inhibitor cell_culture Culture Mutant IDH1 Expressing Cells prepare_inhibitor->cell_culture treat_cells Treat Cells with Inhibitor Dilutions cell_culture->treat_cells enzymatic_assay Mutant IDH1 Activity Assay treat_cells->enzymatic_assay hg_measurement 2-HG Measurement (Cell Supernatant) treat_cells->hg_measurement western_blot Western Blot (IDH1 Expression) treat_cells->western_blot viability_assay Cell Viability Assay treat_cells->viability_assay data_analysis Data Analysis (IC50, etc.) enzymatic_assay->data_analysis hg_measurement->data_analysis western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating the efficacy of this compound.

Troubleshooting Logic for Low Inhibitor Activity

troubleshooting_logic start Low or No Inhibitor Activity check_inhibitor Check Inhibitor Preparation start->check_inhibitor check_assay Review Assay Protocol start->check_assay check_cells Evaluate Cell Line start->check_cells solubility Is inhibitor fully dissolved? check_inhibitor->solubility concentrations Are substrate/enzyme concentrations optimal? check_assay->concentrations mutation_status Does cell line have the correct IDH1 mutation? check_cells->mutation_status storage Was inhibitor stored correctly? solubility->storage Yes solution_solubility Re-dissolve inhibitor, use fresh DMSO. solubility->solution_solubility No storage->check_assay Yes solution_storage Use a fresh aliquot of the inhibitor. storage->solution_storage No conditions Are incubation time/ temperature correct? concentrations->conditions Yes solution_concentrations Optimize substrate/ enzyme concentrations. concentrations->solution_concentrations No conditions->check_cells Yes solution_conditions Optimize incubation parameters. conditions->solution_conditions No resistance Could the cells be resistant? mutation_status->resistance Yes solution_mutation Verify mutation status by sequencing. mutation_status->solution_mutation No solution_resistance Test in a different mutant IDH1 cell line. resistance->solution_resistance Yes

References

Technical Support Center: Optimizing "IDH1 Inhibitor 3" Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "IDH1 Inhibitor 3" in IC50 determination assays. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its reported IC50 value?

A1: "this compound," also referred to as compound 6f, is an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It has a reported IC50 of 45 nM for the IDH1 R132H mutant, a common mutation found in several cancers.[1][2][3][4]

Q2: What is the mechanism of action of mutant IDH1 and how do inhibitors like "this compound" work?

A2: Wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG).[1][5] However, cancer-associated mutations in IDH1, such as R132H, confer a new function to the enzyme.[5] This mutant enzyme converts α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[1][5] "this compound" and similar compounds are designed to selectively inhibit the activity of the mutant IDH1 enzyme, thereby reducing the production of 2-HG.

Q3: What are the critical factors to consider when designing an IC50 experiment for an IDH1 inhibitor?

A3: Several factors can significantly impact the determined IC50 value. These include the concentrations of the mutant IDH1 enzyme and its substrate (α-ketoglutarate), the concentration of the cofactor NADPH, incubation time, and the specific assay detection method used.[6][7] It is crucial to maintain consistency in these parameters across experiments to ensure reproducibility.

Q4: Why is my IC50 value for "this compound" different from the published value?

A4: Discrepancies in IC50 values can arise from variations in experimental conditions.[6] Factors such as different sources or batches of recombinant mutant IDH1 enzyme, slight differences in buffer composition (pH, salt concentration), and the purity of the inhibitor can all contribute to shifts in the measured IC50. The specific assay format and detection method (e.g., fluorescence, absorbance) can also influence the outcome.

Q5: How does the concentration of the substrate, α-ketoglutarate, affect the IC50 value?

A5: The IC50 value of an enzyme inhibitor is dependent on the substrate concentration, especially for competitive inhibitors.[6] For accurate and comparable results, it is recommended to use a concentration of α-ketoglutarate that is at or near its Michaelis-Menten constant (Km) for the mutant IDH1 enzyme.

Data Presentation

Table 1: Reported IC50 Values for Various IDH1 Inhibitors

InhibitorTarget MutantReported IC50 (nM)
This compound (compound 6f)IDH1 R132H45[1][2][3][4]
AGI-5198 (IDH-C35)IDH1 R132H70
IDH-305IDH1 R132H20
GSK321IDH1 R132H4.6
Mutant IDH1-IN-1IDH1 R132H81.5

Experimental Protocols

Protocol 1: Mutant IDH1 (R132H) Enzyme Activity Assay

This protocol is for measuring the enzymatic activity of mutant IDH1 R132H by monitoring the consumption of NADPH, which can be detected by a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human IDH1 R132H enzyme

  • "this compound"

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • α-ketoglutarate (α-KG)

  • NADPH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • A fixed concentration of recombinant IDH1 R132H enzyme.

    • The desired concentration of "this compound" or vehicle control (e.g., DMSO).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a solution containing α-KG and NADPH. Final concentrations should be optimized, but a starting point could be the Km value for α-KG and a saturating concentration of NADPH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 30 minutes).

Protocol 2: IC50 Determination for "this compound"

Procedure:

  • Follow the enzyme activity assay protocol (Protocol 1).

  • Use a range of "this compound" concentrations, typically spanning several orders of magnitude around the expected IC50 (e.g., from 1 nM to 10 µM).

  • Include control wells with no inhibitor (100% activity) and wells with a very high concentration of a known potent inhibitor or no enzyme (0% activity).

  • Calculate the initial reaction rates (e.g., the slope of the linear portion of the kinetic read).

  • Normalize the data by setting the no-inhibitor control as 100% activity and the no-enzyme/high inhibitor control as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Inaccurate pipetting, especially of viscous solutions or small volumes.

  • Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.

Issue 2: No or very low enzyme activity in the control wells.

  • Possible Cause 1: Inactive enzyme.

  • Solution 1: Verify the activity of the recombinant enzyme using a positive control if available. Ensure proper storage and handling of the enzyme to prevent degradation.

  • Possible Cause 2: Incorrect buffer composition or pH.

  • Solution 2: Prepare fresh buffer and confirm the pH. Ensure all necessary cofactors (e.g., MgCl2) are present at the correct concentration.

Issue 3: The dose-response curve does not have a sigmoidal shape.

  • Possible Cause 1: The inhibitor concentration range is not appropriate.

  • Solution 1: Widen the range of inhibitor concentrations tested. If the entire curve is flat at the top, use higher concentrations. If it is flat at the bottom, use lower concentrations.

  • Possible Cause 2: The inhibitor may not be stable or soluble at the tested concentrations.

  • Solution 2: Visually inspect the wells for any precipitation. Test the solubility of "this compound" in the assay buffer. Consider using a different solvent or a lower final concentration of the solvent (e.g., DMSO).

Issue 4: The calculated IC50 value is consistently much higher than expected.

  • Possible Cause 1: The concentration of the mutant IDH1 enzyme is too high.

  • Solution 1: Reduce the enzyme concentration in the assay. A lower enzyme concentration will make it more sensitive to inhibition.

  • Possible Cause 2: The concentration of the substrate (α-KG) is too high.

  • Solution 2: Lower the α-KG concentration, ideally to a level at or near its Km value.

Mandatory Visualizations

IDH1_Signaling_Pathway cluster_wt Wild-Type IDH1 cluster_mut Mutant IDH1 Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 NADP+ -> NADPH aKG α-Ketoglutarate (α-KG) mutIDH1 Mutant IDH1 (e.g., R132H) aKG->mutIDH1 NADPH -> NADP+ TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) wtIDH1->aKG mutIDH1->TwoHG Inhibitor This compound Inhibitor->mutIDH1 Inhibition

Caption: IDH1 signaling pathway with wild-type and mutant enzymes.

IC50_Workflow A 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) B 2. Serial Dilution of Inhibitor A->B C 3. Plate Setup (Enzyme + Inhibitor Pre-incubation) B->C D 4. Initiate Reaction (Add Substrate + Cofactor) C->D E 5. Kinetic Measurement (e.g., Absorbance at 340 nm) D->E F 6. Data Analysis (Calculate Initial Rates) E->F G 7. IC50 Calculation (Dose-Response Curve Fitting) F->G

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Logic Start Inconsistent IC50 Results Check_Variability High variability between replicates? Start->Check_Variability Check_Activity Low/No enzyme activity in control? Check_Variability->Check_Activity No Sol_Pipetting Review pipetting technique Use master mixes Check_Variability->Sol_Pipetting Yes Check_Curve Non-sigmoidal dose-response curve? Check_Activity->Check_Curve No Sol_Enzyme Verify enzyme activity Check storage conditions Check_Activity->Sol_Enzyme Yes Sol_Buffer Prepare fresh buffer Confirm pH and cofactors Check_Activity->Sol_Buffer Yes Sol_Concentration Adjust inhibitor concentration range Check_Curve->Sol_Concentration Yes Sol_Solubility Check inhibitor solubility and stability Check_Curve->Sol_Solubility Yes End Consistent IC50 Results Check_Curve->End No Sol_Pipetting->Check_Activity Sol_Enzyme->Check_Curve Sol_Buffer->Check_Curve Sol_Concentration->End Sol_Solubility->End

References

Technical Support Center: Minimizing Toxicity of IDH1 Inhibitors in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of IDH1 inhibitors during animal studies. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common toxicities observed with IDH1 inhibitors in animal studies?

A1: Based on preclinical and clinical data for various IDH1 inhibitors such as Ivosidenib (B560149), the most commonly reported toxicities include:

  • Differentiation Syndrome (DS): This is a serious and potentially fatal complication characterized by rapid proliferation and differentiation of myeloid cells.[1][2][3] Clinical signs in animals can be non-specific but may include respiratory distress, fever, weight gain, and organ infiltration.[2]

  • Gastrointestinal (GI) Issues: Nausea, vomiting, and decreased appetite are common adverse events.[4]

  • Hematological Toxicities: When used in combination with other agents like PARP inhibitors or chemotherapy, myelosuppression can be a dose-limiting toxicity.[5] Febrile neutropenia has also been observed.[6]

  • Metabolic Abnormalities: Hypophosphatemia and hypokalemia have been reported.[6]

  • Hepatotoxicity: Liver-related toxicities can occur with some IDH1 inhibitors.[7]

Q2: How can I recognize and manage Differentiation Syndrome in my animal models?

A2: Early recognition is key to managing Differentiation Syndrome.

  • Monitoring: Closely monitor animals for clinical signs such as rapid weight gain, edema, respiratory distress (increased respiratory rate, labored breathing), and lethargy. Regular complete blood counts (CBCs) may show leukocytosis.[6]

  • Troubleshooting Steps:

    • Immediate Action: If Differentiation Syndrome is suspected, it is critical to initiate treatment promptly.

    • Corticosteroid Administration: The standard treatment is the administration of corticosteroids. The specific dose and duration will depend on the animal model and severity of symptoms and should be determined in consultation with a veterinarian.

    • Dose Interruption: Consider temporarily interrupting the administration of the IDH1 inhibitor until symptoms resolve.

    • Supportive Care: Provide supportive care as needed, which may include fluid therapy and respiratory support.[8]

Q3: My animals are experiencing significant weight loss and reduced food intake. What can I do?

A3: Weight loss and anorexia are common but manageable side effects.

  • Troubleshooting Steps:

    • Supportive Nutritional Care: Provide highly palatable, energy-dense food.[8] Wet food or gel-based supplements can encourage eating. Hand-feeding may also be considered.[8]

    • Monitor Hydration: Ensure animals have easy access to water. Subcutaneous fluid administration may be necessary for dehydrated animals.

    • Dose Evaluation: If weight loss is severe and persistent, consider a dose reduction of the IDH1 inhibitor.

    • Rule out Other Causes: Investigate other potential causes of anorexia, such as oral complications or other signs of distress.

Q4: We are observing myelosuppression in our combination therapy studies with a PARP inhibitor. How can we mitigate this?

A4: Myelosuppression is a known toxicity when combining IDH1 inhibitors with DNA-damaging agents.[5][9]

  • Troubleshooting Steps:

    • Dose Optimization: The doses of both the IDH1 inhibitor and the PARP inhibitor may need to be adjusted. A dose-finding study to determine the maximum tolerated dose (MTD) of the combination is recommended.[9]

    • Staggered Dosing Schedule: Consider administering the agents on different schedules (e.g., sequential vs. simultaneous administration) to minimize overlapping toxicities.

    • Hematopoietic Support: The use of growth factors (e.g., G-CSF) can be explored to support neutrophil counts, though this should be carefully considered in the context of the cancer model being studied.

    • Regular Monitoring: Perform regular CBCs to monitor the extent and duration of myelosuppression.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving IDH1 inhibitors.

Table 1: In Vivo Efficacy and Toxicity of Ivosidenib in Pancreatic Cancer Models [10]

Treatment GroupDose and ScheduleTumor GrowthBody Weight Change
Vehicle-UninhibitedStable
Ivosidenib (low dose)75 mg/kg, oral, dailyModest effectStable
FOLFIRINOX (low dose)5-FU 12.5 mg/kg, Irinotecan 25 mg/kg, Oxaliplatin 2.5 mg/kg, once weeklyModest effectStable
Ivosidenib + FOLFIRINOXIvosidenib 75 mg/kg daily + FOLFIRINOX weeklyNo tumor growthStable

Table 2: In Vitro Potency of Various mIDH1 Inhibitors [11]

InhibitorIC50 (nM) against mIDH1 R132HIC50 (nM) against mIDH1 R132CSelectivity vs. Wild Type IDH1 (fold)
AG-120 (Ivosidenib)~40-50~40-5085-106
Novartis 530~40-50~40-5070-88

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy and Toxicity Study of an IDH1 Inhibitor

This protocol is a generalized procedure based on methodologies described in published studies.[10]

  • Animal Model: Utilize an appropriate animal model (e.g., patient-derived xenograft (PDX) or syngeneic models) with a confirmed IDH1 mutation.

  • Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised or immunocompetent mice, respectively.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers or bioluminescence imaging.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-120 mm³), randomize animals into treatment and control groups.

  • Drug Formulation and Administration:

    • Formulate the IDH1 inhibitor in a suitable vehicle (e.g., PEG-400, Tween-80, and saline).

    • Administer the inhibitor via the intended route (e.g., oral gavage) at the specified dose and schedule.

  • Toxicity Monitoring:

    • Measure body weight at least twice weekly as a general indicator of health.[10]

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).

    • Conduct periodic blood sampling for CBC and serum chemistry analysis.

  • Efficacy Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and histopathological analysis.

Visualizations

Signaling Pathways and Experimental Workflows

IDH1_Inhibition_Pathway cluster_Metabolism Cellular Metabolism cluster_Epigenetics Epigenetic Regulation cluster_Differentiation Cellular Differentiation Isocitrate Isocitrate IDH1_mut Mutant IDH1 (mIDH1) Isocitrate->IDH1_mut Wild-type function reduced alpha_KG α-Ketoglutarate (α-KG) alpha_KG->IDH1_mut Neomorphic function two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibits TET_Enzymes TET Enzymes (DNA Demethylation) two_HG->TET_Enzymes Inhibits Hypermethylation Histone & DNA Hypermethylation Histone_Demethylases->Hypermethylation TET_Enzymes->Hypermethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block Myeloid_Diff Myeloid Differentiation Diff_Block->Myeloid_Diff Reversed by IDH1 Inhibition IDH1_mut->two_HG IDH1_Inhibitor IDH1 Inhibitor 3 IDH1_Inhibitor->IDH1_mut Inhibits

Caption: Mechanism of action of a mutant IDH1 inhibitor.

Combination_Therapy_Workflow cluster_Toxicity_Assessment Toxicity Assessment cluster_Efficacy_Assessment Efficacy Assessment Monitor_Weight Monitor Body Weight Dose_Reduction Dose Reduction / Interruption Monitor_Weight->Dose_Reduction CBC Complete Blood Count (CBC) CBC->Dose_Reduction Clinical_Signs Observe Clinical Signs (e.g., lethargy, anorexia) Clinical_Signs->Dose_Reduction Supportive_Care Provide Supportive Care Dose_Reduction->Supportive_Care Tumor_Measurement Measure Tumor Volume Pharmacodynamics Pharmacodynamic Analysis (e.g., 2-HG levels) Tumor_Measurement->Pharmacodynamics End of Study Survival Survival Analysis Tumor_Measurement->Survival Animal_Model IDH1-mutant Animal Model Randomization Randomization Animal_Model->Randomization Treatment_Groups Treatment Groups: 1. Vehicle 2. IDH1 Inhibitor 3. PARP Inhibitor 4. Combination Randomization->Treatment_Groups Treatment_Groups->Monitor_Weight Daily/Weekly Treatment_Groups->CBC Baseline & Periodic Treatment_Groups->Clinical_Signs Daily Treatment_Groups->Tumor_Measurement Bi-weekly

Caption: Experimental workflow for combination therapy studies.

DS_Management_Logic Start Animal on IDH1 Inhibitor Treatment Monitor Daily Monitoring for Clinical Signs of DS: - Respiratory Distress - Weight Gain - Edema Start->Monitor Suspect_DS Differentiation Syndrome Suspected? Monitor->Suspect_DS Interrupt_Dosing Interrupt IDH1 Inhibitor Dosing Suspect_DS->Interrupt_Dosing Yes No_DS Continue Treatment and Monitoring Suspect_DS->No_DS No Administer_Steroids Administer Corticosteroids Interrupt_Dosing->Administer_Steroids Supportive_Care Provide Supportive Care (e.g., fluids, oxygen) Administer_Steroids->Supportive_Care Symptoms_Resolve Symptoms Resolved? Supportive_Care->Symptoms_Resolve Symptoms_Resolve->Interrupt_Dosing No Resume_Dosing Resume Dosing (Consider dose reduction) Symptoms_Resolve->Resume_Dosing Yes Continue_Monitoring Continue Close Monitoring Resume_Dosing->Continue_Monitoring No_DS->Monitor

Caption: Troubleshooting logic for Differentiation Syndrome.

References

"IDH1 Inhibitor 3" degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with IDH1 Inhibitor 3. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and activity.

Storage Conditions Summary

FormStorage TemperatureDurationRecommendations
Lyophilized Powder-20°C36 monthsKeep desiccated.
Solution-20°C1 monthAliquot to avoid multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. Could the stability of this compound be the issue?

A1: Yes, inconsistent results can be a sign of inhibitor degradation. Factors such as improper storage, repeated freeze-thaw cycles of solutions, exposure to light, or incompatible solvent systems can lead to a loss of compound activity. It is crucial to adhere to the recommended storage and handling conditions. To investigate this, you can perform a stability assessment of your compound under your experimental conditions.

Q2: I observed precipitation in my stock solution after thawing. What should I do?

A2: Precipitation upon thawing can indicate that the inhibitor has come out of solution. This can be due to the concentration being too high for the solvent to maintain solubility at low temperatures. Gently warm the solution to room temperature and vortex thoroughly to try and redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh stock solution at a slightly lower concentration. Always centrifuge the vial before opening to pellet any undissolved material.

Q3: Can I store the inhibitor solution at 4°C for a few days?

A3: It is not recommended to store solutions of this compound at 4°C for extended periods. For optimal stability, solutions should be stored at -20°C and used within one month.[1] Short-term storage at 4°C may be possible, but its impact on inhibitor stability should be validated for your specific experimental conditions.

Q4: What is the best solvent to use for preparing stock solutions of this compound?

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of Inhibitory Activity - Degradation of the inhibitor: Improper storage, repeated freeze-thaw cycles, exposure to light. - Incorrect concentration: Error in dilution calculations.- Prepare fresh aliquots of the inhibitor from a lyophilized stock. - Perform a dose-response experiment to confirm the IC50. - Re-verify all calculations for solution preparation.
Precipitation in Working Solution - Low solubility in aqueous buffer: The inhibitor may not be soluble at the desired concentration in the final assay buffer. - High final concentration of organic solvent (e.g., DMSO): This can be toxic to cells or interfere with the assay.- Decrease the final concentration of the inhibitor. - Increase the percentage of co-solvent (e.g., DMSO) if the assay allows, but be mindful of its effects on the experiment. - Test different buffer components or pH to improve solubility.
High Background Signal in Assay - Inhibitor interference with detection method: The inhibitor itself might fluoresce or absorb light at the same wavelength as the detection reagents.- Run a control with the inhibitor alone (without the enzyme or cells) to measure its intrinsic signal. - If interference is observed, consider using a different detection method or wavelength.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (lyophilized powder)

  • Appropriate solvent (e.g., DMSO)

  • Aqueous buffer (relevant to the experimental conditions)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Calibrated analytical balance and pipettes

  • Amber vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of lyophilized this compound and dissolve it in the appropriate solvent to a known concentration (e.g., 10 mM). Store this stock solution at -20°C in an amber vial.

  • Prepare Working Solutions: Dilute the stock solution with the aqueous buffer to the final concentration used in your experiments.

  • Time-Point Analysis:

    • Time 0: Immediately after preparation, analyze an aliquot of the working solution by HPLC to determine the initial peak area of the inhibitor. This serves as the baseline.

    • Subsequent Time Points: Incubate the working solution under the desired experimental conditions (e.g., 37°C, room temperature, exposure to light). At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots and analyze them by HPLC.

  • HPLC Analysis:

    • Use a suitable mobile phase gradient to achieve good separation of the parent inhibitor from any potential degradation products.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent inhibitor.

  • Data Analysis:

    • Calculate the percentage of the inhibitor remaining at each time point relative to the initial concentration at Time 0.

    • Plot the percentage of remaining inhibitor versus time to determine the stability profile.

Signaling Pathways and Workflows

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 alpha_KG->Isocitrate Wild-type IDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG->D2HG NADPH NADPH NADP NADP+ NADP->NADPH mutant_IDH1 Mutant IDH1 (e.g., R132H) IDH1_Inhibitor_3 This compound IDH1_Inhibitor_3->mutant_IDH1 inhibits

Caption: Simplified diagram of the wild-type and mutant IDH1 signaling pathway.

Stability_Assessment_Workflow start Start: Prepare fresh inhibitor solution t0_analysis Time=0 Analysis (HPLC Baseline) start->t0_analysis incubation Incubate under experimental conditions t0_analysis->incubation timepoint_analysis Analyze aliquots at defined time points incubation->timepoint_analysis data_analysis Compare peak areas to baseline timepoint_analysis->data_analysis stability_profile Determine stability profile data_analysis->stability_profile end End stability_profile->end

Caption: General experimental workflow for assessing inhibitor stability.

References

Technical Support Center: Inconsistent Results with "IDH1 Inhibitor 3"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with "IDH1 Inhibitor 3" and other related novel IDH1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its reported potency?

A1: "this compound," also referred to as compound 6f, is a novel conformationally restricted indane analogue that acts as a mutant isocitrate dehydrogenase 1 (IDH1) inhibitor. It has been reported to have a half-maximal inhibitory concentration (IC50) of 45 nM for the IDH1 R132H mutant enzyme.[1]

Q2: What is the mechanism of action for IDH1 inhibitors?

A2: Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG).[2] Mutations in IDH1, commonly found in various cancers, result in a neomorphic enzymatic activity that converts α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[2][3] D-2HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which contributes to tumorigenesis.[2][3] IDH1 inhibitors selectively bind to and inhibit the mutant IDH1 enzyme, thereby blocking the production of D-2HG.[2]

Q3: Why am I observing high variability in my cell-based assay results?

A3: High variability in cell-based assays can stem from several factors, including inconsistent cell seeding density, edge effects in multi-well plates, variations in incubation times and temperatures, and issues with the inhibitor's solubility and stability in culture media. It is also crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability.

Q4: My in vitro enzymatic assay results do not correlate with my cell-based assay results. What could be the reason?

A4: Discrepancies between enzymatic and cellular assays are common. Potential reasons include poor cell permeability of the inhibitor, the inhibitor being subject to cellular efflux pumps, off-target effects in the cellular context that are not present in a purified enzyme assay, and the metabolic stability of the compound within the cell. The complex intracellular environment can significantly alter a compound's activity compared to a simplified in vitro enzymatic reaction.

Q5: What are the known resistance mechanisms to IDH1 inhibitors?

A5: Acquired resistance to IDH1 inhibitors can occur through several mechanisms. One observed mechanism is the emergence of second-site mutations in the IDH1 gene that interfere with inhibitor binding. Another is the "isoform switching" phenomenon, where, under treatment with an IDH1 inhibitor, cancer cells can develop mutations in IDH2, leading to the continued production of D-2HG.[2]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound
Potential Cause Recommended Solution
Inhibitor Solubility and Stability Prepare fresh stock solutions of the inhibitor in a suitable solvent like DMSO. When diluting into aqueous assay buffers or cell culture media, ensure the final solvent concentration is low and consistent. Visually inspect for any precipitation. Consider using a solubility-enhancing agent if necessary.
Assay Conditions Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. Use a consistent and validated cell seeding density for cell-based assays.
Cell Line Integrity Regularly perform cell line authentication to ensure the correct cell line is being used. Monitor for mycoplasma contamination, which can significantly impact cellular metabolism and drug response.
Assay-Specific Variability Different cytotoxicity or viability assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). Results can vary between assays. It is advisable to confirm key findings using an orthogonal assay method.
Issue 2: Low Potency or Lack of Activity in Cellular Assays
Potential Cause Recommended Solution
Poor Cell Permeability Assess the physicochemical properties of the inhibitor. If permeability is suspected to be low, consider modifying the compound's structure or using a delivery vehicle.
Efflux by Cellular Transporters Co-incubate the inhibitor with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if potency is restored.
Off-Target Effects Perform target engagement assays to confirm that the inhibitor is binding to mutant IDH1 within the cell. Profile the inhibitor against a panel of kinases and other enzymes to identify potential off-target activities that may counteract its intended effect.
Incorrect Cell Model Ensure the cell line used expresses the specific IDH1 mutation that the inhibitor is designed to target (e.g., R132H).
Issue 3: Difficulty in Measuring 2-HG Reduction
Potential Cause Recommended Solution
Assay Sensitivity Use a highly sensitive and validated 2-HG detection method, such as mass spectrometry-based assays or specific enzymatic assays.[4][5][6][7][8]
Sample Preparation Optimize sample preparation protocols to ensure efficient extraction of 2-HG from cells or tissues and to remove interfering substances.[6][8]
Timing of Measurement The reduction in 2-HG levels upon inhibitor treatment can be time-dependent. Perform a time-course experiment to determine the optimal time point for measuring 2-HG inhibition.
Cellular Metabolism Be aware that cellular metabolic state can influence 2-HG levels. Maintain consistent cell culture conditions to minimize metabolic variability.

Data Presentation

Table 1: In Vitro Potency of Selected IDH1 Inhibitors
InhibitorTargetIC50 (nM)Assay TypeReference
This compound (compound 6f) IDH1 R132H45Enzymatic[1]
Ivosidenib (AG-120) IDH1 R132H12Enzymatic[9]
Vorasidenib (AG-881) IDH1 R132H<15Enzymatic[9]
IDH-305 IDH1 R132H20Enzymatic[3]
Mutant IDH1-IN-1 IDH1 R132H81.5Enzymatic[3]
Table 2: Preclinical and Clinical Observations for Ivosidenib and Vorasidenib
FeatureIvosidenib (AG-120)Vorasidenib (AG-881)Reference
Target Mutant IDH1Mutant IDH1 and IDH2[9][10]
Brain Penetrance LowHigh[9][10]
Tumor 2-HG Reduction (Glioma) ~91.1%~92.6%[11]
Clinical Efficacy (Non-enhancing Glioma) Showed preliminary antitumor activityDemonstrated prolonged progression-free survival[10][12]
Common Adverse Events (Grade ≥3) Fatigue, Nausea, QT prolongationElevated transaminases[10][12]

Experimental Protocols

Protocol 1: Cell Viability Assay
  • Cell Seeding: Seed cells harboring the target IDH1 mutation (e.g., U87-MG IDH1-R132H) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of "this compound" in the appropriate cell culture medium. Ensure the final DMSO concentration is below 0.5% and is consistent across all treatment and control wells.

  • Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of the inhibitor. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin (B115843) reduction).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Measurement of Intracellular 2-HG Levels
  • Cell Culture and Treatment: Culture IDH1-mutant cells to a sufficient density in 6-well plates. Treat the cells with "this compound" at various concentrations for a predetermined time (e.g., 48 hours). Include a vehicle control.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • Sample Analysis:

    • Carefully collect the supernatant containing the metabolites.

    • Analyze the 2-HG levels in the supernatant using a validated LC-MS/MS method or a commercially available 2-HG assay kit.[4][5][6][7][8]

  • Data Normalization: Normalize the 2-HG levels to the total protein concentration or cell number in each sample.

  • Data Interpretation: Compare the 2-HG levels in inhibitor-treated samples to the vehicle-treated control to determine the extent of inhibition.

Mandatory Visualization

IDH1_Signaling_Pathway Mutant IDH1 Signaling Pathway cluster_Metabolism Cellular Metabolism cluster_Enzymes Enzymes cluster_Inhibitor Therapeutic Intervention cluster_Downstream Downstream Effects Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG wtIDH1 D2HG D-2-Hydroxyglutarate alpha_KG->D2HG mIDH1 aKG_Dioxygenases α-KG-Dependent Dioxygenases D2HG->aKG_Dioxygenases Competitive Inhibition wtIDH1 Wild-Type IDH1 mIDH1 Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation aKG_Dioxygenases->Epigenetic_Dysregulation Leads to IDH1_Inhibitor_3 This compound IDH1_Inhibitor_3->mIDH1 Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Caption: Signaling pathway of mutant IDH1 and its inhibition.

Experimental_Workflow Experimental Workflow for IDH1 Inhibitor Testing cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis cluster_Troubleshooting Troubleshooting Cell_Culture Culture IDH1-mutant cell line Treatment Treat cells with inhibitor Cell_Culture->Treatment Inhibitor_Prep Prepare serial dilutions of this compound Inhibitor_Prep->Treatment Incubation Incubate for defined period Treatment->Incubation Viability_Assay Cell Viability Assay Incubation->Viability_Assay HG_Measurement 2-HG Measurement Incubation->HG_Measurement IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc HG_Inhibition Determine % 2-HG Inhibition HG_Measurement->HG_Inhibition Inconsistent_Results Inconsistent Results? IC50_Calc->Inconsistent_Results HG_Inhibition->Inconsistent_Results Check_Solubility Check Solubility/ Stability Inconsistent_Results->Check_Solubility Consider Validate_Cells Validate Cell Line Inconsistent_Results->Validate_Cells Consider Optimize_Assay Optimize Assay Parameters Inconsistent_Results->Optimize_Assay Consider

Caption: Workflow for testing IDH1 inhibitors and troubleshooting.

Logical_Relationship Troubleshooting Logic for Inconsistent Results Start Inconsistent Experimental Results Check_Reagents Verify Inhibitor Stock (Concentration, Solubility, Age) Start->Check_Reagents Is_Reagent_OK Reagent Issues? Check_Reagents->Is_Reagent_OK Check_Cells Assess Cell Health & Identity (Passage number, Mycoplasma, Authentication) Is_Cells_OK Cellular Issues? Check_Cells->Is_Cells_OK Check_Protocol Review Experimental Protocol (Incubation times, Seeding density, Pipetting) Is_Protocol_OK Protocol Adherence? Check_Protocol->Is_Protocol_OK Check_Instrument Calibrate & Validate Instrumentation Is_Instrument_OK Instrument Error? Check_Instrument->Is_Instrument_OK Is_Reagent_OK->Check_Cells No Fix_Reagent Prepare Fresh Stock Solution Is_Reagent_OK->Fix_Reagent Yes Is_Cells_OK->Check_Protocol No Fix_Cells Use Low Passage, Mycoplasma-free, Authenticated Cells Is_Cells_OK->Fix_Cells Yes Is_Protocol_OK->Check_Instrument Yes Fix_Protocol Standardize Protocol & Improve Technique Is_Protocol_OK->Fix_Protocol No Fix_Instrument Recalibrate or Service Instrument Is_Instrument_OK->Fix_Instrument Yes

Caption: Logical workflow for troubleshooting inconsistent results.

References

addressing "IDH1 Inhibitor 3" precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDH1 Inhibitor 3. The information provided is designed to address common challenges, particularly the issue of precipitation in aqueous solutions during in vitro experiments.

Troubleshooting Guide: Addressing Precipitation of this compound

Precipitation of small molecule inhibitors in aqueous solutions is a common challenge that can significantly impact experimental results. This guide provides a systematic approach to troubleshoot and resolve precipitation issues with this compound.

Initial Step: Visual Inspection

Before proceeding with complex troubleshooting, visually inspect your solution. The presence of cloudiness, particulates, or visible crystals indicates that the inhibitor has precipitated out of solution.

Troubleshooting Workflow

If precipitation is observed, follow this workflow to identify a suitable solution.

G start Precipitation Observed check_dmso Verify Final DMSO Concentration (Should be <1%, ideally <0.5%) start->check_dmso Start Here adjust_ph Modify Buffer pH (If inhibitor is ionizable) check_dmso->adjust_ph If precipitation persists cosolvents Incorporate Co-solvents (e.g., PEG300, ethanol) adjust_ph->cosolvents If precipitation persists solubilizers Use Solubility Enhancers (e.g., surfactants like Tween-80) cosolvents->solubilizers If precipitation persists end_solution Optimized Solubilization Achieved solubilizers->end_solution Success

Figure 1: A troubleshooting workflow for addressing the precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as compound 6f, is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Specifically, it targets the R132H mutation with an IC50 of 45 nM. The primary mechanism of action involves blocking the neomorphic activity of mutant IDH1, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1]

Q2: Why does this compound precipitate in my aqueous buffer?

A2: Like many small molecule inhibitors, this compound has poor aqueous solubility. It is an indane amide analog, a class of compounds that are often hydrophobic. Precipitation typically occurs when a stock solution, usually prepared in a high-solubility organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer. This sudden change in solvent polarity reduces the inhibitor's solubility, causing it to "crash out" of the solution.

Q3: What is the recommended method for preparing a working solution of this compound?

A3: To minimize precipitation, it is crucial to first dissolve this compound in an organic solvent like DMSO to prepare a high-concentration stock solution. For aqueous working solutions, this stock should then be serially diluted in the aqueous buffer of choice. It is recommended to keep the final concentration of DMSO in the assay below 1%, and ideally below 0.5%, to avoid solvent effects on the biological system.

Q4: How does pH affect the solubility of this compound?

Q5: Can I use co-solvents or other agents to improve the solubility of this compound?

A5: Yes, several strategies can be employed to enhance solubility. The use of co-solvents like PEG300, ethanol, or formulations with surfactants such as Tween-80 can help keep the compound in solution. For in vivo studies, lipid-based formulations are often used to improve the bioavailability of poorly soluble drugs.

Quantitative Data on IDH1 Inhibitor Solubility

While specific quantitative solubility data for this compound is limited in the public domain, the following tables provide solubility information for structurally related and commercially available IDH1 inhibitors, which can serve as a useful reference.

Table 1: Solubility of Selected IDH1 Inhibitors in Organic Solvents

InhibitorSolventSolubility
This compound DMSOSoluble (specific concentration not published)
Vorasidenib (AG-881) DMSO, Dimethyl formamide~30 mg/mL[3]
Ivosidenib (AG-120) DMSO, Ethanol100 mg/mL[4]

Table 2: Aqueous Solubility of Selected IDH1 Inhibitors

InhibitorAqueous BufferSolubility
Vorasidenib (AG-881) 1:2 solution of DMSO:PBS (pH 7.2)~0.33 mg/mL[3]
Ivosidenib (AG-120) Aqueous solutions (pH 1.2 - 7.4)Practically insoluble[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO and a final working solution in an aqueous buffer with minimal precipitation.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh the required amount of the inhibitor. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM in Aqueous Buffer): a. Thaw a single-use aliquot of the 10 mM stock solution. b. Perform an intermediate dilution in DMSO. For a final concentration of 10 µM, you can dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock. c. Add the final diluted DMSO solution to the pre-warmed aqueous buffer at a ratio of 1:100 (e.g., 1 µL of 1 mM intermediate stock into 99 µL of buffer to get a 10 µM final concentration with 1% DMSO). d. Gently mix the final working solution by pipetting. e. Use the freshly prepared working solution immediately.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the approximate kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance (turbidity)

Procedure:

  • Prepare Serial Dilutions: Create a 2-fold serial dilution of the 10 mM stock solution in DMSO in a separate 96-well plate.

  • Prepare Aqueous Buffer Plate: Add 98 µL of the aqueous buffer to the wells of the clear bottom 96-well plate.

  • Dilution into Aqueous Buffer: Transfer 2 µL of each DMSO dilution into the corresponding wells of the aqueous buffer plate. This will create a range of final inhibitor concentrations with a constant 2% DMSO concentration.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours.

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control is the approximate kinetic solubility.

Signaling Pathways and Experimental Workflows

IDH1-Related Signaling Pathways

Mutant IDH1 has been shown to influence several key signaling pathways involved in cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of IDH1 inhibitors.

G cluster_0 TGF-β Signaling cluster_1 PI3K/AKT/mTOR Signaling TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad Smad Complex TGFBR->Smad Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) Smad->Gene_Expression Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth IDH1_mut Mutant IDH1 Two_HG 2-Hydroxyglutarate (2-HG) IDH1_mut->Two_HG Epigenetic Epigenetic Alterations Two_HG->Epigenetic Epigenetic->TGFB Modulates Epigenetic->PI3K Modulates

Figure 2: Overview of key signaling pathways influenced by mutant IDH1.

Experimental Workflow: In Vitro IDH1 Inhibition Assay

This workflow outlines the general steps for assessing the inhibitory activity of this compound against the mutant IDH1 enzyme.

G prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) assay_setup Set Up Assay Plate (Enzyme, Buffer, Inhibitor Dilutions) prep_reagents->assay_setup pre_incubation Pre-incubate (Enzyme + Inhibitor) assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate/Cofactor) pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (e.g., NADPH consumption) initiate_reaction->measure_activity data_analysis Data Analysis (IC50 determination) measure_activity->data_analysis

Figure 3: A typical experimental workflow for an in vitro IDH1 enzyme inhibition assay.

References

Technical Support Center: Measuring Cellular Uptake of IDH1 Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the measurement of cellular uptake for "IDH1 Inhibitor 3."

Frequently Asked Questions (FAQs)

Q1: What is the first step in designing a cellular uptake experiment for this compound?

A1: The initial and most critical step is to understand the physicochemical properties of this compound. Key characteristics to determine are its intrinsic fluorescence, solubility, and the presence of any chemical groups that can be easily labeled. This information will guide the selection of the most appropriate measurement technique.

Q2: Which are the most common methods to measure the cellular uptake of a small molecule inhibitor like this compound?

A2: The primary methods for quantifying the intracellular concentration of small molecules are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately quantifying unlabeled compounds.[1][2][3][4]

  • Fluorescence-Based Methods: These are suitable if the inhibitor is intrinsically fluorescent or can be tagged with a fluorescent probe without altering its properties.[5][6][7][8][9] Techniques include fluorescence microscopy and flow cytometry.

  • Cellular Thermal Shift Assay (CETSA): This method indirectly assesses cellular uptake by measuring target engagement.[10][11][12][13][14] Ligand binding to the target protein alters its thermal stability, which can be quantified.

Q3: How do I choose the best method for my experiment?

A3: The choice of method depends on several factors:

  • Availability of Labeled Compound: If a radiolabeled or fluorescently labeled version of this compound is not available, LC-MS/MS is the preferred method for direct quantification.

  • Desired Information: If you need to visualize the subcellular localization of the inhibitor, fluorescence microscopy is the best choice. For high-throughput screening of uptake across many samples, flow cytometry or plate-based LC-MS/MS assays are more suitable. To confirm that the inhibitor is reaching and binding to its intracellular target, CETSA is a powerful tool.[10][13]

  • Equipment Availability: Your laboratory's access to specific instrumentation (e.g., a mass spectrometer, confocal microscope, or real-time PCR instrument for CETSA) will be a deciding factor.

Q4: Are there label-free methods to confirm the cellular entry of this compound?

A4: Yes, LC-MS/MS is a robust label-free method for the direct quantification of small molecules within cells.[15] Additionally, functional assays that measure a downstream biological effect of the inhibitor, such as a decrease in 2-hydroxyglutarate (2-HG) levels for mutant IDH1, can indirectly confirm its cellular uptake and target engagement.[16][17][18][19]

Q5: My functional assay is not showing the expected downstream effect. Does this mean the inhibitor is not entering the cells?

A5: Not necessarily. While a lack of a functional response could indicate poor cellular uptake, it could also be due to other factors such as rapid intracellular degradation of the inhibitor, an insufficient dose, or issues with the functional assay itself. It is recommended to use a direct method like LC-MS/MS to confirm intracellular concentrations alongside functional assays.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound using LC-MS/MS

This protocol provides a general framework for the quantification of intracellular this compound. Optimization will be required for specific cell types and inhibitor concentrations.

Materials:

  • Cell culture reagents

  • This compound

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Organic solvent for extraction (e.g., acetonitrile, methanol)

  • Internal standard (a structurally similar molecule not present in the cells)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Inhibitor Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control (e.g., DMSO).

  • Washing: Quickly aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular inhibitor.

  • Cell Lysis and Extraction:

    • Add a known volume of lysis buffer containing the internal standard to each well.

    • Incubate on ice to ensure complete lysis.

    • Add a volume of organic solvent to precipitate proteins and extract the inhibitor.

    • Centrifuge to pellet the cell debris.

  • Sample Analysis:

    • Collect the supernatant containing the inhibitor and internal standard.

    • Analyze the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the intracellular concentration of the inhibitor by comparing the peak area ratio of the inhibitor to the internal standard against the standard curve.

    • Normalize the concentration to the cell number or total protein content.

Protocol 2: Visualization of Cellular Uptake using Fluorescence Microscopy

This protocol is applicable if a fluorescently labeled version of this compound is available or if the compound is intrinsically fluorescent.

Materials:

  • Fluorescently labeled this compound

  • Cell culture reagents

  • PBS

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate.

  • Inhibitor Treatment: Treat cells with the fluorescently labeled this compound for the desired time.

  • Washing: Wash the cells three times with PBS to remove the unbound inhibitor.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Wash with PBS.

    • Stain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a confocal microscope with the appropriate laser lines and filters for the fluorescent label and DAPI.

  • Analysis: Analyze the images to determine the subcellular localization of the inhibitor.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
High background signal in LC-MS/MS Incomplete washing of cells.Increase the number and volume of washes with ice-cold PBS. Ensure complete removal of the washing buffer after each step.
Non-specific binding to the plate.Pre-coat the plates with a blocking agent or use low-binding plates. Perform a control experiment at 4°C to minimize active uptake and assess non-specific binding.[20][21]
Low or no detectable intracellular inhibitor Poor cell permeability.Increase the incubation time or inhibitor concentration.
Inhibitor instability.Prepare fresh dilutions of the inhibitor for each experiment. Check for inhibitor degradation in the cell culture medium over time.
Inefficient extraction.Test different organic solvents or lysis buffers to optimize the extraction efficiency.
High variability between replicates Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding and verify cell density. Avoid using the outer wells of multi-well plates to minimize edge effects.[22]
Inconsistent timing of steps.Standardize all incubation and washing times across all samples.
Fluorescence signal is only on the cell membrane Insufficient incubation time for internalization.Perform a time-course experiment to determine the optimal incubation time for uptake.
The fluorescent label alters uptake.If possible, compare the uptake of the labeled and unlabeled inhibitor using LC-MS/MS to ensure the label does not significantly affect permeability.
Imaging artifact.Use confocal microscopy to obtain optical sections and confirm intracellular localization. Consider a co-localization study with a known intracellular marker.

Data Presentation

Table 1: Intracellular Concentration of this compound Determined by LC-MS/MS
Treatment GroupConcentration (µM)Incubation Time (h)Intracellular Concentration (pmol/10^6 cells)
Vehicle Control04Not Detected
This compound1415.2 ± 2.1
This compound5478.9 ± 5.6
This compound104155.4 ± 11.3
Table 2: Cellular Thermal Shift Assay (CETSA) Data for IDH1 Target Engagement
Treatment GroupConcentration (µM)Melting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle Control052.1 ± 0.3-
This compound154.8 ± 0.42.7
This compound1058.2 ± 0.56.1

Visual Guides

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Measurement cluster_analysis Data Analysis seed Seed Cells treat Treat with this compound seed->treat lcms LC-MS/MS treat->lcms Direct Quantification microscopy Fluorescence Microscopy treat->microscopy Visualization cetsa CETSA treat->cetsa Target Engagement quant Quantify Concentration lcms->quant localize Determine Localization microscopy->localize engage Assess Target Binding cetsa->engage

Fig 1. General workflow for measuring cellular uptake.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start No or Low Uptake Detected perm Poor Permeability start->perm instab Inhibitor Instability start->instab extract Inefficient Extraction start->extract inc_time Increase Incubation Time/Concentration perm->inc_time fresh_prep Use Fresh Preparations instab->fresh_prep opt_extract Optimize Extraction Protocol extract->opt_extract

Fig 2. Troubleshooting logic for low inhibitor uptake.

References

Validation & Comparative

A Comparative Guide to IDH1 Inhibitors: "IDH1 Inhibitor 3" versus AGI-5198

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the enzymatic and cellular efficacy of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors, "IDH1 Inhibitor 3" (also known as compound 6f) and AGI-5198.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. The development of small molecule inhibitors targeting these mutant IDH1 enzymes represents a promising therapeutic strategy. This guide provides a head-to-head comparison of the efficacy of two such inhibitors, "this compound" and AGI-5198, based on available preclinical data.

Quantitative Efficacy Data

The following tables summarize the key efficacy parameters for "this compound" and AGI-5198, providing a clear comparison of their potency against mutant IDH1 enzymes and their effects on cancer cells.

Table 1: Enzymatic Inhibition of Mutant IDH1

InhibitorTarget MutantIC50 (nM)
This compound IDH1 R132H45[1]
AGI-5198 IDH1 R132H70[2][3]
IDH1 R132C160[2][3]

Table 2: Cellular Inhibition of 2-HG Production

InhibitorCell LineMutant IDH1IC50 (µM)
AGI-5198 HT1080R132C0.48[4]
U87MG (engineered)R132H0.07[3]

No cellular efficacy data for "this compound" is publicly available at the time of this guide's compilation.

Table 3: In Vivo Efficacy in Glioma Xenograft Models

InhibitorModelDosingOutcome
AGI-5198 R132H-IDH1 Glioma Xenografts450 mg/kg/day50-60% tumor growth inhibition over 3 weeks[2]

No in vivo efficacy data for "this compound" is publicly available at the time of this guide's compilation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Mutant IDH1 Signaling Pathway and Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 cluster_2 Inhibitor Action Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha-KG alpha-KG WT_IDH1->alpha-KG alpha-KG_mut alpha-Ketoglutarate Mutant_IDH1 Mutant IDH1 (R132H/C) alpha-KG_mut->Mutant_IDH1 2-HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Changes Epigenetic Changes 2-HG->Epigenetic_Changes Mutant_IDH1->2-HG Tumor_Growth Tumor Growth Epigenetic_Changes->Tumor_Growth Inhibitor This compound AGI-5198 Inhibitor->Mutant_IDH1 Inhibition

Caption: Mutant IDH1 converts α-ketoglutarate to the oncometabolite 2-HG, driving tumor growth. IDH1 inhibitors block this activity.

Experimental Workflow for IDH1 Inhibitor Evaluation Start Start Enzymatic_Assay Enzymatic Assay (IC50 Determination) Start->Enzymatic_Assay Cellular_Assay Cellular Assay (2-HG Inhibition) Enzymatic_Assay->Cellular_Assay In_Vivo_Study In Vivo Xenograft (Tumor Growth) Cellular_Assay->In_Vivo_Study Data_Analysis Data Analysis and Efficacy Comparison In_Vivo_Study->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for evaluating the efficacy of IDH1 inhibitors, from in vitro assays to in vivo studies.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. Below are the generalized protocols for the key experiments cited in this guide.

Mutant IDH1 Enzymatic Inhibition Assay (NADPH Depletion Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of mutant IDH1. The conversion of α-ketoglutarate (α-KG) to 2-HG by mutant IDH1 consumes NADPH. The rate of NADPH depletion, monitored by the decrease in fluorescence, is used to determine the enzyme's activity.

Protocol:

  • Reagents: Recombinant human mutant IDH1 (R132H or R132C), α-KG, NADPH, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, pH 7.5).

  • Procedure: a. Add assay buffer, mutant IDH1 enzyme, and the test inhibitor (at various concentrations) to a microplate well. b. Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding a solution of α-KG and NADPH. d. Immediately measure the fluorescence of NADPH (Excitation: ~340 nm, Emission: ~460 nm) over time.

  • Data Analysis: The initial reaction rates are calculated from the linear phase of NADPH depletion. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular 2-HG Inhibition Assay (LC-MS/MS)

This assay quantifies the reduction of intracellular 2-HG levels in cancer cells expressing mutant IDH1 after treatment with an inhibitor.

Protocol:

  • Cell Culture: Culture mutant IDH1-expressing cells (e.g., HT1080) in appropriate media.

  • Treatment: Seed cells in multi-well plates and treat with various concentrations of the inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).

  • Metabolite Extraction: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol). c. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: a. Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. b. Separate 2-HG from other metabolites using an appropriate chromatography column. c. Detect and quantify 2-HG using mass spectrometry based on its specific mass-to-charge ratio.

  • Data Analysis: Normalize the 2-HG levels to cell number or total protein content. Calculate the IC50 value for 2-HG inhibition by plotting the percentage of 2-HG reduction against the inhibitor concentration.

In Vivo Glioma Xenograft Study

This study evaluates the anti-tumor efficacy of an IDH1 inhibitor in a living organism.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously or orthotopically implant human glioma cells expressing mutant IDH1 into the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the inhibitor (e.g., AGI-5198 at 450 mg/kg/day) or vehicle control orally or via another appropriate route for a defined period (e.g., 3 weeks).

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion

Based on the currently available data, both "this compound" and AGI-5198 are potent inhibitors of the mutant IDH1 R132H enzyme at the nanomolar level in biochemical assays. AGI-5198 has demonstrated cellular activity by reducing 2-HG levels in cancer cells and has shown in vivo efficacy in slowing tumor growth in glioma xenograft models.

A comprehensive comparison is limited by the lack of publicly available cellular and in vivo efficacy data for "this compound." Further studies are required to fully elucidate the comparative therapeutic potential of these two inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental context when evaluating these compounds for their research and development programs.

References

A Comparative Guide to IDH1 Inhibitor 3 and Ivosidenib (AG-120)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two inhibitors targeting isocitrate dehydrogenase 1 (IDH1), a critical enzyme in cellular metabolism. The focus is on "IDH1 Inhibitor 3," a novel research compound, and Ivosidenib (AG-120), an FDA-approved therapeutic. This comparison is based on available preclinical data to inform research and development decisions.

Introduction to IDH1 Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma, IDH1 acquires a gain-of-function mutation, most commonly at the R132 residue.[2][3] This mutant enzyme neomorphically converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[2][3] Small molecule inhibitors that selectively target mutant IDH1 aim to reduce 2-HG levels and restore normal cellular processes.

Comparative Analysis of Inhibitor Performance

This section details the available biochemical and cellular activity data for "this compound" and Ivosidenib.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The available data for the two inhibitors against the most common IDH1 R132H mutation are summarized below.

CompoundTargetIC50 (nM)
This compound (compound 6f) IDH1 R132H45[4]
Ivosidenib (AG-120) IDH1 R132H12[5]
IDH1 R132C13[5]
IDH1 R132G8[5]
IDH1 R132L13[5]
IDH1 R132S12[5]

Table 1: Biochemical Potency of this compound and Ivosidenib against Mutant IDH1 Enzymes.

Ivosidenib demonstrates potent inhibition against a panel of IDH1-R132 mutants with IC50 values in the low nanomolar range.[5] "this compound" also shows strong inhibition of the IDH1 R132H mutant.[4]

Cellular Activity: Inhibition of 2-HG Production

The primary pharmacodynamic effect of mutant IDH1 inhibitors is the reduction of the oncometabolite 2-HG in cancer cells.

CompoundCell LineMutant IDH1Cellular IC50 (nM)
This compound (compound 6f) HT1080R132C< 5[1]
Ivosidenib (AG-120) HT1080R132C7.5[1]

Table 2: Cellular Activity of this compound and Ivosidenib in Inhibiting 2-HG Production.

In the HT1080 fibrosarcoma cell line, which endogenously expresses the IDH1 R132C mutation, "this compound" was reported to have a lower IC50 for 2-HG production than Ivosidenib, suggesting potent cell permeability and target engagement.[1]

Preclinical and Clinical Overview

Ivosidenib (AG-120)

Ivosidenib is a well-characterized, orally available, and potent inhibitor of mutant IDH1.[2][3]

Preclinical Summary:

  • In Vitro: Ivosidenib effectively lowers 2-HG levels in a dose-dependent manner in cells harboring IDH1 mutations.[2][3] This leads to the reversal of epigenetic marks and induction of myeloid differentiation in AML models.[2]

  • In Vivo: In mouse xenograft models of IDH1-mutated tumors, oral administration of Ivosidenib resulted in a rapid and significant reduction of 2-HG levels in tumors.[2] It has also been shown to be effective in patient-derived xenograft (PDX) models of AML.[6]

Clinical Summary: Ivosidenib has undergone extensive clinical evaluation and is an approved therapeutic.[2][3] It has demonstrated clinical activity and a manageable safety profile in patients with IDH1-mutant relapsed or refractory AML and cholangiocarcinoma.[2][3]

This compound (compound 6f)

"this compound" is a research compound described as a conformationally restricted indane analogue.[7]

Preclinical Summary:

  • In Vitro: It demonstrates potent enzymatic and cellular inhibition of mutant IDH1.[1][4]

  • Pharmacokinetics: The discovery publication reports that "this compound" possesses favorable pharmacokinetic properties, though specific details are limited in the available literature.[1][7]

  • Selectivity: The compound is reported to have great selectivity against wild-type IDH1 and the IDH2 R140Q mutant.[7]

There is no publicly available information on in vivo efficacy or clinical development for "this compound".

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams are provided.

IDH1_Signaling_Pathway Mutant IDH1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_wt Wild-Type IDH1 cluster_mut Mutant IDH1 cluster_nucleus Nucleus Isocitrate Isocitrate wtIDH1 wtIDH1 Isocitrate->wtIDH1 alpha_KG α-Ketoglutarate mutIDH1 mutIDH1 (e.g., R132H) alpha_KG->mutIDH1 NADPH NADPH NADP NADP+ D2HG 2-Hydroxyglutarate (Oncometabolite) Epigenetics Epigenetic Dysregulation D2HG->Epigenetics wtIDH1->alpha_KG + NADP+ mutIDH1->D2HG + NADPH Inhibitor IDH1 Inhibitor (e.g., Ivosidenib) Inhibitor->mutIDH1 Inhibits Differentiation Block in Cellular Differentiation Epigenetics->Differentiation Tumorigenesis Tumorigenesis Differentiation->Tumorigenesis

Caption: Mutant IDH1 converts α-KG to the oncometabolite 2-HG, which drives tumorigenesis.

IDH1_Inhibition_Assay Experimental Workflow: IDH1 Enzyme Inhibition Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Plate Prepare 384-well plate Add_Inhibitor Add test compounds (e.g., Ivosidenib, this compound) in various concentrations Plate->Add_Inhibitor Add_Enzyme Add recombinant mutant IDH1 enzyme Add_Inhibitor->Add_Enzyme Incubate1 Pre-incubate Add_Enzyme->Incubate1 Add_Substrates Add substrates (α-KG and NADPH) Incubate1->Add_Substrates Incubate2 Incubate at RT Add_Substrates->Incubate2 Stop_Reaction Stop reaction Incubate2->Stop_Reaction Measure_Signal Measure NADPH consumption (e.g., absorbance at 340 nm) Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50

Caption: Workflow for determining the biochemical potency (IC50) of IDH1 inhibitors.

Experimental Protocols

IDH1 R132H Enzymatic Assay (General Protocol)

This protocol is a generalized representation based on common methodologies for assessing IDH1 inhibition.

  • Reagents and Materials:

    • Recombinant human mutant IDH1 R132H enzyme

    • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, NaCl, and a reducing agent like DTT)

    • α-Ketoglutarate (α-KG)

    • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

    • Test inhibitors (dissolved in DMSO)

    • 384-well assay plates

    • Plate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Test inhibitors are serially diluted in DMSO and added to the assay plate.

    • Recombinant mutant IDH1 R132H enzyme is diluted in assay buffer and added to the wells containing the inhibitors.

    • The plate is incubated for a defined pre-incubation period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • The enzymatic reaction is initiated by adding a solution containing α-KG and NADPH.

    • The reaction is allowed to proceed for a specific duration (e.g., 60-120 minutes) at room temperature.

    • The consumption of NADPH is monitored by measuring the decrease in absorbance at 340 nm.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to DMSO controls.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Measurement by LC-MS/MS (General Protocol)

This protocol outlines a typical workflow for quantifying 2-HG levels in cells treated with IDH1 inhibitors.

  • Cell Culture and Treatment:

    • An IDH1-mutant cell line (e.g., HT1080) is seeded in multi-well plates and allowed to adhere overnight.

    • Cells are treated with serial dilutions of the test inhibitors for a specified period (e.g., 48-72 hours).

  • Metabolite Extraction:

    • The cell culture medium is removed.

    • Cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Metabolites are extracted by adding a cold extraction solvent (e.g., 80% methanol) and incubating at -80°C.

    • The cell lysate is scraped and transferred to a microcentrifuge tube.

    • The lysate is centrifuged to pellet cell debris.

  • LC-MS/MS Analysis:

    • The supernatant containing the metabolites is transferred to a new tube or vial for analysis.

    • Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • A specific column (e.g., a HILIC column) is used to separate 2-HG from other metabolites.

    • The mass spectrometer is operated in a specific mode (e.g., negative ion mode with multiple reaction monitoring) to detect and quantify 2-HG.

    • The amount of 2-HG in each sample is normalized to the cell number or total protein concentration.

    • IC50 values for 2-HG reduction are calculated from the dose-response curve.

Conclusion

Both "this compound" and Ivosidenib are potent inhibitors of mutant IDH1. Ivosidenib is a clinically validated drug with a well-documented profile of efficacy and safety in specific patient populations. "this compound" is a promising research compound that has demonstrated potent enzymatic and cellular activity, in some cases appearing more potent than Ivosidenib in preclinical assays. However, the lack of extensive public data, particularly regarding its in vivo pharmacology and safety, positions it at a much earlier stage of development. This guide provides a foundational comparison to aid researchers in the field of targeted cancer therapy. Further investigation into "this compound" is warranted to fully understand its therapeutic potential.

References

A Comparative Guide to Mutant IDH1 Inhibitors: Featuring IDH1 Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of "IDH1 Inhibitor 3" against other prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors, including the FDA-approved drugs Ivosidenib and Olutasidenib, as well as the clinical-stage inhibitors Vorasidenib and BAY-1436032. This document summarizes key preclinical and clinical data to facilitate an objective evaluation of their performance.

Introduction to Mutant IDH1 Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated 2-HG levels disrupt cellular metabolism and epigenetic regulation, ultimately driving tumorigenesis.[1] Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy, aiming to reduce 2-HG levels and restore normal cellular function.

Overview of Compared Inhibitors

This guide focuses on the following mutant IDH1 inhibitors:

  • This compound (compound 6f): A novel, potent inhibitor of the IDH1-R132H mutation.

  • Ivosidenib (AG-120): An FDA-approved inhibitor for the treatment of IDH1-mutant AML and cholangiocarcinoma.

  • Olutasidenib (FT-2102): An FDA-approved inhibitor for the treatment of relapsed or refractory IDH1-mutant AML.

  • Vorasidenib (AG-881): A brain-penetrant dual inhibitor of mutant IDH1 and IDH2, primarily investigated for glioma.

  • BAY-1436032: A pan-mutant IDH1 inhibitor that has been evaluated in clinical trials for solid tumors and AML.

Comparative Performance Data

The following tables summarize the available quantitative data for each inhibitor, allowing for a direct comparison of their biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: In Vitro Potency (IC50 values)
InhibitorTargetIC50 (nM)Wild-Type IDH1 IC50 (nM)Selectivity (WT/mutant)
This compound (compound 6f) IDH1 R132H45Not ReportedNot Reported
Ivosidenib (AG-120) IDH1 R132H~524-71[2]~5-14
IDH1 R132C7.5[3]
Olutasidenib (FT-2102) IDH1 R132H/C/L/GNot specified22,400[2]High
Vorasidenib (AG-881) IDH1 R132H1.5>10,000>6,667
IDH1 R132C4>2,500
BAY-1436032 IDH1 R132H13>10,000>769
IDH1 R132C15>667
Table 2: Pharmacokinetic Parameters (Preclinical)
InhibitorSpeciesRouteTmax (h)t1/2 (h)Brain Penetration
This compound (compound 6f) Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Ivosidenib (AG-120) MouseOral1-44-10Low
Olutasidenib (FT-2102) Not ReportedNot ReportedNot ReportedNot ReportedBrain-penetrant
Vorasidenib (AG-881) MouseOral1-24-6High
BAY-1436032 MouseOral0.5-21-3Not Reported

Note: This table represents a summary of available preclinical pharmacokinetic data and may not be exhaustive.

Signaling Pathway and Experimental Workflow

Mutant IDH1 Signaling Pathway

Mutant IDH1 enzymes convert α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This oncometabolite competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. IDH1 inhibitors block the production of 2-HG, thereby restoring the normal function of these enzymes.

Mutant_IDH1_Signaling cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH1 TCA_Cycle TCA_Cycle aKG->TCA_Cycle Enters TCA Cycle Dioxygenases Dioxygenases aKG->Dioxygenases Cofactor for α-KG-dependent dioxygenases Normal_Differentiation Normal_Differentiation Dioxygenases->Normal_Differentiation Normal epigenetic regulation Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut WT IDH1 Two_HG 2-Hydroxyglutarate (2-HG) aKG_mut->Two_HG Mutant IDH1 Dioxygenases_mut α-KG-dependent dioxygenases Two_HG->Dioxygenases_mut Inhibits α-KG-dependent dioxygenases Inhibitor IDH1 Inhibitor Inhibitor->aKG_mut Blocks conversion to 2-HG Blocked_Differentiation Blocked Differentiation & Tumorigenesis Dioxygenases_mut->Blocked_Differentiation Altered epigenetic regulation

Caption: Mutant IDH1 signaling pathway and point of intervention for inhibitors.

General Experimental Workflow for Inhibitor Evaluation

The evaluation of novel IDH1 inhibitors typically follows a standardized workflow, from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow Biochemical_Screening Biochemical Screening (Enzymatic Assay) Cell_Based_Assay Cell-Based Assays (2-HG Measurement) Biochemical_Screening->Cell_Based_Assay Identifies potent compounds PK_Studies Pharmacokinetic Studies (In Vivo) Cell_Based_Assay->PK_Studies Confirms cellular activity Efficacy_Studies In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Studies Determines drug exposure Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization Evaluates anti-tumor activity

Caption: A typical experimental workflow for the development of IDH1 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays commonly used to evaluate IDH1 inhibitors.

Mutant IDH1 Enzymatic Assay

Objective: To determine the in vitro potency (IC50) of an inhibitor against the mutant IDH1 enzyme.

Principle: The assay measures the inhibitor's ability to block the NADPH-dependent conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) by the mutant IDH1 enzyme. The consumption of NADPH is monitored by measuring the decrease in absorbance at 340 nm.

Materials:

  • Recombinant human mutant IDH1 (e.g., R132H) enzyme

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM DTT)

  • Test inhibitor (serially diluted)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant mutant IDH1 enzyme, and the test inhibitor at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding a mixture of α-KG and NADPH.

  • Immediately measure the absorbance at 340 nm at time zero and then monitor the decrease in absorbance over time (e.g., every minute for 30 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based 2-HG Measurement Assay

Objective: To assess the ability of an inhibitor to reduce the intracellular or extracellular levels of 2-HG in cancer cells harboring an IDH1 mutation.

Principle: IDH1-mutant cells are treated with the inhibitor, and the concentration of 2-HG in cell lysates or culture medium is quantified using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • IDH1-mutant cancer cell line (e.g., U87-MG R132H, HT1080)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (for intracellular measurement)

  • LC-MS system

Procedure:

  • Seed the IDH1-mutant cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 48-72 hours).

  • For extracellular 2-HG: Collect the cell culture medium.

  • For intracellular 2-HG: Wash the cells with PBS, and then lyse the cells using a suitable lysis buffer.

  • Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

  • Prepare the samples (medium or lysate) for LC-MS analysis, which may involve protein precipitation and dilution.

  • Analyze the samples using a validated LC-MS method to quantify the concentration of 2-HG.

  • Normalize the 2-HG levels to cell number or protein concentration.

  • Plot the 2-HG levels against the inhibitor concentration to determine the cellular IC50.

In Vivo Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Principle: Human cancer cells with an IDH1 mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • IDH1-mutant cancer cell line (e.g., for AML or glioma models)

  • Matrigel (for subcutaneous models)

  • Test inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously or orthotopically implant the IDH1-mutant cancer cells into the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage).

  • Monitor the body weight and general health of the mice regularly.

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion

The landscape of mutant IDH1 inhibitors is rapidly evolving, with several promising agents in clinical development and two already approved for clinical use. "this compound" demonstrates potent in vitro activity against the IDH1 R132H mutation, placing it among the noteworthy preclinical candidates. However, a comprehensive comparison is currently limited by the lack of publicly available, direct head-to-head preclinical and clinical data against other inhibitors.

Ivosidenib and Olutasidenib have established clinical efficacy in AML and/or cholangiocarcinoma. Vorasidenib shows significant promise for gliomas due to its ability to cross the blood-brain barrier. BAY-1436032 has demonstrated activity against a range of IDH1 mutations.

For a more definitive assessment of "this compound"'s potential, further studies are required to elucidate its full preclinical profile, including its selectivity, pharmacokinetic properties, and in vivo efficacy in relevant cancer models. Direct comparative studies with existing inhibitors under identical experimental conditions will be crucial to accurately position "this compound" within the therapeutic landscape of mutant IDH1-targeted therapies.

References

A Comparative Guide to IDH1 Inhibitors: Validating the Inhibitory Effect of "IDH1 Inhibitor 3" on 2-Hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "IDH1 Inhibitor 3" with other prominent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). The focus is on their inhibitory effects on the oncometabolite 2-hydroxyglutarate (2-HG). This document includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathway and experimental workflow.

Mutations in the IDH1 enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to 2-HG.[1][2] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[1] Consequently, inhibitors targeting mutant IDH1 and reducing 2-HG levels are a promising therapeutic strategy.[3]

Performance Comparison of IDH1 Inhibitors

"this compound" demonstrates potent inhibition of the mutant IDH1 R132H enzyme. To contextualize its performance, this section compares its enzymatic inhibitory concentration (IC50) with that of other well-characterized IDH1 inhibitors. Furthermore, the cellular efficacy of these compounds in reducing 2-HG levels within cancer cell lines is presented.

InhibitorTarget MutantEnzymatic IC50 (nM)Cellular 2-HG Inhibition IC50 (nM)Cell LineReference
This compound IDH1 R132H45Not Reported-[4]
Ivosidenib (AG-120) IDH1 R132H1250 - 220U87, THP-1[5][6]
IDH1 R132C137.5HT1080[5][7]
Olutasidenib (FT-2102) IDH1 R132H21.28 - 116Various[1][8][9]
IDH1 R132C1148 - 116Various[1][8][9]
AGI-5198 IDH1 R132H7040U87[6][10][11]
IDH1 R132C160>1000HT1080[6][11]
BAY1436032 IDH1 R132HNot Reported60Mouse hematopoietic cells[12]
IDH1 R132CNot Reported45Mouse hematopoietic cells[12]

Experimental Protocols

To validate the inhibitory effect of "this compound" and other compounds on 2-HG production, two key experiments are essential: an in vitro enzymatic assay to measure direct inhibition of the mutant IDH1 enzyme and a cellular assay to quantify the reduction of 2-HG in a biological context.

Mutant IDH1 Enzymatic Activity Assay (Colorimetric)

This protocol outlines a method to determine the in vitro potency of an inhibitor against a mutant IDH1 enzyme (e.g., R132H). The assay measures the consumption of NADPH, a cofactor in the conversion of α-KG to 2-HG by the mutant enzyme.

Materials:

  • Recombinant mutant IDH1 (R132H) enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • NADPH

  • α-ketoglutarate (α-KG)

  • Test inhibitor (e.g., "this compound") dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 2X enzyme solution by diluting the recombinant mutant IDH1 enzyme in cold assay buffer.

    • Prepare a 10X inhibitor solution by serially diluting the test inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a 2X substrate solution containing NADPH and α-KG in assay buffer.

  • Assay Setup:

    • Add 50 µL of the 2X enzyme solution to each well of the 96-well plate.

    • Add 10 µL of the 10X inhibitor solution to the corresponding wells. For the no-inhibitor control, add 10 µL of assay buffer with the same final DMSO concentration.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 40 µL of the 2X substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in a kinetic mode, taking readings every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance at 340 nm over time).

    • Plot the initial reaction velocity against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular 2-HG Quantification using LC-MS/MS

This protocol describes how to measure the intracellular levels of 2-HG in cancer cells harboring an IDH1 mutation after treatment with an inhibitor.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080, U-87 MG)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., "this compound")

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (80%), pre-chilled to -80°C

  • Internal standard (e.g., ¹³C₅-D-2HG)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed the IDH1-mutant cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test inhibitor for 48-72 hours. Include a vehicle control (DMSO).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Add the internal standard to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube.

  • Sample Preparation and LC-MS/MS Analysis:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

    • Inject the samples into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column (e.g., a HILIC column).

    • Detect and quantify 2-HG and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.[13][14]

  • Data Analysis:

    • Calculate the peak area ratio of 2-HG to the internal standard.

    • Normalize the 2-HG levels to the cell number or total protein concentration.

    • Plot the normalized 2-HG levels against the inhibitor concentration to determine the cellular IC50 value.

Visualizations

Signaling Pathway of Mutant IDH1 and 2-HG Production

The following diagram illustrates the metabolic pathway altered by the IDH1 mutation. In normal cells, wild-type IDH1 converts isocitrate to α-ketoglutarate. However, mutant IDH1 gains a new function, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate.

IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_legend Legend Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG TwoHG 2-Hydroxyglutarate (2-HG) aKG->TwoHG Epigenetic_Changes Epigenetic Dysregulation (Histone & DNA Hypermethylation) TwoHG->Epigenetic_Changes Block_Differentiation Block in Cellular Differentiation TwoHG->Block_Differentiation wtIDH1 Wild-type IDH1 mutIDH1 Mutant IDH1 Tumorigenesis Tumorigenesis Epigenetic_Changes->Tumorigenesis Block_Differentiation->Tumorigenesis wtIDH1_label Catalyzes mutIDH1_label Catalyzes Inhibitor This compound Inhibitor->mutIDH1 Normal_Reaction Normal Reaction Mutant_Reaction Mutant Reaction Inhibition Inhibition

Caption: Mutant IDH1 signaling pathway leading to 2-HG production.

Experimental Workflow for Validating Inhibitory Effect

This diagram outlines the key steps involved in validating the inhibitory effect of a compound like "this compound" on 2-HG production.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation Enzyme_Assay Mutant IDH1 Enzymatic Assay IC50_Enzymatic Determine Enzymatic IC50 Enzyme_Assay->IC50_Enzymatic Comparison Compare with Alternative Inhibitors IC50_Enzymatic->Comparison Cell_Culture Culture IDH1-mutant Cancer Cells Treatment Treat Cells with 'this compound' Cell_Culture->Treatment Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction LCMS 2-HG Quantification (LC-MS/MS) Metabolite_Extraction->LCMS IC50_Cellular Determine Cellular 2-HG IC50 LCMS->IC50_Cellular IC50_Cellular->Comparison Start Start Validation Start->Enzyme_Assay Start->Cell_Culture Conclusion Conclusion on Inhibitory Effect Comparison->Conclusion

Caption: Workflow for validating the inhibitory effect of "this compound".

References

Comparative Analysis of IDH1 Inhibitors: DS-1001b vs. IDH1 Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1), DS-1001b and IDH1 Inhibitor 3. This document is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview of their biochemical activity, mechanism of action, and available preclinical and clinical data.

Mutations in the IDH1 enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation.[1][2] Small molecule inhibitors targeting these mutant IDH1 enzymes represent a promising therapeutic strategy.[3]

Overview of Inhibitors

DS-1001b is a potent, orally bioavailable, and blood-brain barrier-permeable selective inhibitor of mutant IDH1.[4][5][6] It has been investigated in clinical trials for the treatment of gliomas harboring IDH1 mutations.[7][8][9]

This compound , also known as compound 6f, is a novel indane analogue identified as a mutant IDH1 inhibitor.[10] The publicly available data on this compound is limited to its initial discovery and in vitro biochemical activity.[10]

Biochemical and In Vitro Activity

The following table summarizes the available quantitative data for the biochemical and in vitro cellular activities of DS-1001b and this compound.

ParameterDS-1001bThis compound (compound 6f)Reference
Target Mutant IDH1 R132XMutant IDH1 R132H[4]
IC50 (IDH1 R132H) Not explicitly stated in nM, but described as potent.45 nM[10]
Cellular Activity Inhibited proliferation of IDH1-mutated chondrosarcoma cells (GI50 = 77-81 nM) and decreased 2-HG levels.No data available.[11]
Selectivity Selective for mutant IDH1 over wild-type IDH1 and mutant IDH2.[5]No data available.[5]

Mechanism of Action

Both inhibitors target the mutant form of the IDH1 enzyme, but their precise binding mechanisms differ based on available information.

DS-1001b acts as an allosteric inhibitor.[1][12] It binds to a pocket at the dimer interface of the mutant IDH1 enzyme, stabilizing an "open" and inactive conformation.[1][12] This conformational change disrupts the binding site for a crucial divalent cation (Mg2+), which is necessary for the binding of the substrate α-ketoglutarate (α-KG).[1][12] Consequently, the overall catalytic activity of the mutant enzyme is inhibited.[1]

The mechanism of action for This compound has not been extensively characterized in the public domain.

Preclinical and Clinical Data

A significant disparity exists in the extent of preclinical and clinical evaluation between the two inhibitors.

DS-1001b has undergone extensive preclinical and clinical development.

  • Preclinical: In vivo studies have demonstrated that DS-1001b impairs tumor growth in xenograft models of both chondrosarcoma and glioblastoma.[5][11] It effectively penetrates the blood-brain barrier, making it a suitable candidate for treating brain tumors.[5] Mechanistically, DS-1001b has been shown to reverse aberrant histone modifications and promote cell differentiation.[11]

  • Clinical: DS-1001b has been evaluated in a Phase I clinical trial (NCT03030066) for patients with recurrent or progressive IDH1-mutant gliomas.[7][8][9][13] The study demonstrated that the drug was well-tolerated and showed clinical activity, including complete and partial responses in some patients.[7][8][13] A Phase II study (NCT04458272) has also been initiated.

There is no publicly available preclinical in vivo or clinical data for This compound .

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDH1 signaling pathway and a general experimental workflow for the evaluation of IDH1 inhibitors.

IDH1_Signaling_Pathway IDH1 Signaling Pathway in Cancer cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate wtIDH1 Wild-type IDH1 Isocitrate->wtIDH1 NADP+ -> NADPH aKG α-Ketoglutarate (α-KG) mIDH1 Mutant IDH1 aKG->mIDH1 NADPH -> NADP+ D2HG D-2-Hydroxyglutarate (D-2-HG) mIDH1->D2HG TET_enzymes TET Enzymes (DNA Demethylases) D2HG->TET_enzymes Inhibition Histone_Demethylases Histone Demethylases D2HG->Histone_Demethylases Inhibition wtIDH1->aKG Epigenetic_Dysregulation Epigenetic Dysregulation (Hypermethylation) TET_enzymes->Epigenetic_Dysregulation Histone_Demethylases->Epigenetic_Dysregulation Block_Differentiation Block in Cellular Differentiation Epigenetic_Dysregulation->Block_Differentiation Oncogenesis Oncogenesis Block_Differentiation->Oncogenesis Experimental_Workflow Experimental Workflow for IDH1 Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Assay (IC50 vs. mutant and WT IDH1) Cell_Based_Assay Cell-Based Assays (2-HG levels, Proliferation) Biochemical_Assay->Cell_Based_Assay Selectivity_Panel Selectivity Profiling (vs. IDH2, other enzymes) Cell_Based_Assay->Selectivity_Panel PK_Studies Pharmacokinetics (PK) (Oral bioavailability, BBB penetration) Selectivity_Panel->PK_Studies Efficacy_Models Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Models Toxicity_Studies Toxicology Assessment Efficacy_Models->Toxicity_Studies Phase_I Phase I Trials (Safety, Tolerability, PK/PD) Toxicity_Studies->Phase_I Phase_II Phase II Trials (Efficacy in specific cancers) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy Studies) Phase_II->Phase_III

References

Assessing the Potency of IDH1 Inhibitor 3 Against Diverse IDH1 Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. The development of small molecule inhibitors targeting these mutant IDH1 enzymes represents a promising therapeutic strategy. This guide provides a comparative analysis of the potency of "IDH1 Inhibitor 3," also known as compound 6f, against various IDH1 mutations, alongside other notable IDH1 inhibitors. The presented data is supported by detailed experimental protocols to aid in the replication and further investigation of these findings.

Potency Comparison of IDH1 Inhibitors

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of "this compound" and other selected IDH1 inhibitors against wild-type IDH1 and various common IDH1 mutations. This data allows for a direct comparison of the potency and selectivity of these compounds.

InhibitorIC50 (nM) vs. IDH1 R132HIC50 (nM) vs. IDH1 R132CIC50 (nM) vs. IDH1 R132GIC50 (nM) vs. Wild-Type (WT) IDH1
This compound (compound 6f) 45[1][2][3][4]Data Not AvailableData Not Available>3,555 (Selectivity >79-fold)
AGI-519870160Data Not Available>40,000
IDH-3052728Data Not Available6,140[5]
GSK3214.63.82.946[2]
Mutant IDH1-IN-142 (R132H/R132H)4 (R132C/R132C)Data Not Available143[4]
TC-E 5008190 (Ki)120 (Ki)Data Not Available12,300 (Ki)[2]
IDH8892072Data Not Available1,380[3]

Note: The potency of "this compound" has been predominantly characterized against the IDH1 R132H mutation. Data on its activity against other IDH1 mutations was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are protocols for key experiments typically employed in the evaluation of IDH1 inhibitors.

Biochemical Assay for IDH1 Inhibitor Potency (IC50 Determination)

This assay measures the ability of an inhibitor to block the enzymatic activity of recombinant mutant IDH1 protein. The production of NADPH is monitored, which is a product of the IDH1-catalyzed conversion of isocitrate to α-ketoglutarate (α-KG).

Materials:

  • Recombinant human mutant IDH1 (e.g., R132H, R132C) and wild-type IDH1 enzymes.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT.

  • Substrate Solution: α-ketoglutarate (α-KG) and NADPH.

  • Inhibitor compounds dissolved in DMSO.

  • 96-well or 384-well microplates.

  • Plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In the microplate wells, add the assay buffer.

  • Add the diluted inhibitor compounds to the respective wells. Include a DMSO-only control (no inhibitor).

  • Add the recombinant mutant IDH1 enzyme to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate solution (α-KG and NADPH).

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.

  • Record measurements at regular intervals for a set period (e.g., 30-60 minutes).

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assay for 2-Hydroxyglutarate (2-HG) Production

This assay measures the intracellular or secreted levels of the oncometabolite 2-HG in cancer cell lines harboring IDH1 mutations after treatment with an inhibitor.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT-1080, U-87 MG expressing mutant IDH1).

  • Cell culture medium and supplements.

  • Inhibitor compounds dissolved in DMSO.

  • Cell lysis buffer.

  • 2-HG detection kit (commercially available, typically based on enzymatic conversion and colorimetric or fluorometric detection).

  • Microplate reader for colorimetric or fluorescence measurements.

Procedure:

  • Seed the IDH1-mutant cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compounds. Include a DMSO-only control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • For intracellular 2-HG: a. Wash the cells with PBS. b. Lyse the cells using the provided lysis buffer. c. Collect the cell lysates.

  • For secreted 2-HG: a. Collect the cell culture medium.

  • Process the cell lysates or culture medium according to the instructions of the 2-HG detection kit. This typically involves an enzymatic reaction that converts 2-HG to a product that can be measured.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Normalize the 2-HG levels to cell number or protein concentration.

  • Calculate the percent inhibition of 2-HG production for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the biochemical and cell-based assays.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Serial Dilution of This compound Plate_Setup Add Assay Buffer and Inhibitor to Microplate Inhibitor_Dilution->Plate_Setup Enzyme_Prep Prepare Recombinant Mutant IDH1 Enzyme Enzyme_Addition Add Enzyme and Pre-incubate Enzyme_Prep->Enzyme_Addition Substrate_Prep Prepare Substrate Mix (α-KG + NADPH) Reaction_Start Initiate Reaction with Substrate Mix Substrate_Prep->Reaction_Start Plate_Setup->Enzyme_Addition Enzyme_Addition->Reaction_Start Data_Acquisition Measure NADPH Consumption (Absorbance at 340 nm) Reaction_Start->Data_Acquisition Rate_Calculation Calculate Initial Reaction Rates Data_Acquisition->Rate_Calculation IC50_Determination Determine IC50 Value Rate_Calculation->IC50_Determination Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_detection 2-HG Detection cluster_data_analysis Data Analysis Cell_Seeding Seed IDH1-Mutant Cells in Microplate Inhibitor_Treatment Treat Cells with This compound Cell_Seeding->Inhibitor_Treatment Incubation Incubate for 48-72 hours Inhibitor_Treatment->Incubation Sample_Collection Collect Cell Lysate or Culture Medium Incubation->Sample_Collection Enzymatic_Reaction Perform Enzymatic 2-HG Detection Assay Sample_Collection->Enzymatic_Reaction Measurement Measure Signal (Colorimetric/Fluorometric) Enzymatic_Reaction->Measurement Normalization Normalize 2-HG Levels Measurement->Normalization IC50_Calculation Calculate IC50 Value Normalization->IC50_Calculation IDH1_Signaling_Pathway cluster_pathway Mutant IDH1 Signaling Isocitrate Isocitrate mIDH1 Mutant IDH1 (e.g., R132H) Isocitrate->mIDH1 Normal (reduced) alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mIDH1 mIDH1->alpha_KG Normal (reduced) Two_HG D-2-Hydroxyglutarate (2-HG) mIDH1->Two_HG Neomorphic Activity Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, JmjC) Two_HG->Dioxygenases Epigenetic_Changes Epigenetic Alterations (DNA/Histone Hypermethylation) Dioxygenases->Epigenetic_Changes Differentiation_Block Blocked Cellular Differentiation Epigenetic_Changes->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis IDH1_Inhibitor This compound IDH1_Inhibitor->mIDH1

References

A Comparative Benchmarking Guide to IDH1 Inhibitor 3 and Standard IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel research compound "IDH1 Inhibitor 3" against a panel of standard and clinically relevant inhibitors of Isocitrate Dehydrogenase 1 (IDH1). The performance of these inhibitors is evaluated based on their biochemical potency and, where data is available, their cellular activity. This document is intended to serve as a resource for researchers in oncology, metabolism, and drug discovery to inform decisions on the selection and application of IDH1 inhibitors in a preclinical setting.

Introduction to Mutant IDH1 Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, somatic mutations in the IDH1 gene confer a neomorphic enzymatic activity.[1] This mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (D2HG).[1] The accumulation of D2HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis. Small molecule inhibitors that selectively target mutant IDH1 have emerged as a promising therapeutic strategy.[2]

This guide focuses on "this compound," also identified as compound 6f, a novel inhibitor with reported activity against the common IDH1 R132H mutation. We benchmark this compound against established IDH1 inhibitors, including the FDA-approved drugs Ivosidenib (AG-120), Olutasidenib (FT-2102), and Vorasidenib (AG-881), as well as the widely used research compounds AGI-5198 and ML309.

Biochemical Potency: A Comparative Analysis

The primary measure of an inhibitor's efficacy at the molecular level is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the reported biochemical IC50 values for this compound and standard inhibitors against the most prevalent IDH1 mutation, R132H, as well as other common mutations and the wild-type (WT) enzyme.

Table 1: Biochemical Potency (IC50, nM) Against IDH1 R132H Mutant

InhibitorIC50 (nM) vs. IDH1 R132HReference(s)
This compound (compound 6f) 45[3]
Ivosidenib (AG-120)12[2]
Olutasidenib (FT-2102)21.2[4]
Vorasidenib (AG-881)0.04 - 22[5][6]
AGI-519870[7][8]
ML30996[9][10]

Table 2: Selectivity Profile - Biochemical Potency (IC50, nM) Against Other IDH1 Mutants and Wild-Type IDH1

InhibitorIDH1 R132CIDH1 R132GIDH1 R132LIDH1 R132SWild-Type IDH1Reference(s)
This compound (compound 6f) Data not availableData not availableData not availableData not availableData not available
Ivosidenib (AG-120)138131224 - 71[2][11]
Olutasidenib (FT-2102)114Data not availableData not availableData not available>20,000[4][11]
Vorasidenib (AG-881)0.04 - 220.04 - 220.04 - 220.04 - 22Data not available[5][6]
AGI-5198160Data not availableData not availableData not available>100,000[11]
ML309Data not availableData not availableData not availableData not available36,500[9][10]

Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison is best made when data is generated from the same study.

Cellular Activity and In Vivo Efficacy

While biochemical potency is a crucial starting point, the ability of an inhibitor to penetrate cells, engage its target, and elicit a biological response is equally important. Key cellular assays for IDH1 inhibitors measure the reduction of 2-HG levels in mutant IDH1-harboring cell lines and assess the impact on cell viability and proliferation.

Table 3: Cellular Activity of IDH1 Inhibitors

InhibitorCell Line(s)Cellular Activity MetricResultReference(s)
This compound (compound 6f) Data not availableData not availableData not available
Ivosidenib (AG-120)HT1080 (R132C)2-HG Inhibition IC507.5 nM[12]
Olutasidenib (FT-2102)Multiple R132 mutantsPotent 2-HG reductionEfficacious against most R132 mutants[4]
Vorasidenib (AG-881)U-87 MG (R140Q), HT-1080 (R132C), TS603Antiproliferative IC50< 50 nM[5]
AGI-5198TS603 (glioma)Dose-dependent 2-HG inhibitionEffective[7]
ML309U87 MG (glioblastoma)2-HG Reduction EC5055 nM[10]

Visualizing Mechanisms and Workflows

To further elucidate the context of IDH1 inhibition, the following diagrams, generated using Graphviz, illustrate the relevant signaling pathway and a typical experimental workflow.

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_wt_idh1 Wild-Type IDH1 cluster_mutant_idh1 Mutant IDH1 cluster_downstream Downstream Effects Isocitrate Isocitrate WT_IDH1 WT IDH1 Isocitrate->WT_IDH1 NADP+ to NADPH alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->Mutant_IDH1 NADPH to NADP+ D2HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) D2HG->Epigenetic_Dysregulation WT_IDH1->alpha_KG Mutant_IDH1->D2HG Inhibitor This compound & Standard Inhibitors Inhibitor->Mutant_IDH1 Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Caption: The IDH1 signaling pathway, illustrating the normal function of wild-type IDH1 and the neomorphic activity of mutant IDH1, which is blocked by IDH1 inhibitors.

Experimental_Workflow cluster_cellular Cellular Level start Start: Compound Selection (this compound vs. Standards) biochemical_assay Biochemical Assay (Enzyme Kinetics) start->biochemical_assay cellular_assays Cell-Based Assays start->cellular_assays data_analysis Data Analysis & Comparison biochemical_assay->data_analysis IC50 Values hg_assay 2-HG Measurement (LC-MS/MS or Enzymatic) cellular_assays->hg_assay viability_assay Cell Viability Assay (e.g., MTT) cellular_assays->viability_assay conclusion Conclusion: Comparative Efficacy data_analysis->conclusion hg_assay->data_analysis 2-HG Levels viability_assay->data_analysis Cell Viability %

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices in the field and can be adapted for specific research needs.

IDH1 R132H Biochemical Assay

This assay measures the ability of an inhibitor to block the conversion of α-KG to D2HG by the mutant IDH1 enzyme, typically by monitoring the consumption of the cofactor NADPH.

Materials:

  • Recombinant human IDH1 R132H enzyme

  • IDH1 Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • 96-well or 384-well microplates (black, for fluorescence)

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the IDH1 Assay Buffer, recombinant IDH1 R132H enzyme, and NADPH in each well of the microplate.

  • Add the test inhibitors at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding α-KG to each well.

  • Immediately begin monitoring the decrease in NADPH absorbance at 340 nm in a kinetic mode for a set period (e.g., 30-60 minutes).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay (LC-MS/MS)

This method provides a highly sensitive and specific quantification of intracellular 2-HG levels in cells treated with IDH1 inhibitors.

Materials:

  • IDH1-mutant cell line (e.g., U87-MG glioblastoma cells engineered to express IDH1 R132H)

  • Cell culture medium and supplements

  • Test inhibitors

  • Methanol (B129727) (ice-cold, 80%)

  • LC-MS/MS system with a suitable column for polar metabolite separation (e.g., HILIC)

  • Internal standards (e.g., 13C-labeled 2-HG)

Procedure:

  • Seed the IDH1-mutant cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitors for a specified duration (e.g., 24-72 hours).

  • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells and extract the metabolites by adding ice-cold 80% methanol containing the internal standard.

  • Incubate on ice for 10-15 minutes, then scrape the cells and collect the lysate.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Transfer the supernatant (containing the metabolites) to a new tube and dry it down (e.g., using a vacuum concentrator).

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • Inject the samples onto the LC-MS/MS system and quantify the 2-HG levels by comparing the peak area of endogenous 2-HG to that of the internal standard.

  • Normalize the 2-HG levels to cell number or total protein content.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (adherent or suspension)

  • Complete cell culture medium

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates (clear)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach (for adherent cells) or acclimate.

  • Treat the cells with various concentrations of the test inhibitors and incubate for the desired period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • For adherent cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • For suspension cells: Centrifuge the plate to pellet the cells and then carefully remove the supernatant.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This guide provides a comparative overview of "this compound" and standard IDH1 inhibitors based on currently available public data. "this compound" demonstrates potent biochemical inhibition of the IDH1 R132H mutant, with an IC50 of 45 nM.[3] This potency is comparable to other well-established research compounds and some clinically approved inhibitors.

However, a comprehensive evaluation of "this compound" is currently limited by the lack of publicly available data on its selectivity against wild-type IDH1 and other mutant forms, as well as its activity in cellular models. Further studies are required to determine its ability to reduce cellular 2-HG levels and its impact on the viability of IDH1-mutant cancer cells.

Researchers are encouraged to use the provided data and protocols as a foundation for their own investigations into the potential of "this compound" and other novel IDH1-targeted therapies. The detailed experimental methodologies will facilitate the generation of robust and comparable datasets, ultimately contributing to the advancement of treatments for IDH1-mutated cancers.

References

Safety Operating Guide

Navigating the Disposal of IDH1 Inhibitor 3: A Comprehensive Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of novel research compounds like IDH1 Inhibitor 3 is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every research chemical are not always readily available, established guidelines for hazardous waste management provide a robust framework for ensuring safe handling and disposal. This guide offers essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, the first step is always to consult the Safety Data Sheet (SDS) provided by the supplier. For novel compounds where an SDS may be incomplete, it is imperative to treat the substance as hazardous.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1]

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Avoid Contact: Prevent direct contact with skin and eyes. In the event of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[1][3]

Spill Response: In case of a spill, evacuate the area. For small solid spills, carefully scoop the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material and collect all contaminated materials for disposal as chemical waste.[2]

Step-by-Step Disposal Procedures for this compound

The proper disposal of chemical waste is a multi-step process that requires careful attention to segregation, labeling, and storage.

Step 1: Waste Identification and Segregation

Properly segregate chemical waste to prevent dangerous reactions.[4] Never mix incompatible chemicals.[5] this compound waste should be categorized based on its physical state (solid or liquid) and any solvents used.

  • Solid Waste: Collect un-used or expired solid this compound in its original container or a clearly labeled, sealed, and appropriate waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container made of a compatible material. Do not fill containers to more than 90% capacity.[1]

  • Contaminated Materials: Non-sharp items such as gloves, pipette tips, and bench paper contaminated with this compound should be collected in a designated, sealed plastic bag or container. Chemically contaminated sharps like needles and broken glass must be placed in a puncture-resistant sharps container.[1][6]

Step 2: Container Selection and Labeling

The choice of container is crucial for safe storage and disposal. Containers must be in good condition, compatible with the waste, and have a secure, tight-fitting lid.[4][5]

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste".[5]

  • The full chemical name, "this compound," and any other chemical constituents, avoiding abbreviations or formulas.[5]

  • The approximate concentration of each component.

  • The date when waste was first added to the container.[5]

  • The Principal Investigator's name and laboratory location.[5]

Step 3: Storage and Accumulation

Store waste containers in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7] The SAA should be a secondary containment system, such as a plastic tub, to contain any potential leaks.[4][5] Federal and institutional regulations dictate the maximum amount of waste that can be accumulated and the time it can be stored.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5] Do not attempt to dispose of chemical waste down the sink or in the regular trash.[4][8] Provide the EHS office with all necessary documentation and information about the compound.[5]

Quantitative Data for Disposal Planning

While specific quantitative data for "this compound" is not available, the following table outlines general regulatory limits for hazardous waste accumulation that laboratories must adhere to.

ParameterGuidelineSource
Maximum Volume in SAA 55 gallons of hazardous waste[7]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[7]
Maximum Storage Time Typically up to 12 months, provided accumulation limits are not exceeded.[7]
Container Fill Level Do not exceed 90% of the container's capacity.[1]

Disposal Workflow

The logical progression for the safe disposal of this compound is illustrated in the following workflow diagram.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_contain Containment & Labeling cluster_store Storage cluster_dispose Disposal A Consult SDS & Wear Appropriate PPE B Handle in a Ventilated Area (Fume Hood) A->B C Identify Waste Type (Solid, Liquid, Contaminated) B->C D Segregate into Compatible Waste Streams C->D E Select Appropriate, Leak-Proof Waste Container D->E F Label Container with 'Hazardous Waste' & Full Chemical Name E->F G Add Accumulation Start Date & PI Information F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Contact Institutional EHS for Waste Pickup I->J

A workflow for the safe disposal of novel research chemicals.

By adhering to these established safety protocols and disposal procedures, laboratory personnel can effectively manage the waste generated from working with this compound, ensuring a safe research environment and compliance with all relevant regulations.

References

Personal protective equipment for handling IDH1 Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for IDH1 Inhibitor 3

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel compounds is paramount. This guide provides essential safety, operational, and disposal information for this compound, a mutant isocitrate dehydrogenase 1 (IDH1) inhibitor. Adherence to these protocols is critical for laboratory safety and experimental integrity.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for accurate experimental planning and safety assessments.

PropertyValue
Molecular Weight 591.56 g/mol
Formula C₃₁H₂₅F₄N₅O₃
CAS Number 2171081-24-4
IC₅₀ 45 nM for IDH1R132H[1]
Appearance Solid powder (assumed)
Storage Store at -20°C for long-term stability. For short-term use, solutions can be stored at 4°C. Avoid repeated freeze-thaw cycles.[2]
Solubility Soluble in DMSO.[2]
Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times in the laboratory:

  • Gloves: Nitrile or latex gloves should be worn to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are essential to protect the eyes from splashes or airborne particles.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a properly fitted respirator (e.g., N95) should be used. Work in a well-ventilated area, preferably a chemical fume hood.

Experimental Protocols

The following provides a generalized methodology for preparing and using this compound in a typical in vitro cell-based assay.

Stock Solution Preparation:

  • Weighing: Carefully weigh the required amount of this compound solid powder in a chemical fume hood.

  • Dissolving: Dissolve the powder in an appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] Ensure the compound is fully dissolved by vortexing or gentle warming if necessary.

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C.[2]

Working Solution Preparation:

  • Thawing: Thaw a single-use aliquot of the stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

Cellular Assay Protocol:

  • Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere overnight.

  • Treatment: Add the prepared working solutions of this compound to the respective wells. Include appropriate vehicle controls (e.g., DMSO-treated cells).

  • Incubation: Incubate the cells for the desired time period under standard cell culture conditions.

  • Analysis: Perform the relevant downstream analysis, such as cell viability assays, western blotting, or measurement of 2-hydroxyglutarate (2-HG) levels.

Operational and Disposal Plans

A clear plan for routine operations and waste disposal is critical for maintaining a safe laboratory environment.

Standard Operating Procedure Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

Standard Handling Workflow for this compound A Receiving and Inventory B Storage (-20°C) A->B C Preparation of Stock Solution (in Fume Hood) B->C D Use in Experiment C->D E Waste Collection (Hazardous) D->E F Disposal via Licensed Service E->F

Standard Handling Workflow for this compound
Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, such as unused solutions and cell culture media, in a separate, sealed, and labeled hazardous waste container.[3]

  • Disposal: Arrange for the disposal of all hazardous waste through a licensed and certified waste disposal service, in accordance with local, state, and federal regulations.[3] Do not dispose of this material down the drain or in regular trash.

Emergency Procedures

In the event of an accidental spill or exposure, immediate and appropriate action is crucial.

Emergency Response to Spills and Exposures

The following diagram outlines the procedural steps for responding to a spill or personal exposure involving this compound.

Emergency Response Plan for this compound cluster_spill Spill cluster_exposure Personal Exposure Spill_A Evacuate Immediate Area Spill_B Alert Others Spill_A->Spill_B Spill_C Wear Appropriate PPE Spill_B->Spill_C Spill_D Contain Spill with Absorbent Material Spill_C->Spill_D Spill_E Collect Waste in Hazardous Container Spill_D->Spill_E Spill_F Decontaminate Area Spill_E->Spill_F Exp_A Remove Contaminated Clothing Exp_B Skin Contact: Wash with Soap and Water for 15 mins Exp_A->Exp_B Exp_C Eye Contact: Flush with Water for 15 mins Exp_A->Exp_C Exp_D Inhalation: Move to Fresh Air Exp_A->Exp_D Exp_E Ingestion: Rinse Mouth, Do Not Induce Vomiting Exp_A->Exp_E Exp_F Seek Immediate Medical Attention Exp_B->Exp_F Exp_C->Exp_F Exp_D->Exp_F Exp_E->Exp_F

Emergency Response Plan for this compound

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] If irritation persists, seek medical attention.

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.

  • If inhaled: Move the person to fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Wash out the mouth with water.[4] Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

By following these guidelines, researchers can handle this compound safely and effectively, minimizing risks and ensuring the integrity of their experimental work. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.